Product packaging for Methyltetrazine-SS-NHS(Cat. No.:)

Methyltetrazine-SS-NHS

カタログ番号: B12415797
分子量: 490.6 g/mol
InChIキー: SFIAJZGJDUJUCL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methyltetrazine-SS-NHS is a useful research compound. Its molecular formula is C20H22N6O5S2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N6O5S2 B12415797 Methyltetrazine-SS-NHS

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H22N6O5S2

分子量

490.6 g/mol

IUPAC名

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27)

InChIキー

SFIAJZGJDUJUCL-UHFFFAOYSA-N

正規SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-SS-NHS Ester: A Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester, a heterobifunctional crosslinker integral to the field of bioconjugation. Its unique properties enable the linkage of molecules to proteins and other biomolecules, with the key feature of a cleavable disulfide bond, making it a valuable tool in drug delivery systems, proteomics, and various research applications.

Core Concepts and Chemical Properties

This compound ester is a chemical reagent designed with three key functional components:

  • Methyltetrazine Group: This moiety participates in an exceptionally fast and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.

  • NHS Ester (N-Hydroxysuccinimide ester): This is an amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.

  • Disulfide (SS) Bond: This linker contains a disulfide bridge, which is stable under general physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavable nature is crucial for applications requiring the release of a conjugated molecule, such as a drug, within a reducing environment like the cytoplasm of a cell.

A summary of the key chemical and physical properties of a representative this compound ester is presented in Table 1.

PropertyValueSource
Chemical Formula C20H22N6O5S2[1]
Molecular Weight 490.56 g/mol [1]
Purity >95%[1]
Physical Form Red solid[1]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Mechanism of Action

The utility of this compound ester lies in its two-step reaction mechanism, allowing for the sequential conjugation of two different molecules.

First, the NHS ester group reacts with primary amines on a biomolecule, such as an antibody, to form a stable amide bond. This reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5).

Protein-NH2 Protein-NH2 This compound This compound Protein-NH2->this compound + (pH 7.2-8.5) Protein-NH-CO-SS-Methyltetrazine Protein-NH-CO-SS-Methyltetrazine This compound->Protein-NH-CO-SS-Methyltetrazine Forms Amide Bond NHS NHS This compound->NHS Releases

NHS Ester Reaction with a Primary Amine.

Following the purification of the methyltetrazine-labeled biomolecule, the methyltetrazine group can then react with a TCO-modified molecule of interest via the iEDDA reaction. This cycloaddition is extremely rapid and forms a stable dihydropyridazine (B8628806) linkage.

Protein-SS-Methyltetrazine Protein-SS-Methyltetrazine TCO-Drug TCO-Drug Protein-SS-Methyltetrazine->TCO-Drug + (iEDDA Click Reaction) Protein-SS-Dihydropyridazine-Drug Protein-SS-Dihydropyridazine-Drug TCO-Drug->Protein-SS-Dihydropyridazine-Drug Forms Stable Linkage Protein-SS-Drug_Conjugate Protein-SS-Drug_Conjugate Reducing_Agent DTT or TCEP Protein-SS-Drug_Conjugate->Reducing_Agent + Protein-SH Protein-SH Reducing_Agent->Protein-SH Releases HS-Drug_Conjugate HS-Drug_Conjugate Reducing_Agent->HS-Drug_Conjugate Releases cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation (Click Chemistry) cluster_2 Step 3: Drug Release Antibody Antibody Add_NHS_Ester Add this compound (pH 8.0-8.5, RT, 1-2h) Antibody->Add_NHS_Ester Purify_Ab Purification (Desalting/SEC) Add_NHS_Ester->Purify_Ab Modified_Ab Methyltetrazine-SS-Antibody Purify_Ab->Modified_Ab Click_Reaction iEDDA Reaction (pH 7.4, RT, <1h) Modified_Ab->Click_Reaction TCO_Drug TCO-Drug TCO_Drug->Click_Reaction Purify_ADC Purification (SEC) Click_Reaction->Purify_ADC ADC Antibody-SS-Drug Conjugate Purify_ADC->ADC Add_Reducing_Agent Add TCEP/DTT (pH 7.4, RT, <1h) ADC->Add_Reducing_Agent Released_Drug Released Drug Add_Reducing_Agent->Released_Drug

References

Methyltetrazine-SS-NHS Ester: A Comprehensive Technical Guide to its Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the Methyltetrazine-SS-NHS ester has emerged as a powerful trifunctional linker, enabling the precise assembly of complex biomolecular architectures. This in-depth technical guide elucidates the core mechanism of action of this compound ester, provides detailed experimental protocols for its use, and presents key quantitative data to inform experimental design. The unique combination of a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal methyltetrazine moiety, and a cleavable disulfide bond makes this reagent exceptionally versatile for applications ranging from antibody-drug conjugates (ADCs) to advanced cellular imaging.

Core Mechanism of Action

The functionality of the this compound ester is centered around three distinct chemical motifs, each with a specific role in the bioconjugation workflow.

Amine-Reactive NHS Ester for Initial Bioconjugation

The N-hydroxysuccinimide (NHS) ester provides a reactive handle for the initial covalent attachment of the linker to a biomolecule of interest. This reaction proceeds via nucleophilic acyl substitution, where a primary amine, typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this acylation reaction is highly dependent on the pH of the reaction buffer. A neutral to slightly basic pH (7.2-9.0) is generally optimal to ensure that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[1][2][3]

NHS_Ester_Reaction

Bioorthogonal Methyltetrazine for "Click" Chemistry

The methyltetrazine moiety is the cornerstone of the bioorthogonal "click" chemistry enabled by this linker. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[4][5] The reaction is irreversible and forms a stable dihydropyridazine (B8628806) linkage, with the only byproduct being nitrogen gas. The speed of this ligation allows for efficient conjugation even at low concentrations of reactants.

Tetrazine_TCO_Reaction

Cleavable Disulfide Bond for Controlled Release

The disulfide bond incorporated into the linker provides a mechanism for the controlled cleavage of the conjugated molecules. This bond is stable under typical physiological conditions but can be readily reduced by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is particularly valuable in applications like drug delivery, where the release of a therapeutic payload at a specific target site is desired.

Disulfide_Cleavage

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions involving the this compound ester.

ParameterValueConditionsReference(s)
NHS Ester Acylation
Optimal pH Range7.2 - 9.0 (optimum 8.3-8.5)Aqueous buffer[1][3][6]
Reaction Time1-4 hoursRoom temperature[1][5]
Overnight4°C[3][5]
NHS Ester Hydrolysis Half-life
pH 7.04-5 hours0°C[1][7]
pH 8.610 minutes4°C[1][7]
pH 8.0210 minutesRoom temperature[8][9]
pH 8.5180 minutesRoom temperature[8][9]
pH 9.0125 minutesRoom temperature[8][9]
Methyltetrazine-TCO Reaction
Second-order Rate Constant (k₂)~210 M⁻¹s⁻¹PBS, pH 7.4, 37°C (for a generic tetrazine)[10]
up to 10⁶ M⁻¹s⁻¹Varies with tetrazine and TCO derivatives[4]
Disulfide Bond Cleavage
DTT Concentration10-50 mMAqueous buffer[10]
TCEP Concentration5-20 mMAqueous buffer[10]
Incubation Time (DTT)30-60 minutes at 37°C or 2 hours at RTAqueous buffer[10]
Incubation Time (TCEP)10-60 minutes at room temperatureAqueous buffer[10]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound Ester

This protocol describes the general procedure for labeling a protein with primary amines using this compound ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Protein_Labeling_Workflow

Protocol 2: Bioorthogonal Ligation with a TCO-containing Molecule

This protocol outlines the "click" reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the methyltetrazine-labeled protein and the TCO-containing molecule in the Reaction Buffer.

  • Ligation Reaction: Mix the two reactants in a 1:1 to 1:5 molar ratio (methyltetrazine:TCO). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.

  • Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or chromatography. Purification may be necessary depending on the downstream application.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecules.

Materials:

  • Bioconjugate containing the Methyltetrazine-SS-linker

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Conjugate Solution: Dissolve the bioconjugate in the Reaction Buffer.

  • Prepare Reducing Agent Stock: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water, pH adjusted to ~7.0).

  • Cleavage Reaction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.

  • Incubation:

    • For DTT: Incubate for 30-60 minutes at 37°C or for 2 hours at room temperature.

    • For TCEP: Incubate for 10-60 minutes at room temperature.

  • Analysis/Purification: The cleavage can be confirmed by analytical techniques such as HPLC or mass spectrometry. If the reducing agent interferes with downstream applications, it can be removed by a desalting column or dialysis.

Conclusion

The this compound ester is a highly versatile and powerful tool in the field of bioconjugation. Its trifunctional nature allows for a modular and controlled approach to the assembly of complex biomolecular structures. By understanding the distinct mechanisms of the NHS ester reaction, the bioorthogonal methyltetrazine-TCO ligation, and the cleavable disulfide linkage, researchers can effectively design and execute sophisticated bioconjugation strategies for a wide array of applications in research, diagnostics, and therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the successful implementation of this technology.

References

An In-depth Technical Guide to Methyltetrazine-SS-NHS Ester: A Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Methyltetrazine-SS-NHS Ester, a heterobifunctional, cleavable crosslinker at the forefront of bioconjugation chemistry. Its unique combination of a bioorthogonal methyltetrazine moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, connected by a reducible disulfide bond, enables the precise and versatile assembly of complex biomolecular conjugates. This document serves as a technical resource, offering detailed data, experimental protocols, and workflow diagrams to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound Ester is a sophisticated chemical tool designed for two-step bioconjugation strategies. The molecule consists of three key functional components:

  • Methyltetrazine Moiety: This group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues in proteins and antibodies.

  • Disulfide (-SS-) Bond: This linker connects the methyltetrazine and NHS ester moieties. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This cleavability is a critical feature for applications requiring the controlled release of a conjugated payload.

Chemical Structure

Caption: General chemical structure of this compound Ester.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound Ester.

PropertyValueReference(s)
Chemical Formula C₂₀H₂₂N₆O₅S₂[1]
Molecular Weight 490.56 g/mol [1]
Appearance Red solid[1]
Purity >95%[1]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C, desiccated[1]

Reactivity and Stability

The utility of this compound Ester hinges on the distinct reactivity and stability profiles of its functional groups.

NHS Ester Reactivity and Hydrolysis

The NHS ester reacts with primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.[2] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[2]

Table 2.1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[2][3]
8.6410 minutes[2][3]
Methyltetrazine-TCO Reaction Kinetics

Table 2.2: Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine DerivativeDienophileRate Constant (M⁻¹s⁻¹)Reference(s)
MethyltetrazineTCO~1 x 10³ - 3 x 10⁵[4]
Pyridyl-tetrazineTCO~1 x 10⁴ - 1 x 10⁵[4]
Disulfide Bond Stability and Cleavage

The disulfide bond is relatively stable in circulation but is susceptible to cleavage in the reducing environment of the cell cytoplasm, where the concentration of glutathione (B108866) (GSH) is high. In a laboratory setting, reducing agents like DTT and TCEP are used to efficiently cleave the disulfide bond.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound Ester.

Protocol 1: Labeling a Protein with this compound Ester

This protocol describes the modification of a protein (e.g., an antibody) with this compound Ester to introduce the methyltetrazine moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[5]

  • Reagent Preparation: Immediately before use, dissolve the this compound Ester in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the protein solution to adjust the pH to 8.3-8.5.[5]

  • Conjugation: Add a 5-20 molar excess of the dissolved this compound Ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound Ester and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: Disulfide Bond Cleavage

This protocol outlines the procedure for cleaving the disulfide bond in a bioconjugate.

Materials:

  • Bioconjugate containing the Methyltetrazine-SS-linker

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • DTT Preparation: Prepare a fresh stock solution of DTT (e.g., 1 M in water).

  • Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 4 hours. The optimal time and temperature may need to be optimized.

  • Analysis: The cleavage can be confirmed by various analytical techniques such as SDS-PAGE (under reducing conditions), mass spectrometry, or HPLC.

Applications and Workflows

This compound Ester is a versatile tool with numerous applications in drug delivery, diagnostics, and fundamental research.

Antibody-Drug Conjugate (ADC) Development

A primary application of this linker is in the construction of ADCs. The workflow involves a two-step process:

  • Antibody Modification: An antibody is first functionalized with the methyltetrazine group using the NHS ester reaction.

  • Drug Conjugation: A TCO-modified cytotoxic drug is then "clicked" onto the tetrazine-modified antibody via the iEDDA reaction.

The cleavable disulfide bond allows for the release of the drug in the reducing environment of the target cancer cell, enhancing its therapeutic efficacy and minimizing off-target toxicity.

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Drug Release Ab Antibody Ab_Tz Tetrazine-Modified Antibody Ab->Ab_Tz NHS Ester Reaction (pH 8.3-8.5) Linker This compound Linker->Ab_Tz ADC Antibody-Drug Conjugate (ADC) Ab_Tz->ADC iEDDA Click Reaction (Bioorthogonal) Drug_TCO TCO-Modified Drug Drug_TCO->ADC Released_Drug Released Drug ADC->Released_Drug Disulfide Cleavage (Reducing Environment) Pretargeted_Imaging_Workflow cluster_phase1 Phase 1: Targeting cluster_phase2 Phase 2: Imaging TCO_Ab TCO-Antibody Administration Accumulation Target Accumulation & Unbound Clearance TCO_Ab->Accumulation Click_Reaction In Vivo Click Reaction Accumulation->Click_Reaction Tz_Probe Radiolabeled Tetrazine Probe Administration Tz_Probe->Click_Reaction Imaging High-Contrast Imaging Click_Reaction->Imaging

References

An In-depth Technical Guide to Methyltetrazine-SS-NHS Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester click chemistry, a powerful bioconjugation technique with significant applications in drug delivery, molecular imaging, and diagnostics. It details the underlying chemical principles, experimental protocols, and key quantitative data to enable researchers to effectively implement this technology.

Introduction to this compound Click Chemistry

This compound is a heterobifunctional, thiol-cleavable crosslinker central to one of the fastest and most specific bioorthogonal conjugation reactions available.[1][2] This "click chemistry" is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine (MeTz) moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][3]

The linker possesses three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins and antibodies) under mild basic conditions.[4][5]

  • Disulfide (-SS-) Bond: A cleavable linker that can be selectively reduced by common biological reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the controlled release of conjugated payloads.[2][6]

  • Methyltetrazine (MeTz): A highly reactive diene that participates in the iEDDA reaction with a TCO-functionalized molecule, forming a stable covalent bond without the need for a catalyst.[1][7]

The combination of high reaction speed, specificity in complex biological environments, and the ability to release a payload under specific conditions makes this compound an invaluable tool, particularly in the development of antibody-drug conjugates (ADCs).[3][4]

Core Mechanism and Workflow

The general workflow for utilizing this compound involves a two-step process:

  • Amine Labeling: The biomolecule of interest (e.g., an antibody) is first functionalized with the methyltetrazine group by reacting its primary amines with the NHS ester of the this compound linker.

  • Bioorthogonal Ligation: The resulting tetrazine-labeled biomolecule is then reacted with a TCO-containing molecule (e.g., a therapeutic drug, a fluorescent probe) via the iEDDA click reaction.

This workflow is depicted in the diagram below.

G cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Reaction) cluster_2 Step 3: Cleavage (Optional) Biomolecule Biomolecule (e.g., Antibody with -NH2) Labeled_Biomolecule Tetrazine-Labeled Biomolecule Biomolecule->Labeled_Biomolecule Reaction with NHS Ester (pH 7.2-9.0) MeTz_SS_NHS This compound Ester MeTz_SS_NHS->Labeled_Biomolecule Conjugate Biomolecule-SS-Payload Conjugate Labeled_Biomolecule->Conjugate iEDDA Reaction TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Conjugate Released_Payload Released Payload Conjugate->Released_Payload Disulfide Reduction Thiol_Biomolecule Thiolated Biomolecule Conjugate->Thiol_Biomolecule Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Released_Payload G start Start: Purified Antibody in Amine-Free Buffer prep_reagent Prepare 10 mM MeTz-SS-NHS in anhydrous DMSO start->prep_reagent reaction Add 20x molar excess of MeTz-SS-NHS to Antibody. Incubate 1 hr at RT. start->reaction prep_reagent->reaction quench Quench reaction with Tris Buffer reaction->quench purify Purify via Desalting Spin Column quench->purify end End: Tetrazine-Labeled Antibody purify->end G cluster_dtt DTT Cleavage cluster_tcep TCEP Cleavage start_dtt Conjugate in Buffer (pH 7.1-8.5) add_dtt Add DTT to final concentration of 1-100 mM start_dtt->add_dtt incubate_dtt Incubate 10-30 min at RT or 37°C add_dtt->incubate_dtt end_dtt Cleavage Complete incubate_dtt->end_dtt start_tcep Conjugate in Buffer (pH 1.5-9.0) add_tcep Add TCEP start_tcep->add_tcep incubate_tcep Incubate <10 min at RT add_tcep->incubate_tcep end_tcep Cleavage Complete incubate_tcep->end_tcep

References

The Critical Role of the Disulfide Bond in Methyltetrazine-SS-NHS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS is a heterobifunctional crosslinker that has gained significant traction in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its unique architecture, comprising a methyltetrazine moiety for bioorthogonal click chemistry, an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation, and a strategically placed disulfide bond, offers a powerful combination of specificity, efficiency, and controlled release. This technical guide provides an in-depth exploration of the pivotal role of the disulfide bond in the functionality of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

The core of this compound's utility in drug delivery lies in the cleavable nature of its disulfide bond. This bond remains relatively stable in the oxidizing environment of the bloodstream, ensuring the integrity of the conjugate as it circulates and minimizing premature payload release. However, upon internalization into the target cell, the disulfide bond is readily cleaved in the reducing intracellular environment, primarily by glutathione (B108866) (GSH), leading to the selective release of the conjugated payload.

Chemical Structure and Properties

This compound is a molecule meticulously designed for a two-step bioconjugation strategy.

PropertyValueReference
Chemical Formula C20H22N6O5S2[1]
Molecular Weight 490.56 g/mol [1]
Purity >95%[1]
Physical Form Red solid[1]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[1]
Storage -20°C[1]

The Disulfide Bond: A Trigger for Controlled Release

The disulfide (-S-S-) bond is the linchpin of the controlled-release mechanism of this compound. Its stability is contingent on the redox potential of its environment.

Stability in Circulation
Intracellular Cleavage

The intracellular environment, in stark contrast, is highly reducing, with glutathione (GSH) concentrations in the millimolar range (1-10 mM). This high concentration of GSH facilitates the rapid reduction and cleavage of the disulfide bond, leading to the release of the conjugated payload specifically within the target cells. This selective release is a cornerstone of the targeted therapy approach.

Quantitative Data on Disulfide Bond Cleavage

The efficiency and kinetics of disulfide bond cleavage are critical parameters for the design of effective drug delivery systems. The cleavage can be induced in vitro using reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are often used to mimic the intracellular reducing environment.

Reducing AgentRecommended ConcentrationIncubation TimeTemperatureReference
Dithiothreitol (DTT) 10-100 mM30-60 minutesRoom Temperature[2]
Tris(2-carboxyethyl)phosphine (TCEP) 5-20 mM15-30 minutesRoom Temperature[2]
Glutathione (GSH) 1-10 mM (physiological)Varies37°C[2]

Note: The reaction kinetics are dependent on the specific protein or molecule conjugated and the accessibility of the disulfide bond.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the steps for conjugating this compound to a primary amine-containing biomolecule, such as an antibody.

Materials:

  • Antibody of interest (in a primary amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching (Optional):

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted this compound using a desalting column according to the manufacturer's instructions.

    • The purified tetrazine-modified antibody is now ready for the subsequent click chemistry reaction with a TCO-containing molecule.

Protocol 2: Cleavage of the Disulfide Bond and Payload Release

This protocol describes the in vitro cleavage of the disulfide bond to release the conjugated molecule.

Materials:

  • This compound conjugated biomolecule

  • Reducing Agent Stock Solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Conjugate Solution:

    • Dissolve the conjugate in the Reaction Buffer to a desired concentration.

  • Induce Cleavage:

    • Add the reducing agent stock solution to the conjugate solution to achieve the desired final concentration (refer to the table above).

    • Incubate the reaction at room temperature or 37°C for the recommended duration.

  • Analysis:

    • The released payload can be analyzed and quantified using techniques such as HPLC, mass spectrometry, or spectrophotometry, depending on the nature of the payload.

Protocol 3: Characterization of the Conjugate

Hydrophobic Interaction Chromatography (HIC-HPLC): HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Gradient: A linear gradient from high to low salt concentration.

  • Detection: UV absorbance at 280 nm.

Different DAR species will have varying hydrophobicities and will therefore elute at different times, allowing for their quantification.

Size Exclusion Chromatography (SEC): SEC is used to assess the aggregation and fragmentation of the ADC.

  • Column: A size exclusion column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4)

  • Detection: UV absorbance at 280 nm.

The chromatogram will show peaks corresponding to the monomeric ADC, as well as any high molecular weight aggregates or low molecular weight fragments.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Preparation and Payload Release

experimental_workflow cluster_conjugation Step 1: Antibody Modification cluster_click_chemistry Step 2: Payload Attachment cluster_release Step 3: Payload Release Ab Antibody Ab_Linker Tetrazine-Modified Antibody Ab->Ab_Linker NHS Ester Reaction Linker This compound Linker->Ab_Linker ADC Antibody-Drug Conjugate (ADC) Ab_Linker->ADC Click Chemistry TCO_Payload TCO-Payload TCO_Payload->ADC ADC_Internalized Internalized ADC ADC->ADC_Internalized Cellular Uptake Released_Payload Released Payload ADC_Internalized->Released_Payload Disulfide Cleavage (GSH)

Caption: Workflow for ADC synthesis and payload release.

Cellular Uptake and Payload Release Signaling Pathway

payload_release_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Free Payload Lysosome->Payload Disulfide Cleavage Target Cellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Induces GSH GSH GSH->Lysosome

Caption: ADC internalization and payload-induced apoptosis.

Conclusion

The disulfide bond within the this compound linker is a critical design element that enables the development of sophisticated, conditionally-activated bioconjugates. Its inherent stability in the bloodstream and susceptibility to cleavage in the reducing intracellular environment provide a robust mechanism for targeted drug delivery. By understanding the quantitative aspects of its cleavage and employing rigorous experimental protocols for conjugation and characterization, researchers can fully harness the potential of this versatile crosslinker to advance the fields of targeted therapy and diagnostics. The provided data, protocols, and visualizations serve as a comprehensive resource for scientists and developers working with this powerful bioconjugation tool.

References

The Lynchpin of Bio-conjugation: A Technical Guide to the NHS Ester in Methyltetrazine-SS-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the function and application of the N-Hydroxysuccinimide (NHS) ester in the heterobifunctional crosslinker, Methyltetrazine-SS-NHS. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical data and detailed experimental protocols for its use in advanced bioconjugation strategies such as antibody-drug conjugates (ADCs).

The this compound ester is a powerful tool in the field of bioconjugation, enabling a versatile, two-step labeling process with a built-in mechanism for cleavable release. This heterobifunctional crosslinker is comprised of three key components: a methyltetrazine group for bioorthogonal "click" chemistry, a cleavable disulfide (-SS-) bond, and an amine-reactive N-Hydroxysuccinimide (NHS) ester. This guide focuses specifically on the critical function of the NHS ester moiety, providing the foundational knowledge for its successful application.

The Core Function of the NHS Ester: Amine-Reactive Conjugation

The primary role of the NHS ester in the this compound molecule is to form a stable, covalent amide bond with primary amines (-NH₂) present on biomolecules.[] In proteins, the most common targets are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, which are typically abundant and surface-exposed on molecules like antibodies.[]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide as a byproduct and forming a highly stable amide linkage.[]

This initial labeling step effectively attaches the methyltetrazine and the cleavable disulfide linker to the protein of interest, preparing it for the subsequent bioorthogonal reaction.

Quantitative Data: Reaction Parameters and Efficiency

The efficiency of the NHS ester conjugation is highly dependent on several factors, most critically the pH of the reaction buffer. A competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and is similarly pH-dependent. Understanding the interplay between these two reactions is key to maximizing conjugation efficiency.

Table 1: Influence of pH on the Half-life of NHS Esters

The stability of the NHS ester decreases as the pH increases, leading to a higher rate of hydrolysis. This data underscores the importance of timely execution of the conjugation reaction after the reagent is prepared in an aqueous buffer.

pHTemperature (°C)Half-life
7.0254-5 hours
8.0251 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes
Data compiled from multiple sources.[2][3][4]
Table 2: Recommended Molar Ratios for Antibody Labeling

The degree of labeling (DOL), which is the average number of linker molecules conjugated to each antibody, can be controlled by adjusting the molar ratio of the this compound ester to the antibody. The optimal ratio should be determined empirically for each specific antibody and application.

Molar Ratio (Ester:Antibody)Expected Degree of Labeling (DOL)Application Notes
5:1 - 10:1Low to ModerateOften suitable for initial screening and applications where minimal modification is desired to preserve antibody function.
10:1 - 20:1Moderate to HighA common starting range for achieving a balance between labeling efficiency and maintaining immunoreactivity.
>20:1HighMay lead to higher DOL but increases the risk of protein precipitation and potential loss of antibody function.
These are general recommendations and the optimal ratio may vary.[2][5]

Experimental Protocols

This section provides a detailed, synthesized protocol for the use of this compound in a typical antibody conjugation workflow.

Protocol 1: Antibody Labeling with this compound

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing stabilizers like Tris or glycine, it must be exchanged into an amine-free buffer (e.g., PBS at pH 7.2-7.4). This can be done using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer (pH 8.3-8.5).

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the antibody solution. For example, for a 15:1 molar ratio, add the appropriate volume of the 10 mM stock solution.

    • Gently mix the reaction solution by pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. The primary amines in Tris will react with any remaining unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and reaction byproducts using a desalting spin column or size-exclusion chromatography (SEC).[6][7]

    • For SEC, use a column with an appropriate molecular weight cutoff for the antibody (e.g., >40 kDa for IgG). Elute with PBS.

    • The purified Methyltetrazine-labeled antibody is now ready for the subsequent click chemistry reaction or for storage.

Protocol 2: Bioorthogonal Click Reaction and Disulfide Cleavage

Materials:

  • Purified Methyltetrazine-labeled antibody

  • TCO-functionalized molecule (e.g., a drug or fluorescent probe)

  • PBS, pH 7.4

  • Dithiothreitol (DTT)

Procedure:

  • Click Reaction:

    • Mix the Methyltetrazine-labeled antibody with the TCO-functionalized molecule in PBS at pH 7.4. The reaction is typically very fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[8][9]

    • Incubate for 1-2 hours at room temperature.

  • Disulfide Bond Cleavage (Optional):

    • To cleave the disulfide bond and release the conjugated molecule, add DTT to the solution to a final concentration of 10-100 mM.[10][11]

    • Incubate for 30 minutes at 37°C.[12]

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-SS-Methyltetrazine (Stable Amide Bond) Protein->Conjugate pH 8.3-8.5 Linker This compound (NHS Ester) Linker->Conjugate Byproduct N-Hydroxysuccinimide Linker->Byproduct Released Experimental_Workflow cluster_step1 Step 1: Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Reaction cluster_step4 Step 4: Cleavage (Optional) A Antibody (with primary amines) C Labeled Antibody (Ab-SS-Tetrazine) A->C B This compound B->C D Purification (Size-Exclusion Chromatography) C->D E Purified Labeled Antibody D->E G Antibody-Drug Conjugate (ADC) E->G Click Chemistry F TCO-Drug F->G H ADC G->H J Released Drug H->J I Reducing Agent (DTT) I->J

References

An In-Depth Technical Guide to Methyltetrazine-SS-NHS for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyltetrazine-SS-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. It details its chemical properties, reaction kinetics, and applications, with a focus on antibody-drug conjugates (ADCs) and cell surface labeling. Detailed experimental protocols and quantitative data are presented to facilitate its effective implementation in research and development.

Introduction to this compound

This compound is a versatile chemical tool that combines three key functionalities:

  • A methyltetrazine moiety for rapid and specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) derivatives via the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2]

  • An N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[1]

  • A disulfide (-S-S-) bond that serves as a cleavable linker, allowing for the release of conjugated molecules under reducing conditions.[1][2]

This unique combination of features makes this compound an invaluable reagent for a wide range of applications, including the construction of cleavable ADCs, targeted drug delivery systems, and advanced cellular imaging.[3]

Chemical Properties and Reaction Kinetics

A thorough understanding of the chemical properties and reaction kinetics of this compound is crucial for its successful application.

Chemical Properties
PropertyValue
Chemical Formula C₂₀H₂₂N₆O₅S₂
Molecular Weight 490.56 g/mol [2]
Physical Form Red solid[2]
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO[2]
Storage -20°C, desiccated[2]
Reaction Kinetics and Conditions

The utility of this compound stems from two distinct chemical reactions: the NHS ester-amine coupling and the tetrazine-TCO iEDDA ligation.

ParameterNHS Ester Reaction with Primary AminesiEDDA Reaction with TCO
Optimal pH 7.2 - 8.56.5 - 7.5
Optimal Temperature 4°C to Room Temperature4°C to 37°C
Second-Order Rate Constant (k₂) Not applicable (pseudo-first order)Up to 10⁶ M⁻¹s⁻¹ (for tetrazine-TCO reactions)[4]
Reaction Time 30 minutes to 2 hoursSeconds to minutes

Key Applications and Experimental Workflows

This compound is a powerful tool for a variety of bioconjugation applications. Below are key examples with associated workflows.

Antibody-Drug Conjugate (ADC) Development

This compound is particularly well-suited for the development of ADCs with cleavable linkers. The workflow involves the initial conjugation of the linker to a payload, followed by attachment to an antibody and subsequent bioorthogonal reaction with a TCO-modified targeting moiety. The disulfide bond allows for the release of the payload in the reducing environment of the cell.

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_bioorthogonal Bioorthogonal Ligation cluster_release Intracellular Payload Release Payload Payload LinkerPayload Linker-Payload (MTZ-SS-Payload) Payload->LinkerPayload NHS Ester Reaction MTZ-SS-NHS MTZ-SS-NHS MTZ-SS-NHS->LinkerPayload ADC_intermediate ADC Intermediate (Ab-TCO) ADC Final ADC (Ab-TCO-MTZ-SS-Payload) LinkerPayload->ADC Antibody Antibody Antibody->ADC_intermediate NHS Ester Reaction ADC_intermediate->ADC iEDDA Reaction TCO_NHS TCO-NHS Ester TCO_NHS->ADC_intermediate Cell Cell ADC->Cell Internalization ReleasedPayload Released Payload Cell->ReleasedPayload Disulfide Cleavage (GSH)

ADC development workflow using this compound.
Cell Surface Labeling and Imaging

This reagent can be used for the two-step labeling of cell surface proteins. First, a TCO moiety is introduced to the cell surface, either through metabolic labeling or by conjugation to a cell-surface-binding molecule like an antibody. Subsequently, a fluorescent probe functionalized with this compound can be used for visualization.

Cell_Labeling_Workflow Start Live Cells TCO_Labeling Label Cell Surface with TCO Moiety Start->TCO_Labeling Wash1 Wash Excess TCO Reagent TCO_Labeling->Wash1 iEDDA_Reaction Incubate Cells with MTZ-SS-Fluorophore Probe (iEDDA Reaction) Wash1->iEDDA_Reaction MTZ_Probe_Prep Prepare MTZ-SS-Fluorophore Probe MTZ_Probe_Prep->iEDDA_Reaction Wash2 Wash Excess Probe iEDDA_Reaction->Wash2 Imaging Fluorescence Imaging Wash2->Imaging Cleavage Optional: Add Reducing Agent (e.g., DTT) to Cleave Linker and Remove Signal Imaging->Cleavage

Workflow for two-step cell surface labeling.

Detailed Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of a primary antibody with this compound.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed for a 10- to 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching reagent using a desalting column equilibrated with PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~520 nm (for the methyltetrazine).

Protocol 2: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in a this compound-containing conjugate.

Materials:

  • This compound labeled biomolecule

  • Reducing Agent Stock Solution: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in water

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dilute the disulfide-linked conjugate to a suitable concentration in PBS.

    • Add the reducing agent stock solution to a final concentration of 10-50 mM DTT or 5-20 mM TCEP.

  • Incubation:

    • Incubate the reaction at 37°C. The incubation time will vary depending on the desired extent of cleavage (from 30 minutes to several hours).

  • Analysis:

    • Analyze the reaction mixture by a suitable method (e.g., SDS-PAGE, HPLC, or mass spectrometry) to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.

Quantitative Data

Table 1: Degree of Labeling (DOL) of an IgG Antibody with this compound
Molar Excess of MTZ-SS-NHSReaction Time (hours)Approximate Degree of Labeling (DOL)
10x12-4
20x14-6
20x25-8

Note: DOL is highly dependent on the specific antibody and reaction conditions.

Table 2: Disulfide Bond Cleavage Efficiency
Reducing AgentConcentration (mM)Incubation Time (min)Approximate Cleavage Efficiency (%)
DTT2030>90%
DTT2060>95%
TCEP1030>95%
Glutathione (B108866) (GSH)560~50-70%

Note: Cleavage efficiency can be influenced by the steric hindrance around the disulfide bond and the specific protein conjugate.

Signaling Pathways and Logical Relationships

The cleavable nature of the this compound linker is particularly useful in studying cellular processes where the release of a molecule at a specific location or time is desired. For example, in the context of an ADC, the release of the cytotoxic payload is triggered by the high intracellular concentration of glutathione (GSH).

Payload_Release_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment ADC_circulating ADC in Circulation (Disulfide Intact) ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Endocytosis Cleavage Disulfide Bond Cleavage ADC_internalized->Cleavage GSH High Glutathione (GSH) Concentration GSH->Cleavage Reduction Payload_release Payload Release Cleavage->Payload_release Apoptosis Cellular Apoptosis Payload_release->Apoptosis

Intracellular payload release mechanism.

Conclusion

This compound is a highly effective and versatile tool for bioorthogonal chemistry, offering researchers precise control over the labeling and release of biomolecules. Its combination of a bioorthogonal handle, an amine-reactive group, and a cleavable disulfide linker makes it an ideal choice for a wide array of applications in drug development, diagnostics, and fundamental research. By understanding its chemical properties and optimizing experimental protocols, scientists can fully leverage the potential of this powerful reagent.

References

The Core of Bioorthogonal Chemistry: An In-depth Technical Guide to the Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction with Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in chemical biology, drug development, and materials science due to its rapid kinetics, high specificity, and biocompatibility. Among the various dienes utilized for this "click chemistry" ligation, methyltetrazine has garnered significant attention for its optimal balance of reactivity and stability, particularly in complex biological environments. This technical guide provides a comprehensive overview of the fundamental principles of the iEDDA reaction with a specific focus on methyltetrazine, including detailed experimental protocols and quantitative data to facilitate its application in research and development.

Core Principles of the iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[2] The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][3] The presence of electron-withdrawing substituents on the tetrazine ring lowers its LUMO energy, thereby accelerating the reaction with a suitable dienophile.[4]

The Role of Methyltetrazine

Methyltetrazine offers a superior balance of properties for in vivo applications when compared to other substituted tetrazines.[5] While more electron-withdrawing groups can increase reaction kinetics, they often decrease the stability of the tetrazine in aqueous media. Methyltetrazine provides a favorable compromise, exhibiting rapid bioorthogonal reactivity while maintaining high stability, which is crucial for reliable and efficient labeling in complex biological systems.[5]

Reaction Mechanism

The iEDDA reaction between a tetrazine and a dienophile proceeds through a concerted [4+2] cycloaddition to form an unstable bicyclic intermediate.[1][6] This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[4] If the dienophile is an alkyne, the product is an aromatic pyridazine.[3] With alkene dienophiles, the resulting dihydropyridazine can sometimes be oxidized to the corresponding pyridazine.[6] The rate-determining step of this reaction cascade is the initial [4+2] cycloaddition.[7]

iEDDA_Mechanism cluster_reaction Methyltetrazine Methyltetrazine (Diene) TransitionState [4+2] Cycloaddition Methyltetrazine->TransitionState Dienophile Dienophile (e.g., TCO) Dienophile->TransitionState BicyclicIntermediate Unstable Bicyclic Intermediate TransitionState->BicyclicIntermediate fast Nitrogen N₂ BicyclicIntermediate->Nitrogen Dihydropyridazine Dihydropyridazine Product BicyclicIntermediate->Dihydropyridazine fast, Retro-Diels-Alder

Figure 1: The reaction mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Dienophiles for the iEDDA Reaction

The choice of dienophile is critical for achieving rapid and specific ligation. Strained alkenes and alkynes are the most common dienophiles due to their exceptionally fast reaction kinetics.[8] Trans-cyclooctene (TCO) and its derivatives are the most widely used dienophiles for iEDDA reactions due to their high reactivity.[4] Other strained dienophiles such as norbornenes are also employed, although they generally exhibit slower kinetics compared to TCO.[4][6] Unstrained dienophiles, while more stable and synthetically accessible, react significantly slower with tetrazines.[8]

Quantitative Data: Reaction Kinetics

The reactivity of tetrazines in iEDDA reactions is quantified by the second-order rate constant (k₂). The table below summarizes the kinetic data for the reaction of various tetrazines with different dienophiles.

DieneDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
Dipyridyl-tetrazinetrans-cyclooctene (TCO)~20009:1 MeOH/water[3]
Dipyridyl-tetrazineNorbornene1.9Not specified[4]
Phenyl-tetrazineArylethynyltrifluoroborate21Not specified[8]
H-tetrazineTCO~3.3 x 10³Not specified[5]
Methyltetrazine TCO ~1.3 x 10³ Not specified [5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of the iEDDA reaction in a research setting.

Protocol 1: Determination of Second-Order Rate Constants

This protocol describes a general method for determining the second-order rate constant of an iEDDA reaction using UV-Vis spectroscopy.

Materials:

  • Methyltetrazine derivative

  • Dienophile (e.g., TCO derivative)

  • Spectrophotometer-grade solvent (e.g., acetonitrile, DPBS)

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a stock solution of the methyltetrazine derivative of known concentration in the desired solvent.

  • Prepare a stock solution of the dienophile at a concentration at least 10-fold higher than the methyltetrazine solution.

  • Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C for organic solvents, 37°C for biological buffers).

  • To a cuvette, add the dienophile solution.

  • Initiate the reaction by adding a small volume of the methyltetrazine stock solution to the cuvette and mix rapidly.

  • Immediately begin monitoring the decay of the tetrazine's characteristic absorbance (typically around 520-540 nm) over time.

  • Under pseudo-first-order conditions (large excess of dienophile), the observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Protocol 2: Antibody-TCO Conjugation and Tetrazine Ligation for Pre-targeted Imaging

This protocol provides a workflow for in vivo pre-targeted imaging using the methyltetrazine-TCO ligation.[5]

Materials:

  • Antibody specific to a target of interest

  • TCO-NHS ester

  • Radiolabeled methyltetrazine derivative (e.g., with ¹⁸F)

  • Spin desalting columns

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Animal model with target expression (e.g., tumor-bearing mouse)

  • PET/CT scanner

Procedure:

  • Antibody-TCO Conjugation:

    • Prepare a solution of the antibody at 1-5 mg/mL in the reaction buffer.

    • Add a molar excess of TCO-NHS ester to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column.

  • In Vivo Pre-targeting:

    • Administer the antibody-TCO conjugate to the animal model via intravenous injection.

    • Allow sufficient time for the antibody-TCO conjugate to accumulate at the target site and for unbound conjugate to clear from circulation.

  • Radiolabeling and Imaging:

    • Administer the ¹⁸F-labeled methyltetrazine derivative intravenously.

    • The iEDDA reaction will occur in vivo between the TCO-modified antibody at the target site and the circulating radiolabeled methyltetrazine.

    • Perform PET/CT imaging at desired time points to visualize the localization of the radiolabel at the target site.

Experimental_Workflow Start Start: Antibody & TCO-NHS Ester Conjugation Antibody-TCO Conjugation Start->Conjugation Purification1 Purification (Spin Desalting) Conjugation->Purification1 Pretargeting In Vivo Administration (Antibody-TCO) Purification1->Pretargeting Accumulation Accumulation at Target Site & Clearance Pretargeting->Accumulation Radiolabeling Administer Radiolabeled Methyltetrazine Accumulation->Radiolabeling Imaging PET/CT Imaging Radiolabeling->Imaging End End: Visualization of Target Imaging->End Methyltetrazine_Advantages Methyltetrazine Methyltetrazine Reactivity Rapid Kinetics Methyltetrazine->Reactivity Stability High In Vivo Stability Methyltetrazine->Stability Biocompatibility Biocompatible Methyltetrazine->Biocompatibility Applications Applications in Drug Development Reactivity->Applications Stability->Applications Biocompatibility->Applications Pretargeting Pre-targeted Therapy & Imaging Applications->Pretargeting ADC Antibody-Drug Conjugates Applications->ADC DrugDelivery Drug Delivery Systems Applications->DrugDelivery

References

The Architect's Toolkit: A Deep Dive into Cleavable Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cleavable linkers are a cornerstone of modern bioconjugation, enabling the controlled release of therapeutic payloads and molecular probes in response to specific physiological or external stimuli. Their judicious application is paramount in the design of sophisticated drug delivery systems, particularly antibody-drug conjugates (ADCs), as well as in the advancement of chemical proteomics and diagnostic tools. This technical guide provides a comprehensive overview of the fundamental principles of cleavable linkers, detailing their classification, mechanisms of action, and applications. We present a synthesis of quantitative data to facilitate the comparison of different linker technologies and provide detailed experimental protocols for key bioconjugation and cleavage assays. Furthermore, this guide employs visualizations to elucidate complex biological pathways and experimental workflows, offering a robust resource for professionals in the field.

Introduction to Cleavable Linkers in Bioconjugation

The efficacy and safety of bioconjugates, especially in therapeutic applications, are critically dependent on the linker connecting the targeting moiety (e.g., an antibody) to the functional molecule (e.g., a cytotoxic drug).[1] Linkers are broadly categorized as non-cleavable or cleavable.[2] Non-cleavable linkers provide a stable connection, and the release of the payload relies on the complete degradation of the targeting protein within the cell, typically in the lysosome.[3][4] In contrast, cleavable linkers are designed to be selectively broken under specific environmental conditions, offering precise control over payload release.[5][6] This targeted release mechanism is crucial for maximizing the therapeutic index, enhancing efficacy at the target site while minimizing systemic toxicity.[7]

Cleavable linkers are engineered to respond to triggers that are either unique to the target microenvironment or can be externally applied.[8] These triggers can be chemical, enzymatic, or physical in nature.[5] The choice of a cleavable linker strategy has profound implications for the bioconjugate's stability, potency, and overall therapeutic performance.[9]

Classification and Mechanisms of Cleavable Linkers

Cleavable linkers are primarily classified based on their cleavage mechanism. The most prominent classes include chemically-labile linkers and enzyme-sensitive linkers.

Chemically-Labile Linkers

These linkers are designed to undergo cleavage in response to specific chemical conditions prevalent in the target environment.

Acid-labile linkers exploit the lower pH of intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[10][11] Hydrazones are the most common examples of acid-cleavable linkers.[] They remain relatively stable at neutral pH but undergo hydrolysis in the acidic environment of the lysosome to release the payload.[11]

dot

Caption: Acid-labile hydrazone linker cleavage pathway.

Disulfide linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm.[2] The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher in the cytoplasm (1-10 mM) compared to the extracellular environment (2-20 µM).[2] This differential provides a mechanism for selective payload release upon internalization. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[10]

dot

Caption: Glutathione-sensitive disulfide linker cleavage.

Enzyme-Sensitive Linkers

This class of linkers incorporates peptide or glycosidic bonds that are substrates for specific enzymes that are overexpressed in tumor cells or are localized in specific subcellular compartments like lysosomes.[13][14]

Peptide-based linkers are the most widely used enzyme-sensitive linkers, particularly in ADCs.[2] These linkers often contain dipeptide sequences, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are recognized and cleaved by lysosomal proteases like Cathepsin B.[2] Cathepsin B is often upregulated in various cancer types, providing a degree of tumor selectivity.[4]

dot

Caption: Protease-cleavable Val-Cit linker mechanism.

These linkers utilize a glycosidic bond that can be cleaved by specific glycosidases, such as β-glucuronidase, which is found at high concentrations in the tumor microenvironment and within lysosomes.[10] This strategy offers an alternative enzymatic release mechanism.

Photocleavable Linkers

Photocleavable linkers contain a photosensitive moiety, such as an o-nitrobenzyl group, that undergoes cleavage upon irradiation with light of a specific wavelength, typically UV or near-UV.[3][15] This allows for precise spatial and temporal control over payload release, a feature that is highly advantageous in research applications and certain therapeutic contexts.[3]

dot

Caption: Mechanism of the bystander effect with cleavable linkers.

Experimental Protocols

Detailed and robust experimental protocols are essential for the development, characterization, and selection of optimal cleavable linkers for bioconjugation.

Protocol for ADC Preparation using a Val-Cit Linker

This protocol describes the conjugation of a maleimide-activated Val-Cit-PABC-MMAE drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-activated VC-PAB-MMAE dissolved in DMSO

  • Conjugation buffer: PBS with 1 mM EDTA, pH 7.4

  • Quenching solution: N-acetylcysteine (10 mM in water)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

    • Add TCEP solution to the mAb solution to a final molar excess of 2-3 fold over the antibody.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Cool the reduced antibody solution to room temperature.

    • Add the maleimide-activated VC-PAB-MMAE solution (in DMSO) to the reduced antibody at a molar excess of 5-10 fold. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the N-acetylcysteine solution to a final molar excess of 2-fold over the maleimide-drug-linker to quench any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reaction components using a pre-equilibrated Sephadex G-25 column.

    • Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified ADC.

In Vitro Cathepsin B Cleavage Assay

This assay measures the release of a payload from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.

Materials:

  • Purified ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS system

Procedure:

  • Enzyme Activation: Pre-activate Cathepsin B by incubating it in the assay buffer at 37°C for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding 3 volumes of the cold quenching solution.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC₅₀) of an ADC on target cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and isotype control ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC₅₀ value using a suitable curve-fitting model.

ADC Characterization Workflow

The characterization of ADCs is crucial to ensure their quality, homogeneity, and stability. A typical workflow involves multiple analytical techniques.

dot

Caption: A typical workflow for the analytical characterization of ADCs.

Conclusion

Cleavable linkers are indispensable tools in the field of bioconjugation, providing a sophisticated mechanism for the controlled release of active molecules. The selection of an appropriate cleavable linker is a multifaceted decision that requires a thorough understanding of the biological target, the chemistry of the payload, and the desired pharmacokinetic profile of the bioconjugate. This guide has provided a fundamental overview of the major classes of cleavable linkers, their mechanisms of action, and a comparative analysis of their key properties. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers and drug development professionals, facilitating the rational design and evaluation of next-generation bioconjugates with enhanced therapeutic potential. As our understanding of disease biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and highly selective cleavable linker technologies, further advancing the field of targeted therapeutics and diagnostics.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the covalent linkage of two different biomolecules, a process central to the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the core principles of heterobifunctional crosslinkers, their chemical specificities, quantitative properties, and detailed experimental protocols for their application.

Core Concepts of Heterobifunctional Crosslinkers

Unlike their homobifunctional counterparts, which feature two identical reactive groups, heterobifunctional crosslinkers offer controlled, sequential conjugation. This is paramount for minimizing the formation of undesirable homodimers and for ensuring the precise assembly of complex biomolecular structures. The general architecture of a heterobifunctional crosslinker consists of two different reactive groups separated by a spacer arm. The nature of these reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences the distance between the linked molecules and can be engineered to possess properties such as cleavability or enhanced solubility.

G ReactiveGroup1 ReactiveGroup1 Biomolecule1 Biomolecule1 ReactiveGroup1->Biomolecule1 Reacts with primary amines ReactiveGroup2 ReactiveGroup2 Biomolecule2 Biomolecule2 ReactiveGroup2->Biomolecule2 Reacts with sulfhydryls

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. This allows for a high degree of specificity in bioconjugation strategies.

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is the most common class, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryls (e.g., on cysteine residues).

  • Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., an aryl azide). The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a wide range of functional groups.[1]

  • Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, these linkers have a sulfhydryl-reactive moiety and a photoreactive group, enabling the targeted conjugation to a cysteine residue followed by light-induced crosslinking to a nearby molecule.[1]

  • PEGylated Crosslinkers: These crosslinkers incorporate polyethylene (B3416737) glycol (PEG) chains into their spacer arms. PEGylation can enhance the solubility and stability of the resulting bioconjugate, reduce immunogenicity, and provide a flexible spacer.[2][3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is often guided by its physicochemical properties, particularly its molecular weight and the length of its spacer arm. The spacer arm length is a critical parameter as it defines the distance between the two conjugated molecules.[4]

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsCleavable
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS ester, MaleimideNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS ester, MaleimideNo
m-Maleimidobenzoyl-N-hydroxysuccinimide esterMBS314.267.3NHS ester, MaleimideNo
Sulfosuccinimidyl m-maleimidobenzoyl-N-hydroxysuccinimide esterSulfo-MBS416.347.3Sulfo-NHS ester, MaleimideNo
Succinimidyl iodoacetateSIA282.021.5NHS ester, IodoacetylNo
Sulfosuccinimidyl iodoacetateSulfo-SIA384.101.5Sulfo-NHS ester, IodoacetylNo
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8NHS ester, PyridyldithiolYes (Disulfide bond)
Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoateLC-SPDP425.5315.7NHS ester, PyridyldithiolYes (Disulfide bond)
Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoateSulfo-LC-SPDP527.5715.7Sulfo-NHS ester, PyridyldithiolYes (Disulfide bond)
N-5-Azido-2-nitrobenzoyloxysuccinimideANB-NOS305.207.7NHS ester, Photoreactive nitrophenyl azideNo

Experimental Protocols

The following are detailed methodologies for common applications of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with free sulfhydryl groups (Protein 2).

Materials:

  • SMCC Crosslinker

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation of SMCC Solution: Allow the vial of SMCC to come to room temperature before opening. Prepare a 50 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.

  • Activation of Protein 1:

    • Prepare Protein 1 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Add the SMCC stock solution to the Protein 1 solution to achieve a 10- to 50-fold molar excess of SMCC over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC: Immediately following the incubation, remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein 2:

    • Combine the maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine can be added to a final concentration of 1-10 mM.

G cluster_step1 Step 1: Activation of Protein 1 cluster_step2 Step 2: Conjugation to Protein 2 Protein1 Protein 1 (-NH2) ActivatedProtein1 Maleimide-Activated Protein 1 Protein1->ActivatedProtein1 + SMCC (pH 7.2-7.5) SMCC SMCC Protein2 Protein 2 (-SH) Conjugate Protein 1-Protein 2 Conjugate ActivatedProtein1_ref Maleimide-Activated Protein 1 ActivatedProtein1_ref->Conjugate + Protein 2 (pH 6.5-7.5)

Protocol 2: General Procedure for Antibody-Drug Conjugate (ADC) Preparation

This protocol outlines the steps for conjugating a cytotoxic drug to a monoclonal antibody using a heterobifunctional crosslinker.[5]

Materials:

  • Monoclonal antibody (mAb)

  • Thiol-containing cytotoxic drug

  • Heterobifunctional crosslinker (e.g., SMCC)

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting column

  • Tangential Flow Filtration (TFF) system (optional)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Amine Reaction Buffer. Ensure the buffer is free of primary amines.

  • Antibody Activation:

    • Add the heterobifunctional crosslinker to the antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification of Activated Antibody: Remove excess crosslinker using a desalting column or TFF, exchanging the buffer to the Thiol Reaction Buffer.

  • Drug Conjugation:

    • Add the thiol-containing drug to the activated antibody solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide groups on the antibody.

  • Purification of ADC: Purify the ADC from unconjugated drug and other reactants using a suitable method such as TFF or size-exclusion chromatography.

  • Characterization: Characterize the final ADC for parameters such as DAR, protein concentration, and aggregation.

G start Start antibody_prep Antibody Preparation (in Amine Reaction Buffer) start->antibody_prep activation Antibody Activation (+ Crosslinker) antibody_prep->activation purification1 Purification of Activated Antibody (Desalting/TFF) activation->purification1 conjugation Drug Conjugation (+ Thiol-containing Drug) purification1->conjugation quenching Quenching (+ Cysteine) conjugation->quenching purification2 ADC Purification (TFF/SEC) quenching->purification2 characterization ADC Characterization (DAR, Concentration, etc.) purification2->characterization end End characterization->end

Conclusion

Heterobifunctional crosslinkers are powerful tools that have significantly advanced the field of bioconjugation. Their ability to facilitate controlled and specific covalent linkages between different biomolecules is central to the development of sophisticated therapeutics like ADCs, as well as novel diagnostic reagents and research tools. A thorough understanding of their chemical properties, reaction mechanisms, and experimental considerations is crucial for their successful implementation in research and drug development. This guide provides a foundational understanding to empower researchers in harnessing the full potential of these versatile molecules.

References

Methyltetrazine-SS-NHS Ester: A Technical Guide to a Cleavable Bioorthogonal Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of bioconjugation and targeted therapeutics, the ability to link and subsequently release molecules of interest with high precision is paramount. Methyltetrazine-SS-NHS ester has emerged as a powerful tool in this domain, offering a unique combination of bioorthogonal reactivity, amine-specific conjugation, and controlled cleavability. This technical guide provides an in-depth overview of the discovery, development, chemical properties, and applications of this compound ester, complete with experimental protocols and quantitative data to support its use in research and drug development.

This compound ester is a heterobifunctional linker composed of three key functional components: a methyltetrazine moiety, a disulfide bond (SS), and an N-hydroxysuccinimide (NHS) ester.[1] This design allows for a two-step conjugation strategy. The NHS ester facilitates the covalent attachment of the linker to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues).[2][3] The methyltetrazine group enables a highly efficient and selective bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, with a strained alkene partner, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][3] The strategically placed disulfide bond provides a cleavable linkage that can be selectively broken under reducing conditions, allowing for the release of the conjugated cargo.[1]

Discovery and Development

The development of this compound ester is rooted in the broader field of bioorthogonal chemistry, which seeks to perform chemical reactions in complex biological environments without interfering with native biochemical processes. The iEDDA reaction between tetrazines and TCOs has been a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.[4]

The synthesis of various tetrazine derivatives has been a focus of chemical research to optimize their stability, reactivity, and functionality.[5][6] The incorporation of an NHS ester provides a straightforward method for attaching the tetrazine moiety to biomolecules. Furthermore, the inclusion of a cleavable disulfide bond addresses the growing need for controlled release mechanisms in applications such as antibody-drug conjugates (ADCs).[7] While a specific seminal paper detailing the first synthesis of this compound ester is not readily identifiable from the provided search results, its development represents a logical progression in the design of advanced bioconjugation reagents, combining established chemical functionalities to create a highly versatile tool.

Chemical Properties and Data

The key chemical and physical properties of this compound ester are summarized in the table below. This data is compiled from various commercial suppliers and provides a baseline for its use in experimental design.

PropertyValue
Chemical Formula C20H22N6O5S2
Molecular Weight 490.56 g/mol
Appearance Red solid
Purity >95%
Solubility Soluble in DCM, acetonitrile, DMF, and DMSO
Storage Conditions -20°C

Signaling Pathways and Experimental Workflows

The utility of this compound ester lies in its ability to facilitate a sequence of well-defined chemical reactions. The following diagrams illustrate the key reaction pathways and a typical experimental workflow for its use in bioconjugation.

Reaction Pathway

The overall reaction scheme involves two primary steps: the initial labeling of a primary amine-containing molecule with the NHS ester, followed by the bioorthogonal ligation with a TCO-functionalized molecule. The final conjugate can then be cleaved at the disulfide bond.

Reaction_Pathway Protein Protein-NH2 (e.g., Antibody) MTz_Protein Methyltetrazine-SS-Protein Protein->MTz_Protein NHS Ester Reaction (pH 7.2-9.0) MTz_SS_NHS This compound Ester MTz_SS_NHS->MTz_Protein dummy1 ADC Antibody-Drug Conjugate (via Tetrazine-TCO ligation) MTz_Protein->ADC iEDDA Reaction TCO_Drug TCO-Drug TCO_Drug->ADC dummy2 Released_Drug Released Drug ADC->Released_Drug Disulfide Cleavage Thiol_Protein Thiolated Protein ADC->Thiol_Protein Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Released_Drug Experimental_Workflow start Start: Antibody Preparation buffer_exchange Buffer Exchange to Amine-Free Buffer (pH 7.2-9.0) start->buffer_exchange nhs_labeling Labeling with this compound Ester buffer_exchange->nhs_labeling purification1 Purification (e.g., Desalting Column) to Remove Excess Linker nhs_labeling->purification1 characterization1 Characterization of Labeled Antibody (e.g., Mass Spectrometry) purification1->characterization1 tco_reaction Reaction with TCO-Drug Conjugate characterization1->tco_reaction purification2 Purification of ADC tco_reaction->purification2 characterization2 Characterization of ADC (e.g., DAR, Purity) purification2->characterization2 cleavage_assay Cleavage Assay with Reducing Agent characterization2->cleavage_assay analysis Analysis of Cleavage Products cleavage_assay->analysis end End analysis->end

References

An In-depth Technical Guide to the Solubility and Stability of Methyltetrazine-SS-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-SS-NHS, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. This document outlines the chemical properties, solubility characteristics, and stability profile of this compound, supplemented with detailed experimental protocols and troubleshooting advice to facilitate its effective use in research and development.

Introduction to this compound

This compound is a versatile crosslinking reagent that features three key functional components:

  • A Methyltetrazine moiety: This group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner. This bioorthogonal reaction, often referred to as "click chemistry," proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[1]

  • An N-hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies, to form stable amide bonds.[1]

  • A disulfide (-S-S-) bond: This linker is cleavable under reducing conditions, providing a mechanism for the controlled release of conjugated molecules. This feature is particularly valuable in applications such as drug delivery, where the release of a therapeutic agent at a target site is desired.[2]

The unique combination of these functionalities allows for a two-step bioconjugation strategy with spatiotemporal control, making this compound a powerful tool in the development of sophisticated bioconjugates.

Solubility of this compound

The solubility of this compound is a critical factor for its successful application in bioconjugation protocols. The presence of the methyltetrazine and the NHS ester contributes to its predominantly hydrophobic character.

Qualitative Solubility Data

SolventSolubilityReference(s)
Dichloromethane (DCM)Soluble[2]
Acetonitrile (ACN)Soluble[2]
Dimethylformamide (DMF)Soluble[2]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2]
Aqueous Buffers (e.g., PBS)Poorly Soluble[3][4]

Stability of this compound

The stability of this compound is governed by the chemical liabilities of its three key functional groups: the NHS ester, the methyltetrazine ring, and the disulfide bond.

Stability of the NHS Ester

The NHS ester is susceptible to hydrolysis, a reaction that is dependent on both pH and temperature. Hydrolysis of the NHS ester renders the crosslinker inactive for conjugation to primary amines.

Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[7]
8.6410 minutes[7]

To minimize hydrolysis, it is crucial to store this compound in a desiccated environment at -20°C and to prepare stock solutions in anhydrous solvents immediately prior to use.[2] Labeling reactions should be performed in amine-free buffers at a slightly basic pH (7.2-8.5) to balance the reactivity of the primary amines with the rate of NHS ester hydrolysis.[7]

Stability of the Methyltetrazine Moiety

The methyltetrazine ring is generally more stable than unsubstituted tetrazines, particularly in aqueous environments. The electron-donating methyl group contributes to this increased stability.[3][8] However, prolonged exposure to certain biological nucleophiles or harsh chemical conditions can lead to degradation. For most bioconjugation experiments conducted under physiological conditions, the methyltetrazine moiety is sufficiently stable.[9][10]

Stability and Cleavage of the Disulfide Bond

The disulfide bond is stable under typical physiological conditions but can be readily cleaved by reducing agents. This allows for the controlled release of conjugated cargo.

Conditions for Disulfide Bond Cleavage

Reducing AgentConcentrationTypical Reaction TimeKey ConsiderationsReference(s)
Dithiothreitol (DTT)10-100 mM30-60 minutesLess stable than TCEP; must be removed before maleimide (B117702) reactions.[1]
Tris(2-carboxyethyl)phosphine (TCEP)5-50 mM< 5 minutes to 1 hourEffective over a broad pH range; does not need to be removed before maleimide reactions.[1][11]
Glutathione (GSH)1-10 mM1-3 hoursBiologically relevant reducing agent; cleavage is generally slower.[1]

The rate of disulfide bond reduction is dependent on the concentration of the reducing agent, temperature, and the steric accessibility of the disulfide bond.[12]

Experimental Protocols

Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with primary amines (e.g., lysine residues) using this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-5 mg/mL.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess depends on the protein concentration and the desired degree of labeling and should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

protein_labeling_workflow cluster_start Preparation cluster_reaction Reaction cluster_end Purification Protein_Solution Protein in Amine-Free Buffer Labeling Add NHS Ester to Protein (10-50x molar excess) Protein_Solution->Labeling Reagent_Prep Dissolve this compound in DMSO/DMF Reagent_Prep->Labeling Incubation Incubate (30-60 min, RT) Labeling->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purification Purify via Desalting Column Quenching->Purification Final_Product Tetrazine-Labeled Protein Purification->Final_Product

Caption: Workflow for labeling a protein with this compound.

Tetrazine-TCO Ligation

This protocol outlines the reaction between a tetrazine-labeled biomolecule and a TCO-functionalized partner.

Materials:

  • Tetrazine-labeled biomolecule.

  • TCO-functionalized biomolecule.

  • Reaction buffer (e.g., PBS, pH 6.0-9.0).

Procedure:

  • Reaction Setup: Combine the tetrazine-labeled and TCO-functionalized biomolecules in the reaction buffer. A 1:1 to 1.5:1 molar ratio of the reactants is typically used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by UV-Vis spectrophotometry by observing the disappearance of the tetrazine absorbance peak (typically around 520-540 nm).[13][14]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using standard chromatography techniques (e.g., size-exclusion chromatography).

tetrazine_tco_ligation Tetrazine_Molecule Tetrazine-Labeled Biomolecule Reaction Mix in Reaction Buffer (pH 6-9) Tetrazine_Molecule->Reaction TCO_Molecule TCO-Functionalized Biomolecule TCO_Molecule->Reaction Incubation Incubate (30-60 min, RT) Reaction->Incubation Conjugate Stable Conjugate Incubation->Conjugate

Caption: General workflow for Tetrazine-TCO ligation.

Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond in the this compound linker.

Materials:

  • Bioconjugate containing the this compound linker.

  • Reducing agent (e.g., DTT or TCEP).

  • Reaction buffer.

Procedure:

  • Reduction: Add the reducing agent to the solution of the bioconjugate to the desired final concentration (see Table: Conditions for Disulfide Bond Cleavage).

  • Incubation: Incubate the reaction mixture for the recommended time at room temperature.

  • Analysis: The cleavage can be confirmed by various analytical techniques, such as SDS-PAGE (under reducing vs. non-reducing conditions) or mass spectrometry.

disulfide_cleavage Conjugate Bioconjugate with -S-S- Linker Add_Reducing_Agent Add DTT or TCEP Conjugate->Add_Reducing_Agent Incubate Incubate at RT Add_Reducing_Agent->Incubate Cleaved_Products Cleaved Biomolecules Incubate->Cleaved_Products

Caption: Process for the cleavage of the disulfide bond.

Troubleshooting

IssuePotential CauseRecommended SolutionReference(s)
Low or No Labeling with this compound Hydrolysis of the NHS ester due to moisture.Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7]
Presence of primary amines (e.g., Tris, glycine) in the protein buffer.Buffer exchange the protein into an amine-free buffer such as PBS.[7]
Suboptimal pH for the labeling reaction.Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5.[7]
Low Yield of Final Conjugate Inefficient Tetrazine-TCO ligation.Ensure the correct stoichiometry of reactants. If steric hindrance is suspected, consider using a linker with a longer PEG spacer.[13]
Degradation of the tetrazine or TCO moiety.Store labeled biomolecules appropriately and use them within a reasonable timeframe.[3]
Unexpected Cleavage of the Disulfide Bond Presence of reducing agents in buffers or samples.Ensure all buffers are free of reducing agents prior to the intended cleavage step.[1]

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the precise construction of complex bioconjugates. A thorough understanding of its solubility and stability is paramount for its successful implementation in research and development. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize this compound to advance their work in areas such as targeted therapy, diagnostics, and fundamental biological studies. Careful consideration of the factors influencing the reactivity and stability of each functional moiety will ensure optimal results and contribute to the development of innovative solutions in the life sciences.

References

An In-depth Technical Guide to the Methyltetrazine-SS-NHS Reaction with Trans-cyclooctene (TCO) for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioorthogonal reaction between Methyltetrazine-SS-NHS ester and trans-cyclooctene (B1233481) (TCO). It details the underlying chemistry, presents key quantitative data, offers detailed experimental protocols, and visualizes the critical pathways and workflows. This resource is intended to equip researchers in chemical biology, drug development, and molecular imaging with the foundational knowledge to effectively utilize this powerful bioconjugation tool.

Core Concepts: The Synergy of Bioorthogonal Chemistry and a Cleavable Linker

The reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[1][2] This specific reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, which is characterized by its exceptionally fast reaction kinetics and high specificity.[3][4] The process is catalyst-free, proceeding efficiently under mild, aqueous conditions, making it ideal for the conjugation of sensitive biological molecules.[2][4]

The this compound ester is a heterobifunctional linker designed to leverage this powerful chemistry while introducing an element of controlled release. It comprises three key functional components:

  • N-hydroxysuccinimide (NHS) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., the side chains of lysine (B10760008) residues) on proteins, antibodies, or other biomolecules.[1]

  • Disulfide (SS) bond: This bond within the linker is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1][5] This feature is particularly valuable for applications requiring the release of a conjugated payload, such as in antibody-drug conjugates (ADCs).[5]

  • Methyltetrazine: This moiety is the reactive partner for the TCO group, driving the rapid and specific bioorthogonal conjugation.[1]

Quantitative Data Summary

The efficiency and speed of the Methyltetrazine-TCO ligation, along with the stability of the reactive components, are critical for experimental design. The following tables summarize key quantitative data gathered from the literature.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2,000Not specified
Hydrogen substituted tetrazinesTCOup to 30,000PBS, 37°C
Methyl-substituted tetrazinesTCO~1,000Aqueous media
Diphenyl-s-tetrazined-TCO520MeOH, 25°C
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000 (± 15,000)Pure water, 25°C
Not specifiedcyclopropane-fused TCO3,300,000 (± 40,000)H₂O, 25°C
Tetrazine CarbamatesTCO-acid23,800 (± 400)25% ACN/PBS

d-TCO: dioxolane-fused trans-cyclooctene; sTCO: cyclopropane-fused trans-cyclooctene

Table 2: Stability of NHS Esters in Aqueous Solution
pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours
8.6410 minutes
Table 3: Recommended Conditions for Disulfide Bond Cleavage
Reducing AgentConcentrationIncubation TimeTemperature
DTT1-10 mM10-30 minutesRT or 37°C
TCEP0.5-1 mMCouple of hoursRT
TCEP10 mM30-60 minutes37°C

DTT: Dithiothreitol; TCEP: Tris(2-carboxyethyl)phosphine; RT: Room Temperature

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures involving the this compound ester and TCO.

Protocol 1: Labeling of a Protein with this compound Ester

This protocol describes the general procedure for labeling a protein with primary amines (e.g., lysine residues) using this compound ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS), and adjust the pH to between 7.2 and 8.5.[6]

  • Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.[6]

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[6]

  • Labeling Reaction:

    • For protein concentrations ≥ 5 mg/mL, add a 10-fold molar excess of the this compound ester stock solution to the protein solution.[6]

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[4]

  • Purification: Remove excess, unreacted this compound ester using a desalting column equilibrated with the desired storage buffer.[4]

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol describes the bioorthogonal reaction between a tetrazine-functionalized protein and a TCO-containing molecule.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-containing molecule (e.g., TCO-PEG-drug, TCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare the tetrazine-labeled protein in the reaction buffer.

    • Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[7]

  • Ligation Reaction:

    • Mix the tetrazine-labeled protein and the TCO-containing molecule. A 1.05 to 1.5-fold molar excess of the tetrazine-containing component is often recommended.[8]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[8]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess reagents by size-exclusion chromatography or dialysis.[7]

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the linker to release the conjugated molecule.

Materials:

  • Disulfide-linked conjugate

  • Reducing agent stock solution (e.g., 1 M DTT in water or 0.5 M TCEP in water)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Conjugate Solution: Dissolve the disulfide-linked conjugate in the reaction buffer.

  • Add Reducing Agent: Add the DTT or TCEP stock solution to the conjugate solution to achieve the desired final concentration (see Table 3).

  • Incubation: Incubate the reaction for the recommended time and at the appropriate temperature (see Table 3). The reduction may be more efficient at 37°C.[5]

  • Analysis: The cleavage can be analyzed by methods such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the conjugated molecule.

Visualizing the Process: Diagrams and Workflows

Visual representations are crucial for understanding the multi-step nature of this bioconjugation strategy. The following diagrams, created using the DOT language, illustrate the key reaction, the experimental workflow, and the logical relationships.

Reaction_Mechanism Protein-NH2 Protein-NH₂ Me-Tz-SS-Protein Methyltetrazine- SS-Protein Protein-NH2->Me-Tz-SS-Protein NHS Ester Reaction (pH 7.2-8.5) Me-Tz-SS-NHS Methyltetrazine- SS-NHS Ester Me-Tz-SS-NHS->Me-Tz-SS-Protein TCO-Molecule TCO-Molecule Conjugate Protein-SS-TCO Conjugate TCO-Molecule->Conjugate Me-Tz-SS-Protein->Conjugate iEDDA Click Reaction Cleaved_Protein Protein-SH Conjugate->Cleaved_Protein Disulfide Cleavage Cleaved_Molecule HS-TCO-Molecule Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleaved_Protein Reducing_Agent->Cleaved_Molecule

Caption: Reaction mechanism of this compound with TCO.

Experimental_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Disulfide Cleavage Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Incubate_Labeling Incubate Protein + Linker (30-60 min, RT) Prepare_Protein->Incubate_Labeling Prepare_Tz_Linker Dissolve Me-Tz-SS-NHS in DMSO/DMF Prepare_Tz_Linker->Incubate_Labeling Quench_Labeling Quench Reaction (Tris Buffer) Incubate_Labeling->Quench_Labeling Purify_Labeled_Protein Purify Labeled Protein (Desalting Column) Quench_Labeling->Purify_Labeled_Protein Mix_Reactants Mix Labeled Protein and TCO-Molecule Purify_Labeled_Protein->Mix_Reactants Prepare_TCO Prepare TCO-Molecule Prepare_TCO->Mix_Reactants Incubate_Ligation Incubate (60 min, RT) Mix_Reactants->Incubate_Ligation Purify_Conjugate Purify Conjugate (Optional) Incubate_Ligation->Purify_Conjugate Add_Reducing_Agent Add DTT or TCEP Purify_Conjugate->Add_Reducing_Agent Incubate_Cleavage Incubate (10-60 min) Add_Reducing_Agent->Incubate_Cleavage Analyze_Cleavage Analyze Products Incubate_Cleavage->Analyze_Cleavage

Caption: Experimental workflow for conjugation and cleavage.

Signaling_Pathway Start Start with Target Protein and Payload Labeling Label Protein with Me-Tz-SS-NHS Start->Labeling Ligation Ligate with TCO-Payload Labeling->Ligation ADC_Formation Formation of Antibody-Drug Conjugate Ligation->ADC_Formation Target_Binding ADC Binds to Target Cell ADC_Formation->Target_Binding Internalization Internalization of ADC Target_Binding->Internalization Reductive_Environment Encounter Reductive Intracellular Environment Internalization->Reductive_Environment Cleavage Disulfide Cleavage Reductive_Environment->Cleavage Drug_Release Release of Active Payload Cleavage->Drug_Release

Caption: Signaling pathway for ADC drug delivery.

Conclusion

The this compound ester, in conjunction with TCO-functionalized molecules, offers a robust and versatile platform for bioconjugation. The reaction's exceptional kinetics, bioorthogonality, and the inclusion of a cleavable disulfide linker make it a highly attractive tool for a range of applications, from fundamental biological research to the development of targeted therapeutics like ADCs. By understanding the core principles, quantitative parameters, and detailed protocols outlined in this guide, researchers can effectively harness this technology to advance their scientific objectives.

References

An In-depth Technical Guide to the Safety and Handling of Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Methyltetrazine-SS-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and pre-targeted imaging.

Chemical Identity and Properties

This compound ester is a versatile reagent featuring two key functional moieties: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, and a methyltetrazine group for bioorthogonal "click" chemistry reactions. A disulfide bond incorporated within the linker renders it cleavable under reducing conditions.

PropertyValue
Chemical Formula C20H22N6O5S2
Molecular Weight 490.56 g/mol
Appearance Red solid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, and acetonitrile.
Storage Conditions Store at -20°C, desiccated and protected from light.

Safety and Handling

2.1 Hazard Identification Based on analogous compounds, this compound ester is anticipated to have the following GHS classifications:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

2.2 Precautionary Measures

Precautionary CodeMeasure
P261Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330Rinse mouth.[1]

2.3 Storage and Stability this compound ester should be stored at -20°C in a tightly sealed container, protected from moisture and light. For long-term storage, -80°C is recommended. NHS esters are susceptible to hydrolysis, so it is crucial to minimize exposure to moisture.

Experimental Protocols and Applications

This compound ester is a key reagent in multi-step bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and pre-targeted imaging agents. The workflow typically involves an initial amine-reactive conjugation, followed by a bioorthogonal click reaction, and potentially, a final cleavage step to release a payload.

3.1 Protocol 1: Antibody-Linker Conjugation via NHS Ester Reaction

This protocol describes the conjugation of this compound ester to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.25)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into the conjugation buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve this compound ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5-20 molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Illustrative Quantitative Data:

ParameterValue
Initial mAb Concentration5 mg/mL
Linker:mAb Molar Ratio10:1
Reaction Time2 hours
Reaction Temperature25°C
Achieved DAR3.5
Post-Purification Yield85%

3.2 Protocol 2: Bioorthogonal "Click" Reaction with a TCO-modified Molecule

This protocol details the reaction of the antibody-linker conjugate with a trans-cyclooctene (B1233481) (TCO)-modified payload.

Materials:

  • Antibody-Methyltetrazine-SS conjugate from Protocol 1

  • TCO-modified payload (e.g., a cytotoxic drug or imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).

  • Click Reaction: Add a 1.5-5 molar excess of the TCO-payload to the antibody-linker conjugate.

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature. The reaction is typically rapid.

  • Purification: If necessary, remove excess payload using a desalting column or tangential flow filtration.

  • Characterization: Confirm the final conjugate structure and purity using SDS-PAGE, HIC, and/or Mass Spectrometry.

3.3 Protocol 3: Reductive Cleavage of the Disulfide Bond

This protocol describes the release of the conjugated payload through the cleavage of the disulfide bond.

Materials:

  • Final antibody-drug conjugate

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation: Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP).

  • Cleavage Reaction: Add the reducing agent to the ADC solution to a final concentration of 1-20 mM.

  • Incubation: Incubate the reaction for 1-4 hours at 37°C.

  • Analysis: Monitor the release of the payload using HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or Mass Spectrometry.

Illustrative Quantitative Data for Cleavage:

Reducing AgentConcentrationIncubation TimeTemperatureCleavage Efficiency
DTT10 mM2 hours37°C>95%
TCEP5 mM1 hour37°C>98%

Visualized Workflows

4.1 Experimental Workflow for ADC Synthesis and Payload Release

ADC_Workflow Antibody Monoclonal Antibody (mAb) Conjugation NHS Ester Reaction (pH 7.2-7.5, RT, 1-2h) Antibody->Conjugation Linker This compound Linker->Conjugation Purification1 Purification (Desalting Column) Conjugation->Purification1 Ab_Linker mAb-SS-Tetrazine Conjugate Purification1->Ab_Linker Click_Reaction Click Reaction (iEDDA) (RT, 0.5-2h) Ab_Linker->Click_Reaction TCO_Payload TCO-Payload TCO_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Cleavage Disulfide Cleavage (37°C, 1-4h) ADC->Cleavage Reducing_Agent Reducing Agent (DTT or TCEP) Reducing_Agent->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Ab_Thiol mAb with Thiol Cleavage->Ab_Thiol

Caption: Workflow for ADC synthesis and subsequent payload release.

4.2 Pre-targeted Imaging Logical Pathway

Pretargeted_Imaging cluster_0 Ab_TCO 1. Administer mAb-TCO Conjugate Accumulation 2. mAb-TCO accumulates at target site (e.g., tumor) Ab_TCO->Accumulation Clearance 3. Unbound mAb-TCO clears from circulation Accumulation->Clearance Distribution 5. Radiotracer distributes and clears rapidly Click_Reaction 6. In vivo Click Reaction at target site Accumulation->Click_Reaction Radiotracer 4. Administer Radiolabeled Tetrazine-SS-Payload Radiotracer->Distribution Distribution->Click_Reaction Imaging 7. PET/SPECT Imaging of localized signal Click_Reaction->Imaging

Caption: Logical steps in a pre-targeted in vivo imaging workflow.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-SS-NHS Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Methyltetrazine-SS-NHS ester to an antibody. This heterobifunctional, cleavable linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and for applications in pre-targeted bioorthogonal imaging. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond. The methyltetrazine moiety facilitates a rapid and specific bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[1][2] The incorporated disulfide bond (SS) within the linker allows for cleavage of the conjugate in a reducing environment, such as the intracellular space of tumor cells, enabling the release of a payload.[1]

This protocol will cover the necessary materials, a step-by-step procedure for antibody conjugation, methods for purification of the conjugate, and detailed characterization techniques to determine the degree of labeling.

Materials and Reagents

Reagent/MaterialRecommended Specifications
AntibodyPurified, in an amine-free buffer (e.g., PBS)
This compound EsterHigh purity (>95%)
Anhydrous Dimethylsulfoxide (DMSO)ACS grade or higher
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer1 M Tris-HCl, pH 8.0
Purification ColumnsDesalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) column
SpectrophotometerUV-Vis capable
CentrifugeFor desalting columns

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer, free of any amine-containing substances like Tris or glycine, which would compete with the NHS ester reaction.

  • If the antibody solution contains interfering substances, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5). This can be achieved using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer. A higher concentration can improve conjugation efficiency.[3]

  • Determine the precise concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm (A280).

Preparation of this compound Ester Stock Solution

The this compound ester is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of the linker in anhydrous DMSO.[4] For example, for a compound with a molecular weight of approximately 490.56 g/mol , dissolve ~0.49 mg in 100 µL of anhydrous DMSO.

  • Vortex the solution until the linker is completely dissolved. This stock solution should be used immediately and not stored.

Antibody Conjugation Reaction

The molar ratio of this compound ester to the antibody is a critical parameter that influences the final drug-to-antibody ratio (DAR). It is recommended to perform small-scale optimization experiments to determine the optimal ratio for your specific antibody and application.

  • Calculate the volume of the 10 mM this compound ester stock solution needed to achieve the desired molar excess. A starting point for optimization is to test a range of molar ratios, for example, from 5:1 to 20:1 (linker:antibody).[4]

  • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

Table 1: Recommended Molar Ratios for Optimization

Molar Ratio (Linker:Antibody)Expected Degree of Labeling (DAR)Notes
5:1LowA good starting point to avoid over-conjugation and potential antibody aggregation.
10:1MediumOften provides a good balance between labeling efficiency and maintaining antibody integrity.
20:1HighMay lead to higher DAR but increases the risk of antibody precipitation and loss of activity.
Quenching the Reaction

After the incubation period, any unreacted NHS ester must be quenched to prevent further modification of the antibody.

  • Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.[4]

Purification of the Antibody Conjugate

It is essential to remove the unreacted linker and quenching agent from the conjugated antibody.

  • Desalting Columns: For rapid purification, use a desalting column according to the manufacturer's instructions. This method is suitable for small-scale reactions.[3]

  • Size Exclusion Chromatography (SEC): For larger-scale purifications and higher purity, SEC is recommended. This technique separates the larger antibody conjugate from smaller molecules based on size.

Characterization of the Antibody Conjugate

The final antibody conjugate should be characterized to determine the concentration and the drug-to-antibody ratio (DAR).

  • Concentration Determination: Measure the absorbance of the purified conjugate at 280 nm (A280) using a spectrophotometer. The concentration can be calculated using the Beer-Lambert law and the extinction coefficient of the antibody.

  • Drug-to-Antibody Ratio (DAR) Determination: The DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the methyltetrazine moiety (typically around 520-540 nm).

    • The concentration of the antibody can be calculated from the A280 reading, correcting for the contribution of the methyltetrazine at this wavelength.

    • The concentration of the methyltetrazine can be calculated from its absorbance at its λmax.

    • The DAR is the molar ratio of the methyltetrazine to the antibody.

    For a more accurate determination of DAR, especially for heterogeneous conjugates, techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) are recommended.[5]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the this compound antibody conjugation protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (1-2h, RT) antibody_prep->conjugation linker_prep Linker Preparation (Dissolve in DMSO) linker_prep->conjugation quenching Quenching (Tris Buffer) conjugation->quenching purification Purification (Desalting/SEC) quenching->purification characterization Characterization (DAR Determination) purification->characterization

Antibody conjugation workflow.
Pre-targeted Imaging Signaling Pathway

The this compound conjugated antibody is a key component in pre-targeted imaging strategies. The following diagram outlines the logical relationship in this application.[6][7][8]

pretargeted_imaging cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Imaging inject_ab Inject Methyltetrazine-SS-Antibody Conjugate ab_accumulates Antibody Accumulates at Target Site inject_ab->ab_accumulates clearance Excess Antibody Clears from Circulation ab_accumulates->clearance inject_tco Inject TCO-Tracer (e.g., TCO-PET Probe) clearance->inject_tco click_reaction In Vivo 'Click' Reaction (Tetrazine + TCO) inject_tco->click_reaction tracer_clearance Unbound TCO-Tracer Rapidly Clears click_reaction->tracer_clearance imaging High-Contrast Imaging of Target Site tracer_clearance->imaging

Pre-targeted imaging workflow.

References

Application Notes and Protocols for Step-by-Step Methyltetrazine-SS-NHS Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS (N-succinimidyl 3-(methyl)-1,2,4,5-tetrazine-6-yl)dithiopropionate) is a heterobifunctional crosslinker that enables a two-step protein labeling strategy with a cleavable disulfide bond. This reagent facilitates the covalent attachment of a methyltetrazine moiety to primary amines (e.g., lysine (B10760008) residues) on a protein surface via an N-hydroxysuccinimide (NHS) ester. The incorporated methyltetrazine group can then undergo a highly efficient and specific bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This system is particularly advantageous for applications requiring the controlled release of conjugated payloads, such as in antibody-drug conjugate (ADC) development, targeted drug delivery, and advanced cellular imaging. The disulfide bond within the linker can be readily cleaved under reducing conditions, allowing for the separation of the conjugated molecules.

This document provides detailed protocols for the labeling of proteins with this compound, the subsequent click reaction with a TCO-containing molecule, and the cleavage of the disulfide linker.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling
Molar Excess of Reagent to ProteinIncubation TimeIncubation TemperatureExpected Outcome
5-10 fold30 min - 1 hourRoom TemperatureEfficient labeling for many standard proteins and antibodies.[1]
10-20 fold1-2 hoursRoom Temperature or 4°CHigher degree of labeling, which may be necessary for less reactive proteins.[1]
>20 fold2-4 hours or overnight4°CMaximizes labeling but may increase the risk of protein aggregation or loss of activity.[1]
Table 2: Reaction Conditions for Disulfide Bond Cleavage
Reducing AgentConcentrationIncubation TimeIncubation TemperatureNotes
Dithiothreitol (DTT)10-50 mM30 min - 2 hoursRoom TemperatureA commonly used reducing agent.
Tris(2-carboxyethyl)phosphine (TCEP)5-20 mM15-60 minutesRoom TemperatureMore stable and effective than DTT, and does not absorb at 280 nm.[2]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the modification of a protein with a methyltetrazine group using this compound ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[3][4] The optimal pH for the reaction of NHS esters with primary amines is typically between 8.3-8.5.[5][6]

    • Ensure the protein concentration is between 1-5 mg/mL.[1]

  • Reagent Preparation:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Labeling Reaction:

    • Add the calculated amount of the this compound ester stock solution to the protein solution. Refer to Table 1 for recommended molar excess.

    • For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[4]

    • Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C with gentle mixing.[1][4]

  • Quenching the Reaction (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester and byproducts using a size-exclusion chromatography (SEC) column (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).[1][8]

    • Monitor the elution profile by measuring the absorbance at 280 nm to collect the protein-containing fractions.

    • Alternatively, dialysis can be used for purification.

Protocol 2: Bioorthogonal Click Reaction with a TCO-Modified Molecule

This protocol describes the reaction of the methyltetrazine-labeled protein with a trans-cyclooctene (TCO)-modified molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the methyltetrazine-labeled protein and the TCO-modified molecule are in a compatible reaction buffer, such as PBS at pH 7.4.

  • Click Reaction:

    • Mix the methyltetrazine-labeled protein with the TCO-modified molecule. A slight molar excess (1.1 to 2-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.

    • The inverse-electron demand Diels-Alder cycloaddition reaction is typically very fast.[9] Incubate the reaction mixture for 30-60 minutes at room temperature. For very dilute solutions, the reaction time can be extended.

  • Purification (if necessary):

    • If the TCO-modified molecule is small, the excess can be removed by SEC or dialysis, similar to the purification step in Protocol 1.

    • If the TCO-modified molecule is also a large biomolecule, other purification methods like ion-exchange or affinity chromatography may be required to separate the conjugate from unreacted starting materials.

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecule.

Materials:

  • Protein conjugate containing the this compound linker

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reducing Agent:

    • Prepare a stock solution of DTT or TCEP in an appropriate buffer.

  • Cleavage Reaction:

    • Add the reducing agent to the solution of the protein conjugate to the desired final concentration (see Table 2).

    • Incubate the reaction for the recommended time and temperature (see Table 2) with gentle mixing.

  • Analysis of Cleavage:

    • The cleavage can be confirmed by various analytical techniques such as SDS-PAGE (under reducing vs. non-reducing conditions), mass spectrometry, or HPLC, which will show a change in molecular weight corresponding to the release of the conjugated molecule.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_products Products Protein Protein Labeling Step 1: NHS Ester Labeling Protein->Labeling Me-Tz-SS-NHS This compound Ester Me-Tz-SS-NHS->Labeling TCO_Molecule TCO-Modified Molecule Click Step 2: Bioorthogonal Click Reaction TCO_Molecule->Click Labeled_Protein Methyltetrazine-Labeled Protein Labeling->Labeled_Protein Purification Conjugate Protein-TCO Conjugate Click->Conjugate Purification (optional) Cleavage Step 3: Disulfide Cleavage Released_Protein Released Protein Cleavage->Released_Protein Released_Molecule Released TCO Molecule Cleavage->Released_Molecule Labeled_Protein->Click Conjugate->Cleavage Add Reducing Agent (DTT/TCEP)

Caption: Experimental workflow for this compound protein labeling and cleavage.

Caption: Chemical pathways for this compound protein labeling and cleavage.

References

Application Notes and Protocols for Methyltetrazine-SS-NHS in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component influencing the ADC's stability, efficacy, and safety profile. Methyltetrazine-SS-NHS is a heterobifunctional, cleavable linker designed for two-step ADC synthesis.

This linker features:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond.

  • A methyltetrazine moiety that participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO)-modified drug. This "click chemistry" reaction is known for its fast kinetics and high specificity in aqueous environments.[1]

  • A disulfide (-SS-) bond that is stable in systemic circulation but can be cleaved in the reducing intracellular environment (e.g., high glutathione (B108866) concentrations), enabling the controlled release of the cytotoxic payload within the target cell.[1][2]

These application notes provide a detailed protocol for the synthesis of ADCs using this compound, along with methods for characterization and relevant quantitative data.

Principle of the Two-Step Conjugation Strategy

The use of this compound allows for a controlled, two-step conjugation process:

  • Antibody Modification: The antibody is first reacted with this compound. The NHS ester forms covalent bonds with accessible lysine residues on the antibody surface, introducing the methyltetrazine functional group.

  • Drug Conjugation: The tetrazine-modified antibody is then reacted with a cytotoxic drug that has been pre-functionalized with a trans-cyclooctene (TCO) group. The highly efficient and specific click reaction between the methyltetrazine and TCO moieties forms a stable conjugate.

This approach offers advantages over one-step conjugation methods, including the ability to purify the modified antibody before drug conjugation, potentially leading to a more homogenous and well-defined final ADC product.

Experimental Protocols

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • This compound ester

  • TCO-functionalized cytotoxic drug

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffers:

    • Bicarbonate buffer (100 mM, pH 8.5) for antibody modification

    • PBS (pH 7.4) for conjugation and purification

  • Quenching reagent: Tris-HCl (1 M, pH 8.0)

  • Purification supplies:

    • Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)

    • Dialysis cassettes (10 kDa MWCO)

    • Hydrophobic Interaction Chromatography (HIC) columns

  • Analytical instruments:

    • UV-Vis spectrophotometer

    • Liquid chromatography-mass spectrometry (LC-MS) system

    • SDS-PAGE equipment

Protocol 1: Antibody Modification with this compound

This protocol details the labeling of the antibody with the methyltetrazine linker.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.[3] Buffer exchange into 100 mM sodium bicarbonate buffer (pH 8.5) using a dialysis cassette or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Allow the this compound ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Antibody Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS (pH 7.4).

    • Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.

    • The purified tetrazine-modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of TCO-Drug to Tetrazine-Modified Antibody

This protocol describes the click chemistry reaction to form the final ADC.

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-functionalized cytotoxic drug in a suitable organic solvent (e.g., DMSO).

  • Click Chemistry Conjugation:

    • To the purified tetrazine-modified antibody solution, add a 1.5- to 3-fold molar excess of the TCO-drug stock solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification of the ADC:

    • Remove unreacted TCO-drug and any organic solvent by SEC or dialysis as described in Protocol 1, step 5.

    • For a more polished product, further purification to remove unconjugated antibody and aggregates can be performed using Hydrophobic Interaction Chromatography (HIC).

Protocol 3: Characterization of the ADC
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. The DAR can be calculated using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.[4]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas of the different species.

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide a precise determination of the DAR and the distribution of drug-loaded species.[5]

  • Analysis of Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

    • SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and confirm the covalent attachment of the drug.

  • Assessment of Linker Stability:

    • Incubate the ADC in plasma and in a solution containing a reducing agent like glutathione (GSH) to mimic intracellular conditions.

    • Analyze the release of the drug over time using techniques like HPLC or LC-MS to determine the stability of the disulfide linker.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during ADC synthesis and characterization. The values can vary depending on the specific antibody, drug, and reaction conditions used.

Table 1: Reaction Parameters and Efficiency

ParameterTypical RangeNotes
Antibody Modification (Protocol 1)
Molar ratio of Linker:Antibody5:1 to 20:1Higher ratios can lead to higher linker incorporation but may also increase the risk of antibody aggregation or inactivation.
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature
Drug Conjugation (Protocol 2)
Molar ratio of TCO-Drug:Tetrazine-Antibody1.5:1 to 3:1A slight excess of the TCO-drug ensures efficient conjugation to the tetrazine-modified antibody.
Reaction Time1 - 4 hours
Reaction TemperatureRoom Temperature or 4°C
Overall ADC Yield50 - 80%Dependent on purification steps and reaction efficiencies.

Table 2: ADC Characterization Data

ParameterTypical Value/RangeMethod of Determination
Average Drug-to-Antibody Ratio (DAR)2 - 4UV-Vis, HIC, LC-MS[5][6][7]
Monomer Purity>95%SEC
Aggregates<5%SEC
Disulfide Linker Stability
Half-life in human plasma> 7 daysIn vitro incubation followed by LC-MS analysis.[2][8]
Half-life in presence of 5 mM GSH< 24 hoursIn vitro incubation followed by LC-MS analysis to simulate intracellular conditions.[2]

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_char Characterization mAb Monoclonal Antibody in Amine-Free Buffer reaction1 Incubate mAb with This compound (pH 8.5, 1-2h, RT) mAb->reaction1 linker_prep Prepare Methyltetrazine- SS-NHS in DMSO linker_prep->reaction1 drug_prep Prepare TCO-Drug in DMSO reaction2 Incubate Tetrazine-Ab with TCO-Drug (pH 7.4, 1-4h, RT) drug_prep->reaction2 quench Quench with Tris Buffer reaction1->quench purify1 Purify Tetrazine-Modified Ab (SEC or Dialysis) quench->purify1 purify1->reaction2 purify2 Purify Final ADC (SEC, Dialysis, or HIC) reaction2->purify2 char DAR Determination (UV-Vis, HIC, MS) Purity & Aggregation (SEC, SDS-PAGE) Stability Assays purify2->char

Caption: Workflow for ADC synthesis using this compound.

Linker_Mechanism cluster_antibody_mod Antibody Modification cluster_drug_conj Drug Conjugation (Click Chemistry) cluster_cleavage Intracellular Cleavage Antibody Antibody-NH2 (Lysine Residue) Modified_Ab Antibody-NH-CO-SS-Tetrazine Antibody->Modified_Ab + Linker This compound Linker->Modified_Ab NHS_leaving NHS Modified_Ab->NHS_leaving - ADC Antibody-NH-CO-SS-Linkage-Drug (Final ADC) Modified_Ab->ADC + TCO_Drug TCO-Drug TCO_Drug->ADC Released_Drug Released Drug ADC->Released_Drug Disulfide Bond Cleavage Reducing_Env Reducing Environment (e.g., Glutathione) Reducing_Env->Released_Drug

Caption: Chemical mechanism of ADC synthesis and payload release.

References

Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-SS-NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazines and trans-cyclooctenes (TCO), has revolutionized the field by enabling highly specific and rapid labeling of biomolecules within living systems. Methyltetrazine-SS-NHS is a versatile, cleavable heterobifunctional linker designed for this purpose. It contains a methyltetrazine moiety for the bioorthogonal reaction, an NHS ester for covalent attachment to primary amines on biomolecules like antibodies, and a disulfide bond that allows for the subsequent cleavage of the label under reducing conditions.

This document provides detailed protocols for utilizing this compound in a pre-targeting strategy for live cell imaging, offering exceptional control and versatility for a wide range of cellular imaging applications. A key advantage of this approach is the potential for a high signal-to-noise ratio, as unbound fluorescent probes can be washed away before imaging.[1]

Principle of the Pre-targeting Strategy

The pre-targeting approach involves a two-step labeling process. First, a biomolecule of interest, such as an antibody targeting a specific cell surface receptor, is functionalized with a trans-cyclooctene (B1233481) (TCO) group. This TCO-modified antibody is then introduced to the live cells and allowed to bind to its target. After a washing step to remove unbound antibodies, a fluorescently labeled methyltetrazine probe, prepared using this compound, is added. The methyltetrazine rapidly and specifically reacts with the TCO-tagged antibody on the cell surface via the iEDDA click reaction, resulting in fluorescently labeled cells ready for imaging. The inclusion of a disulfide bond in the linker provides an additional layer of experimental control, allowing for the removal of the fluorescent label by introducing a reducing agent.

Quantitative Data Summary

The following tables summarize key quantitative data for the components and reactions involved in this live cell imaging strategy.

Parameter Value Significance References
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) CycloadditionHighly specific and bioorthogonal reaction.[1]
Reactants Methyltetrazine and Trans-cyclooctene (TCO)The core components of the click chemistry ligation.[1]
Second-Order Rate Constant (k₂) Up to 30,000 M⁻¹s⁻¹Extremely fast kinetics allow for efficient labeling at low concentrations, minimizing cellular perturbation.[1]
Cleavage Agents for Disulfide Bond Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), Glutathione (GSH)Enables the removal of the fluorescent label for specific experimental designs.[1][2]
Parameter Observation Significance for Live Cell Imaging References
Cell Viability High cell viability observed after treatment with tetrazine derivatives (e.g., 95 ± 14% viability with 10 µM tetrazine 1).The labeling chemistry is generally well-tolerated by live cells, which is crucial for studying biological processes without inducing cytotoxicity.[3]
Signal-to-Noise Ratio High signal-to-noise ratios are achievable, particularly with fluorogenic tetrazine probes where fluorescence is quenched until the reaction with TCO.A high signal-to-noise ratio is essential for clear and quantifiable imaging data, allowing for the detection of low-abundance targets.[4]
Photostability Organic fluorophores used in click chemistry labeling are generally more photostable than fluorescent proteins.Enhanced photostability allows for longer imaging times and time-lapse experiments with reduced signal loss.[5][6]

Experimental Protocols

Protocol 1: Labeling of an Antibody with a TCO-NHS Ester

This protocol describes the modification of a primary antibody with a TCO-NHS ester to prepare it for the pre-targeting strategy.

Materials:

  • Antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • TCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing stabilizers using a protein A/G column or dialysis against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL in PBS.

    • Add 1 M NaHCO₃ to the antibody solution to achieve a final concentration of 100 mM (final pH ~8.3).

  • TCO-NHS Ester Preparation:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

  • Purification of the TCO-Antibody Conjugate:

    • Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • Determine the concentration of the purified TCO-antibody conjugate using a spectrophotometer (A280).

    • Store the conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Conjugation of a Fluorophore to this compound

This protocol details the preparation of the fluorescent methyltetrazine probe.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a dye-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Combine the this compound solution and the fluorescent dye solution in a 1:1.2 molar ratio in a microcentrifuge tube.

    • Add reaction buffer to achieve a final concentration of reactants in the low millimolar range.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification (Optional but Recommended):

    • The resulting Methyltetrazine-SS-Fluorophore conjugate can be purified using HPLC or column chromatography if necessary to remove any unreacted starting materials. For many applications, the crude reaction mixture can be used after dilution.

Protocol 3: Two-Step Live Cell Imaging

This protocol describes the pre-targeting of live cells with the TCO-antibody and subsequent labeling with the Methyltetrazine-SS-Fluorophore.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • TCO-functionalized antibody (from Protocol 1)

  • Methyltetrazine-SS-Fluorophore conjugate (from Protocol 2)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Wash buffer (e.g., warm PBS or live cell imaging medium)

  • Fluorescence microscope equipped for live cell imaging

Procedure:

  • Pre-targeting of Cells:

    • Incubate the live cells with the TCO-functionalized antibody in live cell imaging medium at a concentration of 1-10 µg/mL for 30-60 minutes at 37°C in a cell culture incubator. The optimal concentration and incubation time should be determined empirically for each antibody and cell line.

    • Wash the cells 2-3 times with warm wash buffer to remove unbound TCO-antibody.

  • Labeling with Methyltetrazine-SS-Fluorophore:

    • Dilute the Methyltetrazine-SS-Fluorophore conjugate in live cell imaging medium to a final concentration of 1-5 µM.

    • Add the diluted conjugate to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells 2-3 times with warm wash buffer to remove unbound methyltetrazine probe.

  • Live Cell Imaging:

    • Add fresh, pre-warmed live cell imaging medium to the cells.

    • Mount the dish or slide on the fluorescence microscope and proceed with imaging using the appropriate filter sets for the chosen fluorophore.

Protocol 4: Cleavage of the Disulfide Bond

This protocol describes the optional step of removing the fluorescent label by cleaving the disulfide bond.

Materials:

  • Labeled live cells from Protocol 3

  • Reducing agent solution (e.g., 10-50 mM DTT or 5-20 mM TCEP in PBS or imaging medium)

Procedure:

  • Image Labeled Cells:

    • Acquire baseline fluorescence images of the labeled cells.

  • Introduce Reducing Agent:

    • Replace the imaging medium with the reducing agent solution.

    • Incubate the cells at 37°C and monitor the decrease in fluorescence signal over time (typically 10-30 minutes).[7][8][9]

  • Image Cleaved Cells:

    • Acquire post-cleavage fluorescence images to confirm the removal of the label.

    • Wash the cells with fresh imaging medium if further experiments are planned.

Application Example: Visualizing EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10][11][12][13] Dysregulation of EGFR signaling is implicated in various cancers. The pre-targeting strategy using this compound can be employed to study the dynamics of EGFR on the cell surface.

An anti-EGFR antibody can be conjugated to TCO and used to label EGFR on live cancer cells. Subsequent addition of a Methyltetrazine-SS-Fluorophore allows for the visualization of receptor localization and trafficking in response to ligand stimulation (e.g., with EGF). The ability to cleave the fluorescent signal provides a method to perform pulse-chase-type experiments or to quench the signal after a specific time point to study downstream events without continuous phototoxic stress.

Diagrams

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_cell_labeling Live Cell Labeling cluster_imaging_cleavage Imaging & Cleavage antibody Antibody tco_antibody TCO-Antibody antibody->tco_antibody Protocol 1 tco_nhs TCO-NHS Ester tco_nhs->tco_antibody mtz_ss_nhs This compound mtz_fluorophore Methyltetrazine-SS-Fluorophore mtz_ss_nhs->mtz_fluorophore Protocol 2 fluorophore Fluorophore-NHS fluorophore->mtz_fluorophore pre_targeted_cells Pre-targeted Cells tco_antibody->pre_targeted_cells labeled_cells Labeled Cells mtz_fluorophore->labeled_cells live_cells Live Cells live_cells->pre_targeted_cells Incubate with TCO-Antibody pre_targeted_cells->labeled_cells Add Methyltetrazine- SS-Fluorophore (Click Reaction) imaging Fluorescence Imaging labeled_cells->imaging Protocol 3 reducing_agent Add Reducing Agent (DTT or TCEP) imaging->reducing_agent Optional Cleavage (Protocol 4) cleaved_cells Cleaved Cells (Signal Off) reducing_agent->cleaved_cells

Caption: Experimental workflow for live cell imaging using this compound.

egfr_signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Survival Cell Survival, Anti-apoptosis AKT->Survival

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Methyltetrazine-SS-NHS Ester: A Cleavable Linker for Fluorescent Probe Attachment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS ester is a heterobifunctional crosslinker designed for the versatile and specific attachment of fluorescent probes to biomolecules. This reagent incorporates three key functionalities:

  • An N-Hydroxysuccinimide (NHS) ester for the covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins, antibodies, and other biomolecules.

  • A methyltetrazine moiety that participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group. This "click chemistry" reaction is characterized by its rapid kinetics and high specificity in biological systems.[1][2]

  • A cleavable disulfide (-S-S-) bond that allows for the release of the conjugated fluorescent probe under reducing conditions. This feature is particularly valuable in applications requiring controlled release, such as in drug delivery systems and certain imaging protocols.[1][3]

These application notes provide detailed protocols for the use of this compound ester in a two-step bioconjugation strategy for fluorescent probe attachment, along with relevant quantitative data and troubleshooting guidelines.

Chemical Properties and Handling

Proper handling and storage of this compound ester are crucial for maintaining its reactivity.

PropertyValue
Molecular Formula C₂₀H₂₂N₆O₅S₂
Molecular Weight 490.56 g/mol
Appearance Red solid
Solubility Soluble in organic solvents such as DMSO and DMF. Limited aqueous solubility.
Storage Store at -20°C, desiccated.[1] Allow the reagent to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound Ester

This protocol describes the initial step of conjugating the this compound ester to an antibody, introducing the tetrazine functionality.

Materials:

  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified prior to labeling. This can be achieved by dialysis against PBS or using an antibody clean-up kit.[5]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Ester Stock Solution Preparation:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.[4]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound ester stock solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the linker to the antibody is recommended. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.[4]

    • Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove the excess, unreacted this compound ester and byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS.[4]

    • Monitor the column effluent at 280 nm (for protein) and 520 nm (for tetrazine) to collect the fractions containing the labeled antibody. The first colored band to elute will be the desired conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per antibody. This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm and 520 nm.

    • The concentration of the antibody can be calculated using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A₅₂₀ × CF)] / ε_protein where CF is the correction factor for the absorbance of the tetrazine at 280 nm and ε_protein is the molar extinction coefficient of the antibody at 280 nm.

    • The concentration of the tetrazine can be calculated using: Tetrazine Concentration (M) = A₅₂₀ / ε_tetrazine where ε_tetrazine is the molar extinction coefficient of the methyltetrazine group at 520 nm.

    • The DOL is the ratio of the tetrazine concentration to the antibody concentration.

    • Store the purified tetrazine-modified antibody at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Protocol 2: Fluorescent Probe Attachment via TCO-Tetrazine Ligation

This protocol describes the second step, where a TCO-functionalized fluorescent probe is attached to the tetrazine-modified antibody.

Materials:

  • Purified tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized fluorescent probe

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the tetrazine-modified antibody in PBS.

    • Dissolve the TCO-functionalized fluorescent probe in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • TCO-Tetrazine Ligation:

    • Add the TCO-functionalized fluorescent probe to the solution of the tetrazine-modified antibody. A slight molar excess (1.5 to 5-fold) of the TCO-probe is recommended to ensure complete labeling of the tetrazine sites.

    • The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. The progress can sometimes be monitored by the disappearance of the pinkish color of the tetrazine.

  • Purification of the Fluorescently Labeled Antibody:

    • If necessary, remove the excess, unreacted TCO-functionalized fluorescent probe by size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization and Storage:

    • Characterize the final fluorescently labeled antibody conjugate. The degree of labeling can be confirmed using UV-Vis spectrophotometry, measuring the absorbance of the protein at 280 nm and the fluorescent probe at its maximum absorbance wavelength.

    • The functionality of the antibody (e.g., antigen-binding affinity) should be assessed using appropriate assays (e.g., ELISA, flow cytometry).

    • Store the final conjugate under conditions appropriate for the specific antibody and fluorescent probe, typically at 4°C protected from light, or frozen in aliquots.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the procedure to cleave the disulfide bond within the this compound linker, releasing the fluorescent probe from the biomolecule.

Materials:

  • Fluorescently labeled antibody conjugate

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reducing Agent Stock Solution:

    • Prepare a fresh stock solution of DTT or TCEP in water or buffer. For example, a 1 M DTT stock or a 0.5 M TCEP stock.

  • Cleavage Reaction:

    • To the solution of the fluorescently labeled antibody conjugate, add the reducing agent to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.[1]

    • Incubate the reaction at room temperature or 37°C. The cleavage is typically complete within 1-4 hours.

  • Analysis of Cleavage:

    • The release of the fluorescent probe can be monitored by various analytical techniques, such as HPLC, SDS-PAGE (under non-reducing and reducing conditions), or by observing a change in the localization of the fluorescence signal in cellular imaging experiments.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes based on data for this compound and closely related linkers. Note that optimal conditions may vary depending on the specific biomolecule and fluorescent probe used.

Table 1: NHS Ester Labeling of Antibodies - Reaction Parameters

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
Molar Excess of NHS Ester 5 - 20 foldThe optimal ratio should be determined empirically to achieve the desired DOL.[4]
Reaction pH 8.0 - 8.5A slightly basic pH is required to deprotonate primary amines, making them nucleophilic.[4]
Reaction Time 1 - 2 hours at RT or overnight at 4°CLonger incubation times may increase the DOL.
Reaction Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be free of primary amines (e.g., Tris).[4]

Table 2: TCO-Tetrazine Ligation - Reaction Parameters

ParameterRecommended RangeNotes
Molar Excess of TCO-Probe 1.5 - 5 foldA slight excess ensures complete reaction with the tetrazine-modified sites.
Reaction Time 30 - 60 minutes at RTThe reaction is typically very fast.
Reaction Buffer PBS, pH 7.4The reaction is efficient under physiological conditions.

Table 3: Disulfide Bond Cleavage - Reaction Parameters

ParameterRecommended RangeNotes
DTT Concentration 10 - 50 mMA common and effective reducing agent.[1]
TCEP Concentration 5 - 20 mMAn alternative, odorless reducing agent.[1]
Incubation Time 1 - 4 hours at RT or 37°CThe time required for complete cleavage may need to be optimized.
Reaction Buffer PBS, pH 7.4Cleavage is efficient at neutral pH.

Visualizations

Signaling Pathways and Workflows

cluster_0 Step 1: Antibody Labeling cluster_1 Step 2: Fluorescent Probe Attachment Antibody Antibody Tetrazine-Modified Antibody Tetrazine-Modified Antibody Antibody->Tetrazine-Modified Antibody + this compound (pH 8.0-8.5) This compound This compound Labeled Antibody Labeled Antibody Tetrazine-Modified Antibody->Labeled Antibody + TCO-Fluorescent Probe (iEDDA Click Reaction) TCO-Fluorescent Probe TCO-Fluorescent Probe

Caption: Experimental workflow for fluorescent probe attachment.

Labeled Antibody Labeled Antibody Cleaved Antibody Cleaved Antibody Labeled Antibody->Cleaved Antibody + Reducing Agent (DTT or TCEP) Released Fluorescent Probe Released Fluorescent Probe Labeled Antibody->Released Fluorescent Probe Reducing Agent Reducing Agent start Start: Antibody Sample purification Buffer Exchange/ Purification start->purification labeling NHS Ester Labeling (this compound) purification->labeling purification2 Purification (Size-Exclusion Chromatography) labeling->purification2 characterization Characterization (DOL determination) purification2->characterization click_reaction TCO-Tetrazine Ligation (with TCO-Probe) characterization->click_reaction purification3 Final Purification click_reaction->purification3 final_product Final Labeled Antibody Conjugate purification3->final_product

References

Application Notes and Protocols for Targeted Drug Delivery Using Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents while minimizing off-target toxicity. This is often achieved by conjugating a drug to a targeting moiety, such as a monoclonal antibody (mAb), to form an Antibody-Drug Conjugate (ADC). The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC.

This document describes a targeted drug delivery workflow utilizing Methyltetrazine-SS-NHS ester , a heterobifunctional linker that incorporates three key features:

  • N-Hydroxysuccinimide (NHS) Ester: For covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the targeting antibody.

  • Disulfide (-SS-) Bond: A cleavable linker that is stable in systemic circulation but is readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) (GSH).[][2]

  • Methyltetrazine Moiety: A bioorthogonal handle that undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[3][4][5]

This "click chemistry" approach allows for a two-step conjugation process. First, the antibody is modified with the this compound linker. Second, a TCO-modified drug is efficiently conjugated to the tetrazine-modified antibody.[6] This strategy offers excellent control over the conjugation process and is compatible with a wide range of biomolecules and drug payloads.

Chemical Properties and Specifications

A summary of the key properties of the this compound linker is provided below.

PropertyValueReference
Chemical Formula C₂₀H₂₂N₆O₅S₂[7]
Molecular Weight 490.56 g/mol [7]
Purity >95%[7]
Physical Form Red solid[7]
Solubility Soluble in DMSO, DMF, acetonitrile, DCM[7]
Storage Store at -20°C, desiccated[7]

Experimental Workflow

The overall workflow for creating a targeted ADC using this compound involves three main stages: modification of the targeting antibody, conjugation of the TCO-modified drug, and characterization of the final ADC, followed by in vitro evaluation.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Drug Conjugation cluster_2 Stage 3: Characterization & Evaluation mAb Targeting Antibody (e.g., mAb) mAb_Tz Tetrazine-Modified Antibody (mAb-SS-Tz) mAb->mAb_Tz NHS Ester Reaction (pH 7.2-8.5) linker This compound Ester linker->mAb_Tz drug TCO-Modified Drug ADC Antibody-Drug Conjugate (ADC) drug->ADC mAb_Tz_input->ADC iEDDA Click Chemistry (Bioorthogonal) characterization Physicochemical Characterization (DAR, etc.) ADC_input->characterization release In Vitro Drug Release (GSH Trigger) characterization->release cytotoxicity In Vitro Cytotoxicity Assay release->cytotoxicity

Fig 1. Overall workflow for ADC creation and evaluation.

Experimental Protocols

Protocol 1: Modification of Antibody with this compound Ester

This protocol describes the modification of a monoclonal antibody with the this compound ester to introduce the tetrazine handle.

Materials:

  • Monoclonal Antibody (mAb)

  • This compound Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quench Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Antibody Preparation:

    • Exchange the antibody buffer to the Reaction Buffer (PBS, pH 7.4) using a desalting column to remove any amine-containing buffers (like Tris).

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

    • Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add Quench Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-SS-Tz) using a BCA assay or by measuring absorbance at 280 nm.

    • The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine at ~520 nm and the antibody at 280 nm.

Protocol 2: Conjugation of TCO-Drug to Tetrazine-Modified Antibody

This protocol details the bioorthogonal conjugation of a TCO-modified cytotoxic drug to the mAb-SS-Tz.

Materials:

  • Tetrazine-modified antibody (mAb-SS-Tz) from Protocol 1

  • TCO-modified drug (TCO-Drug)

  • Anhydrous DMSO

  • Conjugation Buffer: PBS, pH 7.4

  • Purification System: Size Exclusion Chromatography (SEC)

Procedure:

  • TCO-Drug Preparation:

    • Prepare a 10 mM stock solution of the TCO-Drug in anhydrous DMSO.

  • iEDDA Click Reaction:

    • Add a 1.5 to 3-fold molar excess of the TCO-Drug stock solution to the mAb-SS-Tz solution.

    • Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing. The reaction can be monitored by the disappearance of the tetrazine's pink/red color.[8]

  • Purification:

    • Purify the resulting ADC from unreacted TCO-Drug and other small molecules using SEC. The ADC will elute in the high molecular weight fractions.

  • Characterization:

    • Determine the final ADC concentration.

    • Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS).[5][8][9]

Protocol 3: In Vitro Drug Release Assay

This protocol evaluates the release of the cytotoxic drug from the ADC in the presence of a reducing agent, mimicking the intracellular environment.

Materials:

  • Purified ADC

  • Release Buffer: PBS, pH 7.4

  • Reducing Agent Stock: 100 mM Glutathione (GSH) or Dithiothreitol (DTT) in water

  • Analysis System: RP-HPLC with UV or MS detector

Procedure:

  • Assay Setup:

    • Dilute the ADC to a final concentration of 1 mg/mL in Release Buffer.

    • Prepare two sets of samples: one with the reducing agent and one without (control).

    • To the test sample, add the reducing agent stock to a final concentration of 1-10 mM GSH (to mimic intracellular concentrations) or 5 mM DTT.[2][10]

  • Incubation:

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analysis:

    • Analyze the aliquots by RP-HPLC to separate the intact ADC, free drug, and other species.[9]

    • Quantify the amount of released drug by integrating the peak area from the chromatogram and comparing it to a standard curve of the free drug.

    • Plot the percentage of cumulative drug release versus time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol determines the potency (e.g., IC₅₀ value) of the ADC on a target cancer cell line.

Materials:

  • Target antigen-positive cancer cell line

  • Antigen-negative control cell line

  • Complete cell culture medium

  • Purified ADC

  • Free drug (as a positive control)

  • Untargeted IgG-Drug conjugate (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Treatment:

    • Prepare serial dilutions of the ADC, free drug, and control conjugates in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the various drug dilutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.[11]

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Quantitative Data and Characterization

The successful synthesis of a potent ADC requires rigorous characterization. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute, as it significantly impacts the ADC's efficacy and safety.[12]

Table 1: Representative ADC Characterization Data
ParameterMethodTypical ResultDescription
Degree of Labeling (DOL) UV-Vis Spectroscopy2-4 tetrazines/mAbAverage number of tetrazine linkers attached per antibody after Stage 1.
Drug-to-Antibody Ratio (DAR) HIC, RP-HPLC, Native MS3.5 - 4.0Average number of drug molecules conjugated to each antibody. Determined after Stage 2.[13][]
Monomer Purity Size Exclusion Chromatography (SEC)>95%Percentage of non-aggregated ADC, ensuring homogeneity and stability.[5]
Free Drug Content RP-HPLC, 2D-LC/MS<1%Amount of unconjugated drug remaining after purification, a key safety parameter.[15]
Table 2: Representative In Vitro Drug Release Kinetics

The release of the drug payload is triggered by the cleavage of the disulfide bond in a reducing environment.

Time (hours)Cumulative Drug Release (%)(10 mM GSH, 37°C)Cumulative Drug Release (%)(Control - No GSH, 37°C)
000
225< 2
660< 3
1285< 5
24>95< 5
48>98< 5

Data are representative and should be determined empirically for each specific ADC. The results show a rapid and selective release of the drug in the presence of glutathione, indicating linker stability in circulation and efficient cleavage intracellularly.[10]

Table 3: Representative In Vitro Cytotoxicity Data
CompoundTarget Cells (Antigen-Positive) IC₅₀ (nM)Control Cells (Antigen-Negative) IC₅₀ (nM)
Targeted ADC 0.5> 1000
Free Drug 0.10.1
Untargeted IgG-Drug Conjugate > 1000> 1000
Unconjugated Antibody No effectNo effect

Data are representative. IC₅₀ values can vary significantly based on the cell line, payload potency, and DAR. The data demonstrates the targeted potency of the ADC against antigen-expressing cells while sparing antigen-negative cells.[16]

Signaling and Release Mechanism

The disulfide bond in the linker is key to the ADC's mechanism of action. After the ADC binds to the target antigen on the cancer cell surface, it is internalized, typically via receptor-mediated endocytosis, into endosomes and then lysosomes. The intracellular environment, particularly the cytosol, has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the extracellular space (~2 µM).[2] This high GSH concentration facilitates the reduction and cleavage of the disulfide bond, releasing the active cytotoxic drug inside the target cell.

G cluster_cell Target Cancer Cell cluster_cyto Cytosol (High GSH) cluster_endo Endosome/Lysosome Drug Active Drug Target Intracellular Target (e.g., Tubulin, DNA) Drug->Target Binds Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induces ADC_endo ADC ADC_endo->Drug Disulfide Cleavage by GSH Receptor Target Antigen Receptor->ADC_endo 2. Internalization ADC_circ ADC (Circulating) ADC_circ->Receptor 1. Binding

References

Application Note and Protocol: Cleavage of the Disulfide Bond in Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-SS-NHS ester is a heterobifunctional crosslinker that contains a methyltetrazine moiety for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. A key feature of this reagent is the presence of a disulfide bond within its structure, which allows for the cleavage of the conjugated molecules under reducing conditions. This application note provides detailed protocols for the cleavage of this disulfide bond using common laboratory reducing agents.

The ability to cleave the linker is particularly useful in applications such as drug delivery, where the release of a therapeutic agent from its carrier is desired under specific physiological conditions, and in proteomics for the isolation and analysis of protein complexes. The protocols outlined below describe the use of Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), two of the most effective and commonly used reducing agents for this purpose.[][2][3]

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity reducing agents and solvents to avoid side reactions.

  • Buffer Preparation: Prepare fresh buffers and, if possible, degas them before use to minimize oxidation of the resulting free thiols.

  • Reaction Scale: The protocols provided are for a small-scale reaction. Adjust the volumes and amounts accordingly for your specific experimental needs.

  • Prevention of Re-oxidation: The free thiol groups generated after cleavage are susceptible to re-oxidation to form disulfide bonds, particularly at neutral or alkaline pH in the presence of oxygen.[4] To minimize this, it is advisable to work with degassed solutions and to consider performing subsequent steps under an inert atmosphere (e.g., nitrogen or argon).[5] Lowering the pH of the solution after the cleavage reaction can also help to prevent re-oxidation.[4][6]

Protocol 1: Disulfide Bond Cleavage using Dithiothreitol (DTT)

Dithiothreitol (DTT) is a potent reducing agent widely used for the cleavage of disulfide bonds in proteins and other molecules.[2][7]

Materials:

  • This compound conjugated molecule

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, or another suitable buffer

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing, or solid-phase extraction cartridges)

Procedure:

  • Prepare DTT Solution: Prepare a fresh stock solution of DTT (e.g., 1 M in deionized water). DTT solutions are prone to oxidation, so fresh preparation is recommended.

  • Dissolve Conjugate: Dissolve the this compound conjugated molecule in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Initiate Cleavage Reaction: Add the DTT stock solution to the conjugate solution to a final DTT concentration of 10-100 mM. A 20 to 50-fold molar excess of DTT over the disulfide bond is recommended to ensure complete reduction.[4]

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 2 hours. The optimal incubation time may vary depending on the specific conjugate and desired extent of cleavage.

  • Purification: Following incubation, it is crucial to remove the excess DTT and the cleaved linker fragment. This can be achieved by:

    • Size-Exclusion Chromatography (e.g., gel filtration): This is effective for separating larger molecules (like proteins) from smaller molecules like DTT and the cleaved linker fragment.

    • Dialysis: Suitable for large molecules. Dialyze against a buffer of choice, performing several buffer changes to ensure complete removal of the reducing agent.

    • Reverse-Phase HPLC: Can be used for purification and analysis of the reaction products.[6]

Protocol 2: Disulfide Bond Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a more stable and odorless reducing agent compared to DTT and is effective over a broader pH range.[7][8] It is also less prone to oxidation.

Materials:

  • This compound conjugated molecule

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.2-7.4)

  • Purification supplies

Procedure:

  • Prepare TCEP Solution: Prepare a stock solution of TCEP (e.g., 0.5 M in deionized water). TCEP solutions are more stable than DTT solutions.[8]

  • Dissolve Conjugate: Dissolve the this compound conjugated molecule in the reaction buffer.

  • Initiate Cleavage Reaction: Add the TCEP stock solution to the conjugate solution to a final concentration of 10-50 mM. A 10 to 20-fold molar excess of TCEP is generally sufficient.

  • Incubation: Incubate the reaction at room temperature for 15-60 minutes. TCEP often works faster than DTT.[8]

  • Purification: Remove excess TCEP and the cleaved by-product using a suitable purification method as described in Protocol 1.

Data Presentation

The following table summarizes the key quantitative parameters for the disulfide cleavage protocols.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Working Concentration 10-100 mM10-50 mM
Recommended Molar Excess 20-50 fold over disulfide10-20 fold over disulfide
Optimal pH Range 7.0 - 8.51.5 - 9.0[8]
Incubation Time 30 - 120 minutes15 - 60 minutes
Incubation Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the cleavage of the disulfide bond in a this compound conjugate.

G cluster_start Preparation cluster_reaction Cleavage Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Conjugate in Buffer C Add Reducing Agent to Conjugate Solution A->C B Prepare Reducing Agent Solution (DTT or TCEP) B->C D Incubate at Room Temperature C->D E Remove Excess Reagent & Cleaved Fragment D->E F Characterize Cleaved Product (e.g., MS, HPLC) E->F

Caption: Workflow for disulfide bond cleavage.

Logical Relationship of Reagents and Products

This diagram shows the logical relationship between the starting material, the reducing agent, and the resulting products after the cleavage reaction.

G Start Methyltetrazine-SS-Conjugate CleavedProduct Cleaved Conjugate (with free thiol) Start->CleavedProduct + Byproduct Cleaved Linker Fragment (with free thiol) Start->Byproduct + ReducingAgent Reducing Agent (DTT or TCEP) ReducingAgent->CleavedProduct ReducingAgent->Byproduct

Caption: Reactants and products of cleavage.

References

Application Notes and Protocols for Methyltetrazine-SS-NHS in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Methyltetrazine-SS-NHS, a heterobifunctional and cleavable crosslinker, in bioconjugation. This reagent is designed for a two-step conjugation strategy, enabling the precise attachment of molecules of interest to proteins and other amine-containing biomolecules.

Introduction

This compound is a versatile reagent that incorporates three key functionalities:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for the initial labeling of proteins and other biomolecules containing primary amines (e.g., lysine (B10760008) residues).

  • Disulfide (-S-S-) Bond: A cleavable linker that allows for the release of the conjugated molecule under reducing conditions.

  • Methyltetrazine Moiety: A highly reactive component for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-functionalized molecule.[1][2]

This two-step approach offers exceptional control and specificity in bioconjugation, making it a valuable tool in drug delivery, medical diagnostics, and fundamental research.[3][4] The bioorthogonal nature of the tetrazine-TCO ligation ensures that the reaction proceeds with high efficiency and minimal side reactions in complex biological media.[4][5]

Reaction Principle

The bioconjugation process using this compound involves two distinct steps:

  • Amine Labeling: The NHS ester of this compound reacts with primary amines on the target protein to form a stable amide bond. This reaction is pH-dependent and introduces the methyltetrazine group onto the protein surface.

  • Bioorthogonal Ligation: The methyltetrazine-modified protein is then reacted with a TCO-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag). This iEDDA reaction is extremely fast and highly specific, forming a stable covalent bond.[1][6]

The incorporated disulfide bond provides the option for subsequent cleavage of the conjugate using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the bioconjugation reactions involving this compound.

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended RangeOptimal ValueNotes
pH 7.2 - 9.0[7][8]8.3 - 8.5[9]Balances amine reactivity and NHS ester hydrolysis.[10]
Temperature 4 - 37°CRoom Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis.[8]
Reaction Time 30 min - overnight[7]1 - 4 hours[9]Dependent on protein concentration and reactivity.
Buffer Phosphate, Bicarbonate, Borate, HEPES[8]0.1 M Sodium Bicarbonate[9]Avoid amine-containing buffers like Tris.[8]
Molar Excess of NHS Ester 5 - 20 fold10-foldVaries depending on the protein and desired degree of labeling.

Table 2: Kinetic Parameters of Tetrazine-TCO Ligation

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine-TCO Ligation Up to 10⁷[1][6]Exceptionally fast, catalyst-free, bioorthogonal.[6][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ~1[6]Copper-free but significantly slower than tetrazine ligation.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10 - 10⁴[6]Requires a cytotoxic copper catalyst, limiting in vivo applications.[6]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol describes the first step of the bioconjugation process: the modification of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[12]

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Purification: Remove the excess, unreacted this compound and byproducts using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine group (around 520-540 nm).

Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol outlines the second step: the "click" reaction between the methyltetrazine-labeled protein and a TCO-containing molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the methyltetrazine-labeled protein and a slight molar excess (1.1 to 2-fold) of the TCO-functionalized molecule in the reaction buffer.

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is typically very fast.[13]

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11]

  • Purification: If necessary, remove the excess TCO-reagent by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes how to cleave the disulfide bond within the this compound linker to release the conjugated molecule.

Materials:

  • Purified bioconjugate

  • Reducing agent (e.g., DTT or TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reduction Reaction:

    • Dissolve the bioconjugate in the reaction buffer.

    • Add the reducing agent to a final concentration of 10-50 mM.

    • Incubate at room temperature for 1-2 hours.

  • Analysis: Confirm the cleavage of the disulfide bond and the release of the conjugated molecule by techniques such as HPLC or SDS-PAGE under reducing and non-reducing conditions.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Optional Cleavage protein Protein (with primary amines) reaction1 NHS Ester Reaction (pH 8.3, RT, 1-4h) protein->reaction1 linker This compound linker->reaction1 labeled_protein Methyltetrazine-labeled Protein reaction1->labeled_protein reaction2 iEDDA 'Click' Reaction (pH 7.4, RT, 30-60 min) labeled_protein->reaction2 tco_molecule TCO-functionalized Molecule tco_molecule->reaction2 conjugate Final Bioconjugate reaction2->conjugate reaction3 Disulfide Reduction conjugate->reaction3 reducing_agent Reducing Agent (DTT or TCEP) reducing_agent->reaction3 cleaved_products Released Molecule + Thiol-modified Protein reaction3->cleaved_products

Caption: Experimental workflow for bioconjugation using this compound.

logical_relationship cluster_functionalities Key Functional Moieties cluster_reactions Corresponding Reactions cluster_applications Primary Applications reagent This compound nhs NHS Ester reagent->nhs disulfide Disulfide Bond reagent->disulfide tetrazine Methyltetrazine reagent->tetrazine amine_reaction Amine Coupling (Amide bond formation) nhs->amine_reaction enables cleavage Reductive Cleavage disulfide->cleavage allows for click_reaction iEDDA Ligation (Bioorthogonal) tetrazine->click_reaction participates in adc Antibody-Drug Conjugates (ADCs) amine_reaction->adc drug_delivery Targeted Drug Delivery cleavage->drug_delivery imaging Fluorescent Labeling & Imaging click_reaction->imaging

Caption: Logical relationships of this compound functionalities.

Troubleshooting

Low Labeling Efficiency in Step 1:

  • Check Buffer pH: Ensure the pH is between 8.0 and 8.5. A lower pH will result in protonated amines that are unreactive.[10]

  • Buffer Composition: Confirm that the buffer is free of primary amines (e.g., Tris or glycine).[8]

  • Reagent Quality: Use fresh, high-quality this compound, as NHS esters can hydrolyze over time, especially when exposed to moisture.

Low Ligation Efficiency in Step 2:

  • Confirm Labeling: Verify that the protein was successfully labeled with methyltetrazine in the first step.

  • TCO Reagent Quality: Ensure the TCO-functionalized molecule is pure and has not degraded.

  • Steric Hindrance: If both the protein and the TCO-molecule are large, consider using a linker with a longer spacer arm to reduce steric hindrance.

Storage and Stability

This compound should be stored at -20°C and protected from moisture. Stock solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[9] Aqueous solutions of NHS esters should be used immediately.[9]

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and all other chemical reagents. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

References

Application Notes and Protocols for Methyltetrazine-SS-NHS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS is a heterobifunctional crosslinker that facilitates the conjugation of biomolecules through a two-step process. It incorporates an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as those on lysine (B10760008) residues of proteins), and a methyltetrazine group for highly selective bioorthogonal "click chemistry" with a trans-cyclooctene (B1233481) (TCO) moiety. The inclusion of a disulfide (-SS-) bond in the linker design allows for the cleavage of the conjugate under reducing conditions, offering a mechanism for the controlled release of conjugated molecules. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cellular imaging applications.[1]

The core of this technology lies in the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the methyltetrazine and a TCO-functionalized molecule. This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for a catalyst.[1]

Calculating Molar Excess for Optimal Labeling

The "molar excess" refers to the ratio of the moles of the this compound ester to the moles of the biomolecule (e.g., protein, antibody) being labeled. Optimizing this ratio is critical for controlling the degree of labeling (DOL). Insufficient labeling may lead to a weak signal in downstream applications, whereas excessive labeling can result in protein precipitation or loss of biological activity.[2]

The optimal molar excess is empirical and depends on several factors:

  • Protein Concentration: More dilute protein solutions generally require a higher molar excess of the NHS ester to achieve the same degree of labeling as more concentrated solutions.[3]

  • Reactivity of the Protein: The number and accessibility of primary amines on the protein's surface will influence the reaction's efficiency.

  • Desired Degree of Labeling (DOL): Different applications may necessitate different DOLs.

The following table provides recommended starting molar excess ratios for labeling with Tetrazine-SS-NHS esters. These should be optimized for each specific protein and application.

Protein ConcentrationRecommended Molar Excess (this compound : Protein)Rationale
> 5 mg/mL10-foldHigher protein concentrations lead to more efficient labeling kinetics, requiring a lower molar excess.[4]
< 5 mg/mL20 to 50-foldA higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations and to outcompete the hydrolysis of the NHS ester.[4]
General Starting Range5 to 20-foldThis is a common starting point for many protein labeling reactions and should be adjusted based on initial results.[3][5]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 7.2-8.5.[5] Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[3][4]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification resin (e.g., Sephadex G-25) for desalting column

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration as required for the labeling reaction.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Calculate the Required Volume of NHS Ester:

    • Determine the moles of protein to be labeled.

    • Based on the desired molar excess (see table above), calculate the moles of this compound ester required.

    • Calculate the volume of the stock solution needed to obtain the required moles of the NHS ester.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4] Protect the reaction from light.

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15 minutes at room temperature.[4]

  • Purify the Labeled Protein:

    • Remove the excess, unreacted this compound ester using a desalting column, dialysis, or size-exclusion chromatography.[4]

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the tetrazine.

Visualizations

G Chemical Reaction of this compound with a Protein cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein Methyltetrazine-labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + NHS_Ester This compound Ester NHS_Ester->Labeled_Protein Byproduct N-hydroxysuccinimide Labeled_Protein->Byproduct +

Caption: Reaction of this compound with a primary amine on a protein.

G Experimental Workflow for Protein Labeling Start Start: Prepare Protein (in amine-free buffer) Prepare_NHS Prepare this compound Stock Solution (DMF/DMSO) Start->Prepare_NHS Calculate Calculate Required Volume of NHS Ester Prepare_NHS->Calculate React Add NHS Ester to Protein & Incubate (30-60 min) Calculate->React Quench Optional: Quench Reaction with Tris Buffer React->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Characterize Characterize Conjugate (Determine DOL) Purify->Characterize End End: Labeled Protein Ready for TCO Click Reaction Characterize->End

Caption: Workflow for labeling proteins with this compound.

References

Application Notes and Protocols for the Purification of Methyltetrazine-SS-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules for various applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and diagnostic assays. The Methyltetrazine-SS-NHS ester is a heterobifunctional linker that plays a crucial role in these advancements. It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on biomolecules and a methyltetrazine moiety for a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) partner. The inclusion of a disulfide (-SS-) bond renders the linkage cleavable under reducing conditions, offering an additional layer of control for drug release or cargo delivery.

Following the conjugation of a biomolecule with this compound ester, a critical step is the purification of the resulting conjugate. This process is essential to remove unreacted linker, aggregated protein, and other impurities that can affect the efficacy, safety, and reproducibility of the final product. This document provides detailed protocols and application notes for the purification of this compound conjugates, with a focus on chromatographic techniques.

Data Presentation: Purification of a Model Antibody-Drug Conjugate (ADC)

The following tables summarize representative quantitative data from the purification of a model monoclonal antibody (mAb) conjugated with a this compound-payload. This data is illustrative of the expected outcomes from the purification protocols described below.

Table 1: Purification of a this compound-ADC by Size Exclusion Chromatography (SEC)

ParameterBefore SECAfter SEC
Purity (by analytical SEC) >90% (monomer)>98% (monomer)
Aggregate Content <10%<2%
Free Linker-Payload PresentNot Detected
Yield ->95%

Table 2: Characterization of a this compound-ADC by Hydrophobic Interaction Chromatography (HIC)

Drug-to-Antibody Ratio (DAR) SpeciesRelative Abundance (Before HIC)Relative Abundance (After HIC)
DAR 0 (Unconjugated mAb)15%<2%
DAR 235%10%
DAR 440%85%
DAR 68%<3%
DAR 82%Not Detected
Average DAR 3.0 3.9

Experimental Protocols

Protocol 1: Conjugation of a Monoclonal Antibody with this compound Ester

This protocol describes the general procedure for labeling a monoclonal antibody with this compound ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • This compound ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Size exclusion chromatography (SEC) desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Allow the this compound ester vial to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound ester in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the this compound ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Initial Purification (Removal of Excess Linker):

    • Immediately proceed to purification using a pre-equilibrated SEC desalting column to remove excess, unreacted this compound ester and quenching reagent.

Protocol 2: Purification of this compound Conjugates by Size Exclusion Chromatography (SEC)

SEC is a crucial first step to remove unconjugated small molecules and to separate monomeric conjugates from aggregates.

Materials:

  • Crude this compound conjugate solution

  • SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)

  • HPLC or FPLC system

  • Mobile phase: PBS, pH 7.4, or another suitable buffer

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 1 mL/min for a 10/300 GL column).

  • Sample Loading:

    • Centrifuge the crude conjugate solution at 14,000 x g for 10 minutes to remove any precipitated material.

    • Load the clarified sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Elute the column with the mobile phase at a constant flow rate.

    • Monitor the elution profile at 280 nm (for protein) and, if applicable, at the absorbance maximum of the payload.

    • Collect fractions corresponding to the monomeric conjugate peak.

  • Analysis:

    • Analyze the collected fractions by analytical SEC and/or SDS-PAGE to confirm purity and the removal of aggregates and free linker.

Protocol 3: Purification and Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs) based on their hydrophobicity.[1][2]

Materials:

  • SEC-purified this compound conjugate

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

Procedure:

  • System and Column Equilibration:

    • Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation and Loading:

    • Dilute the SEC-purified conjugate with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (typically >1 M).

    • Inject the sample onto the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the bound conjugate with a decreasing salt gradient by increasing the percentage of Mobile Phase B. A typical gradient might be from 0% to 100% B over 30 minutes.

    • Species with higher DARs are more hydrophobic and will elute later in the gradient.

    • Collect fractions corresponding to the desired DAR species.

  • Analysis and DAR Calculation:

    • Analyze the chromatogram by integrating the peak areas for each DAR species.

    • The average DAR can be calculated using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Monoclonal Antibody reaction Conjugation Reaction (pH 7.5-8.0, RT, 30-60 min) mAb->reaction reagent This compound Ester reagent->reaction quench Quenching (Tris-HCl) reaction->quench sec Size Exclusion Chromatography (Removes excess linker & aggregates) quench->sec hic Hydrophobic Interaction Chromatography (Separates DAR species) sec->hic final_product Purified Conjugate hic->final_product

Caption: Overall workflow for the conjugation and purification of this compound conjugates.

sec_workflow cluster_peaks Elution Profile start Crude Conjugate (Post-Quenching) load Load onto Equilibrated SEC Column start->load elute Isocratic Elution (e.g., PBS) load->elute monitor Monitor UV Absorbance (280 nm) elute->monitor collect Collect Fractions monitor->collect peak1 Peak 1: Aggregates peak2 Peak 2: Monomeric Conjugate peak3 Peak 3: Free Linker/Reagents analyze Analyze Fractions (Purity, Yield) peak2->analyze

Caption: Workflow for purification by Size Exclusion Chromatography (SEC).

hic_workflow cluster_fractions Fraction Collection start SEC-Purified Conjugate prepare Dilute Sample in High Salt Buffer A start->prepare load Load onto Equilibrated HIC Column prepare->load elute Gradient Elution (Decreasing Salt Concentration) load->elute monitor Monitor UV Absorbance (280 nm) elute->monitor dar0 DAR 0 dar2 DAR 2 dar4 DAR 4 dar_high Higher DARs analyze Analyze Fractions (DAR Distribution, Purity) dar0->analyze dar2->analyze dar4->analyze dar_high->analyze

Caption: Workflow for purification and characterization by Hydrophobic Interaction Chromatography (HIC).

References

Application Notes and Protocols: Degree of Labeling (DOL) Calculation for Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS ester is a heterobifunctional linker that enables the conjugation of molecules to primary amine-containing biomolecules, such as proteins and antibodies.[1][2] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[3][4] The methyltetrazine group facilitates rapid and specific bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) derivatives through an inverse-electron-demand Diels-Alder cycloaddition.[2][5] This reagent also incorporates a disulfide (-SS-) bond, which can be cleaved by reducing agents, allowing for the release of the conjugated molecule under specific conditions.[2]

Accurately determining the Degree of Labeling (DOL) is crucial for ensuring the quality, consistency, and reproducibility of experiments.[6] The DOL represents the average number of this compound molecules conjugated to a single protein molecule.[7] An optimal DOL is essential for the efficacy of downstream applications, as a low DOL can result in a poor signal, while an excessively high DOL may lead to protein aggregation or altered function.[8] This document provides detailed protocols for protein labeling with this compound and the subsequent calculation of the DOL using UV-Vis spectrophotometry.

Data Presentation

The following table summarizes the quantitative data required for the DOL calculation.

ParameterValueSource
This compound
Molecular Weight (MW)490.56 g/mol [9]
Maximum Absorbance (λmax)~530 nm (estimated)[3][4]
Molar Extinction Coefficient (εlabel) at λmax~600 M-1cm-1 (estimated)*[3]
Correction Factor (CF280)~0.1 (estimated)**
Immunoglobulin G (IgG) - Example Protein
Molecular Weight (MW)~150,000 g/mol [10]
Maximum Absorbance (λmax)280 nm[11]
Molar Extinction Coefficient (εprotein) at 280 nm210,000 M-1cm-1[3][12]

*The molar extinction coefficient of tetrazine derivatives can vary. For highest accuracy, it is recommended to experimentally determine this value for the specific reagent lot. **The correction factor (CF280 = A280/Amax of the label) is estimated based on the typical spectral shape of tetrazines. For precise calculations, it should be determined experimentally.

Experimental Protocols

This protocol describes a general procedure for conjugating this compound ester to a protein, such as an IgG antibody.

Materials and Reagents:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS)

  • This compound ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[12]

  • Purification column (e.g., Sephadex G-25 gel filtration column)[10]

  • Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.[7]

    • Ensure the protein solution is free of any amine-containing substances, such as Tris buffer or ammonium (B1175870) salts, as these will compete with the protein for reaction with the NHS ester.[10]

  • Prepare the this compound Ester Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, prepare a stock solution of the this compound ester in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction solution immediately after adding the NHS ester.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted this compound ester and reaction by-products using a gel filtration column (e.g., Sephadex G-25).[10]

    • Equilibrate the column with the desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fraction to elute will be the labeled protein.[10]

  • Storage:

    • Store the purified labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

The DOL is determined by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the λmax of the methyltetrazine (~530 nm).

Procedure:

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate solution using a UV-Vis spectrophotometer.

    • Record the absorbance at 280 nm (A280) and at the λmax of the methyltetrazine, approximately 530 nm (Alabel).

    • If the absorbance is too high, dilute the sample with the storage buffer and record the dilution factor.

  • DOL Calculation:

    • The concentration of the protein is calculated using the Beer-Lambert law, correcting for the absorbance of the methyltetrazine at 280 nm.

      • Corrected A280 = A280 - (Alabel × CF280)

      • Protein Concentration (M) = Corrected A280 / εprotein

    • The concentration of the conjugated methyltetrazine is calculated from its absorbance at its λmax.

      • Label Concentration (M) = Alabel / εlabel

    • The Degree of Labeling is the molar ratio of the label to the protein.[7]

      • DOL = Label Concentration (M) / Protein Concentration (M)

    The combined formula is: DOL = (Alabel × εprotein) / [(A280 - (Alabel × CF280)) × εlabel]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Labeling Buffer) reaction Combine Protein and NHS Ester (5-20 fold molar excess of NHS) Incubate 1-4h at RT or overnight at 4°C prep_protein->reaction prep_nhs Prepare this compound (1-10 mg/mL in DMSO/DMF) prep_nhs->reaction purify Purify Conjugate (Gel Filtration, e.g., G-25) reaction->purify measure Measure Absorbance (A280 and A_label) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

reaction_pathway Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-SS-Methyltetrazine (Stable Amide Bond) Protein->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate reaction Conjugate->reaction NHS_byproduct N-hydroxysuccinimide reaction->NHS_byproduct +

Caption: Reaction of this compound with a protein's primary amine.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent cytotoxic payload. The linker connecting the antibody and the payload is a critical component that significantly influences the efficacy, safety, and pharmacokinetic profile of the ADC.[1] Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[2][3][4] This targeted drug release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.

These application notes provide a comprehensive overview of the principles and methodologies for creating ADCs with three common types of cleavable linkers: protease-sensitive, pH-sensitive, and glutathione-sensitive linkers. Detailed protocols for key experimental procedures are also provided to guide researchers in the development and characterization of novel ADCs.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells.[4] The choice of linker technology profoundly impacts the ADC's mechanism of action and therapeutic index.[5]

Protease-Sensitive Linkers

These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2][4] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[2][4][6] Upon internalization of the ADC and trafficking to the lysosome, proteases cleave the peptide bond, releasing the payload.[7][8] Many designs include a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), to ensure the release of an unmodified, active drug.[8][9]

pH-Sensitive Linkers

These linkers, such as those containing a hydrazone bond, are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][4][][11] The acidic milieu facilitates the cleavage of the linker and the subsequent release of the cytotoxic payload.[12] However, some hydrazone linkers have shown instability in circulation, which can lead to premature drug release.[7]

Glutathione-Sensitive Linkers

These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[2][4][11] This differential in GSH concentration allows for selective payload release inside the target cancer cells. The steric hindrance around the disulfide bond can be modified to modulate the release rate.[6]

Data Presentation: Comparative Summary of Cleavable Linkers

The selection of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeLinker ExampleAntibody-PayloadPlasma Half-life (t½)Reference
Protease-SensitiveValine-Citrulline (Val-Cit)Trastuzumab-MMAE> 230 days (human plasma)[4]
pH-SensitiveHydrazoneGemtuzumab-Ozogamicin183 hours (at pH 7.4)[9][]
Glutathione-SensitiveSPDBTrastuzumab-DM4~100 hours (human plasma)[6]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeLinker ExampleCell LineTarget AntigenIC50 (ng/mL)Reference
Protease-SensitiveValine-Citrulline (Val-Cit)NCI-N87HER210-50
pH-SensitiveHydrazoneHL-60CD330.1-1[13]
Glutathione-SensitiveSPPSK-BR-3HER21-10[6]
Sulfatase-cleavableMMAEHER2+HER261[4]

Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

Protocol 1: General Procedure for Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

This protocol describes a common method for conjugating a maleimide-containing linker-drug to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Linker-drug with a maleimide (B117702) group

  • Quenching reagent: N-acetylcysteine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

  • Reaction buffers and solvents (e.g., PBS, DMSO)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Conjugation:

    • Dissolve the maleimide-containing linker-drug in DMSO to a stock concentration of 10-20 mM.

    • Add the linker-drug solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-drug per mole of antibody.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

  • Quenching:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-drug) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-drug and other small molecules using SEC or HIC.[][15] Tangential Flow Filtration (TFF) can also be used for purification.[][16]

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or Mass Spectrometry (MS).

    • Assess the level of aggregation by SEC.

    • Confirm the identity and purity of the ADC by SDS-PAGE and MS.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to evaluate the stability of an ADC in plasma and determine the rate of premature payload release.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Affinity chromatography resin (Protein A or Protein G)

  • LC-MS system

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a concentration of 0.1-1 mg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture and Analysis:

    • Immediately quench the reaction by diluting the sample in cold PBS.

    • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

    • Wash the captured ADC to remove plasma proteins.

    • Elute the ADC from the affinity matrix.

    • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[4]

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.

Materials:

  • Target cancer cell line

  • Control (non-target) cell line

  • Cell culture medium and supplements

  • Purified ADC, control antibody, and free drug

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.

    • Include a positive control with the free drug.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the creation and mechanism of action of ADCs with cleavable linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) High Protease/GSH Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a cleavable linker.

ADC_Creation_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerDrug Linker-Payload (with reactive group) LinkerDrug->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (SEC/HIC/TFF) CrudeADC->Purification PureADC Purified ADC Purification->PureADC Characterization Characterization (DAR, Aggregation, Purity) PureADC->Characterization FinalADC Final Characterized ADC Characterization->FinalADC

Caption: Experimental workflow for the creation of an ADC.

Cleavable_Linker_Types CleavableLinkers Cleavable Linkers Protease Protease-Sensitive (e.g., Val-Cit) CleavableLinkers->Protease pH pH-Sensitive (e.g., Hydrazone) CleavableLinkers->pH GSH Glutathione-Sensitive (e.g., Disulfide) CleavableLinkers->GSH TriggerProtease Trigger: High Protease (Lysosome) Protease->TriggerProtease TriggerpH Trigger: Low pH (Endosome/Lysosome) pH->TriggerpH TriggerGSH Trigger: High GSH (Cytoplasm) GSH->TriggerGSH

Caption: Classification of cleavable linkers based on their trigger mechanism.

References

Surface Functionalization with Methyltetrazine-SS-NHS: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide for Advanced Surface Bio-conjugation Released

A detailed set of application notes and protocols is now available for researchers, scientists, and drug development professionals utilizing Methyltetrazine-SS-NHS for surface functionalization. This powerful heterobifunctional linker enables the covalent immobilization of biomolecules onto a variety of surfaces, facilitating cutting-edge research in cell biology, drug discovery, and diagnostics. The provided methodologies and data aim to streamline experimental workflows and ensure reproducible results in the rapidly evolving field of bio-orthogonal chemistry.

Introduction

This compound is a versatile chemical tool that bridges the gap between surface chemistry and biology. It features three key components: a methyltetrazine group for highly efficient and specific "click" reactions with trans-cyclooctene (B1233481) (TCO); an N-hydroxysuccinimide (NHS) ester for the covalent attachment to amine-functionalized surfaces; and a disulfide (-SS-) bond that allows for the controlled cleavage and release of immobilized molecules under reducing conditions.[1] This unique combination of features makes it an ideal reagent for creating dynamic and responsive biological surfaces.

Applications of this technology are vast and include the creation of cell culture substrates with immobilized growth factors or adhesion peptides, the development of sensitive diagnostic assays, and the construction of platforms for studying cellular signaling and drug interactions. The bio-orthogonal nature of the tetrazine-TCO reaction ensures that the conjugation process is highly specific and does not interfere with biological processes, making it suitable for use in complex biological environments.[1]

Data Presentation

The following tables summarize key quantitative parameters for the successful surface functionalization with this compound and subsequent bioconjugation.

Table 1: Reagent and Reaction Parameters

ParameterValueNotes
This compound
Molecular Weight490.56 g/mol
Purity>95%
Storage-20°C, desiccatedNHS esters are moisture-sensitive.
Solvent for Stock SolutionAnhydrous DMSO or DMFPrepare fresh before use.
Amine-Reactive Coupling
Recommended SubstratesAminosilane-coated glass, amine-functionalized microplatesAny surface with primary amine groups.
Reaction BufferPBS, HEPES, or borate (B1201080) buffer (pH 7.2-8.5)Avoid amine-containing buffers like Tris.
Molar Excess of NHS Ester5-20 fold over surface aminesOptimization may be required.
Reaction Time1-4 hours at room temperature
Tetrazine-TCO Click Reaction
TCO-Molecule Concentration10-100 µM in reaction bufferDependent on the specific application.
Reaction Time30-60 minutes at room temperatureThe reaction is typically very fast.
Disulfide Bond Cleavage
Reducing AgentDithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
DTT Concentration10-50 mM
TCEP Concentration1-10 mMTCEP is more stable and effective at lower pH.
Cleavage Time30-60 minutes at room temperature

Experimental Protocols

Protocol 1: Functionalization of Amine-Coated Glass Slides with this compound

This protocol details the steps to covalently attach this compound to aminosilane-coated glass slides.

Materials:

  • Aminosilane-coated glass slides

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas source

  • Humidified chamber

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Reaction Setup: Place the aminosilane-coated glass slides in a slide holder. In a separate container, dilute the this compound stock solution in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation: Cover the slides with the this compound solution and incubate for 2 hours at room temperature in a humidified chamber to prevent evaporation.

  • Washing: After incubation, wash the slides thoroughly with PBST (3 x 5 minutes) followed by a final rinse with DI water.

  • Drying: Dry the slides under a gentle stream of nitrogen gas.

  • Storage: The functionalized slides can be stored in a desiccator at 4°C for up to one week.

Protocol 2: Immobilization of a TCO-Modified RGD Peptide for Cell Adhesion Studies

This protocol describes the immobilization of a TCO-functionalized RGD peptide onto the Methyltetrazine-functionalized slides prepared in Protocol 1. The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif that promotes cell adhesion by binding to integrin receptors.

Materials:

  • Methyltetrazine-functionalized glass slides (from Protocol 1)

  • TCO-functionalized RGD peptide

  • PBS, pH 7.4

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA)

  • Humidified chamber

Procedure:

  • Blocking: Incubate the Methyltetrazine-functionalized slides with Blocking Buffer for 30 minutes at room temperature to minimize non-specific cell binding.

  • Prepare Peptide Solution: Dissolve the TCO-RGD peptide in PBS (pH 7.4) to a final concentration of 50 µM.

  • Immobilization: Aspirate the blocking buffer from the slides and cover them with the TCO-RGD peptide solution. Incubate for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the slides with PBS (3 x 5 minutes) to remove any unbound peptide.

  • Cell Seeding: The RGD-functionalized slides are now ready for cell seeding and adhesion assays.

Protocol 3: Controlled Release of Immobilized Molecules via Disulfide Bond Cleavage

This protocol outlines the procedure for cleaving the disulfide bond to release the immobilized molecule from the surface.

Materials:

  • Surface with immobilized TCO-molecule via this compound linker

  • Cleavage Buffer: 50 mM DTT in PBS, pH 7.4

  • PBS, pH 7.4

Procedure:

  • Prepare Cleavage Buffer: Prepare the DTT solution fresh before use.

  • Cleavage Reaction: Incubate the functionalized surface with the Cleavage Buffer for 30-60 minutes at room temperature.

  • Collection: Collect the supernatant containing the released molecule for further analysis.

  • Washing: Wash the surface with PBS to remove any remaining DTT and cleaved fragments.

Mandatory Visualizations

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Bioconjugation cluster_3 Cleavage (Optional) Amine-functionalized Surface Amine-functionalized Surface Add this compound Add this compound Amine-functionalized Surface->Add this compound Incubate & Wash Incubate & Wash Add this compound->Incubate & Wash Methyltetrazine Surface Methyltetrazine Surface Incubate & Wash->Methyltetrazine Surface Immobilized Molecule Immobilized Molecule Incubate & Wash->Immobilized Molecule Add TCO-Molecule Add TCO-Molecule Methyltetrazine Surface->Add TCO-Molecule Add TCO-Molecule->Incubate & Wash Add DTT/TCEP Add DTT/TCEP Immobilized Molecule->Add DTT/TCEP Released Molecule Released Molecule Add DTT/TCEP->Released Molecule

Caption: Experimental workflow for surface functionalization and bioconjugation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Immobilized RGD Immobilized RGD Integrin Receptor Integrin Receptor Immobilized RGD->Integrin Receptor Binding & Activation FAK FAK (Focal Adhesion Kinase) Integrin Receptor->FAK Recruitment & Autophosphorylation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->Rho_GTPases Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Changes in Gene Expression ERK->Gene_Expression Actin_Cytoskeleton Actin Cytoskeleton Remodeling Rho_GTPases->Actin_Cytoskeleton

Caption: RGD-Integrin mediated cell adhesion signaling pathway.

Application: Investigating Cell Adhesion and Signaling

Surfaces functionalized with RGD peptides using this compound provide a powerful platform to study the molecular mechanisms of cell adhesion. When cells attach to the immobilized RGD, their integrin receptors cluster and activate a complex intracellular signaling cascade.[2][3]

This process, known as outside-in signaling, begins with the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[3] Activated FAK then serves as a scaffold to recruit other signaling proteins, including Src kinase. The FAK/Src complex phosphorylates a multitude of downstream targets, leading to the activation of pathways such as the Ras-MAPK cascade (Ras-Raf-MEK-ERK), which ultimately influences gene expression related to cell proliferation, survival, and differentiation.[2]

Simultaneously, FAK activation leads to the modulation of Rho family GTPases, including RhoA, Rac1, and Cdc42.[4][5] These small GTPases are master regulators of the actin cytoskeleton, controlling the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell spreading, migration, and the establishment of cell polarity. By creating surfaces with controlled densities of RGD, researchers can precisely investigate how ligand presentation affects the dynamics of these signaling pathways and subsequent cellular behaviors. The ability to cleave the disulfide bond and release the RGD ligand allows for temporal studies of cell detachment and the reversal of these signaling events.

References

Application Notes and Protocols for Methyltetrazine-SS-NHS in Pre-targeted PET and SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-SS-NHS is a heterobifunctional, cleavable linker that has emerged as a valuable tool in the field of molecular imaging, particularly for pre-targeted Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) applications. This linker facilitates a bioorthogonal "click chemistry" reaction, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition, between a tetrazine moiety and a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[1][2][3]

The pre-targeting strategy offers a significant advantage over conventional direct radiolabeling of targeting vectors like antibodies. By separating the targeting event from the delivery of the radionuclide, it is possible to achieve higher tumor-to-background signal ratios and reduce the radiation dose to non-target tissues.[4] The workflow typically involves two steps:

  • Pre-targeting: Administration of a targeting molecule (e.g., an antibody) conjugated to a TCO group. This conjugate is allowed to accumulate at the target site and clear from circulation.

  • Imaging: Injection of a small, rapidly clearing molecule carrying a radiolabeled tetrazine. This probe then reacts in vivo with the TCO-modified targeting molecule at the target site.[4][5]

The disulfide bond (-SS-) within the this compound linker provides an additional layer of sophistication, as it can be cleaved by reducing agents like glutathione, which is often found in higher concentrations in the tumor microenvironment.[3] This can potentially lead to the release and trapping of the radiolabel within the tumor cells, further enhancing the imaging signal.

These application notes provide an overview of the use of this compound in pre-targeted imaging and detailed protocols for its application.

Key Features of this compound

  • Bioorthogonal Reactivity: The methyltetrazine group reacts specifically and rapidly with TCO-modified molecules under physiological conditions without interfering with biological functional groups.[1][2][3]

  • NHS Ester Functionality: The N-hydroxysuccinimide (NHS) ester allows for efficient and covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.[6][7]

  • Cleavable Disulfide Linker: The disulfide bond can be cleaved in a reducing environment, offering a mechanism for payload release or altered pharmacokinetics at the target site.[3]

  • Versatility: This linker is compatible with a wide range of targeting molecules and can be used with various radionuclides for both PET and SPECT imaging.

Applications in PET and SPECT Imaging

The pre-targeting strategy utilizing this compound and the IEDDA reaction has been successfully applied in preclinical models for imaging various cancer types. This approach allows for the use of short-lived radionuclides like Fluorine-18 (B77423) (¹⁸F) and Gallium-68 (⁶⁸Ga) for PET, and Technetium-99m (⁹⁹mTc) for SPECT, with long-circulating antibodies.[1][8][9]

Quantitative Data from Pre-targeted Imaging Studies

The following tables summarize quantitative data from various preclinical PET and SPECT imaging studies that have employed a tetrazine-TCO pre-targeting strategy. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, including the specific antibody, tumor model, radionuclide, and imaging time points used.

Table 1: Pre-targeted PET Imaging Data

Targeting AntibodyTumor ModelRadionuclideTumor Uptake (%ID/g)Tumor-to-Muscle RatioPre-targeting IntervalImaging Time PointReference
AtezolizumabA549-PDL1¹⁸F0.94 ± 0.165.3348 h1 h post-tracer[10]
Anti-A33SW1222⁶⁴Cu4.1 ± 0.3~1524 h12 h post-tracer[11]
Anti-CD44v6 (U36)VU-SCC-OE⁸⁹Zr1.5 ± 0.223.49 ± 6.2224 h72 h post-antibody[5]
CetuximabA431⁶⁸Ga3.48Not Reported23 hNot Reported[12]
5B1 (anti-CA19.9)BxPC3¹⁸F~6.4>1048 h4 h post-tracer[13]

Table 2: Pre-targeted SPECT Imaging Data

Targeting AgentTargetRadionuclideTumor/Target Uptake (%ID/g)Target-to-Muscle RatioPre-targeting IntervalImaging Time PointReference
CC49 AntibodyTAG-72 (LS174T)¹¹¹In4.213.124 h3 h post-tracer[12]
Alendronic AcidBone⁹⁹mTc~1.5 (Femur)>100 (Bone-to-muscle)1 h6 h post-tracer[1]
Anti-HER2 AffibodyHER2¹¹¹InNot ReportedNot Reported4 h1 h post-tracer[12]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the modification of a targeting antibody with this compound to introduce the tetrazine moiety.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL using a desalting column. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM. NHS esters are moisture-sensitive.

  • Antibody Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Modified Antibody:

    • Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Determine the final concentration of the antibody conjugate and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Radiolabeling of a TCO-Containing Probe for PET/SPECT

This protocol provides a general guideline for radiolabeling a TCO-containing molecule with a radionuclide for subsequent in vivo reaction with the tetrazine-modified antibody. The specific radiolabeling chemistry will depend on the chelator conjugated to the TCO molecule and the chosen radionuclide (e.g., DOTA for ⁶⁸Ga or ¹¹¹In, NOTA for ¹⁸F-AlF, or direct labeling for ¹⁸F).

Example using ⁶⁸Ga and a DOTA-TCO conjugate:

Materials:

  • DOTA-TCO conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) or HEPES buffer (pH 4.0-4.5)

  • C18 Sep-Pak cartridge

  • Ethanol (B145695) and Saline for injection

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Radiolabeling Reaction:

    • In a sterile reaction vial, add the DOTA-TCO conjugate (typically 5-20 µg) dissolved in a small volume of water or buffer.

    • Add the ⁶⁸GaCl₃ eluate to the vial.

    • Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate or HEPES buffer.

    • Incubate the reaction at 95°C for 5-10 minutes.

  • Purification of the Radiolabeled Probe:

    • After cooling to room temperature, purify the reaction mixture using a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-DOTA-TCO probe with a small volume of ethanol.

    • Dilute the final product with saline for injection to reduce the ethanol concentration.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. RCP should typically be >95%.

Protocol 3: In Vivo Pre-targeted PET/SPECT Imaging

This protocol outlines the general procedure for a pre-targeted imaging study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Tetrazine-modified antibody

  • Radiolabeled TCO-probe

  • PET or SPECT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Pre-targeting Step:

    • Administer the tetrazine-modified antibody (typically 50-150 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow for a pre-determined accumulation and clearance period (the "pre-targeting interval"), which can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.[5][10][11]

  • Imaging Step:

    • After the pre-targeting interval, administer the radiolabeled TCO-probe (typically 1-10 MBq) via intravenous injection.

    • Acquire dynamic or static PET/SPECT images at various time points post-injection of the radiolabeled probe (e.g., 1, 2, 4, and 24 hours).[5][10]

  • Biodistribution Analysis (Optional but Recommended):

    • At the final imaging time point, euthanize the mice.

    • Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

Pre-targeting Workflow

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Imaging Antibody Targeting Antibody (e.g., mAb) Tz_Antibody Tetrazine-Modified Antibody Antibody->Tz_Antibody Conjugation with This compound Injection1 Intravenous Injection Tz_Antibody->Injection1 Circulation1 Circulation and Tumor Accumulation Injection1->Circulation1 Clearance Clearance of Unbound Antibody Circulation1->Clearance 24-72 hours Click_Reaction In Vivo Click Reaction (IEDDA) at Tumor Site Circulation1->Click_Reaction Tumor-bound Antibody Injection2 Intravenous Injection TCO_Probe Radiolabeled TCO-Probe TCO_Probe->Injection2 Circulation2 Rapid Circulation Injection2->Circulation2 Circulation2->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: Workflow of the two-step pre-targeting strategy for PET/SPECT imaging.

This compound Conjugation Chemistry

Conjugation_Chemistry Antibody Antibody-NH₂ (Lysine residue) MeTz_Linker This compound plus1 + arrow pH 8.3-8.5 Antibody->arrow Tz_Antibody Antibody-NH-CO-(CH₂)₂-SS-CH₂-Methyltetrazine MeTz_Linker->arrow NHS_leaving NHS (leaving group) plus2 + arrow->Tz_Antibody arrow->NHS_leaving

Caption: Reaction scheme for the conjugation of this compound to an antibody.

In Vivo Bioorthogonal Reaction

Bioorthogonal_Reaction Tz_Antibody Tumor-bound Tetrazine-Antibody Radio_TCO Radiolabeled TCO-Probe plus + arrow IEDDA Click Reaction Tz_Antibody->arrow Labeled_Complex Radiolabeled Antibody-Tz-TCO Complex (Trapped at Tumor) Radio_TCO->arrow arrow->Labeled_Complex

Caption: The inverse electron demand Diels-Alder (IEDDA) click reaction in vivo.

References

Application Notes and Protocols: Methyltetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Methyltetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction renowned for its exceptional speed, specificity, and biocompatibility.[1] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine and a strained trans-cyclooctene (B1233481) dienophile.[2] The ligation proceeds rapidly under physiological conditions without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[2][3] These features make the Methyltetrazine-TCO ligation an ideal tool for a wide range of applications in complex biological environments, including live-cell imaging, protein conjugation, and pretargeted drug delivery.[1][4]

The reaction's kinetics are among the fastest known for bioorthogonal chemistry, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[2][5] This efficiency allows for effective labeling and conjugation even at low, micromolar to nanomolar concentrations of reactants, minimizing potential cytotoxicity.[1][2] The stability of the reactants in aqueous media and their orthogonality to native biological functional groups ensure that the ligation occurs with high precision and minimal off-target reactions.[2]

Reaction Mechanism and Workflow

The ligation is a two-step process initiated by a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas.[6]

cluster_0 Methyltetrazine-TCO Ligation MTZ Methyltetrazine (Diene) Intermediate Diels-Alder Cycloadduct MTZ->Intermediate [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (irreversible) N2 N₂ Gas Intermediate->N2

Caption: The Methyltetrazine-TCO ligation reaction mechanism.

A typical experimental workflow involves the separate functionalization of two biomolecules with methyltetrazine and TCO, respectively, followed by mixing to initiate the ligation.

cluster_workflow General Experimental Workflow A Biomolecule 1 (e.g., Protein, Antibody) A_mod Activate with TCO-NHS Ester A->A_mod B Biomolecule 2 (e.g., Fluorophore, Drug) B_mod Activate with Methyltetrazine-NHS Ester B->B_mod A_TCO TCO-labeled Biomolecule 1 A_mod->A_TCO B_MTZ Methyltetrazine-labeled Biomolecule 2 B_mod->B_MTZ mix Mix Reactants (Physiological pH, Room Temp) A_TCO->mix B_MTZ->mix purify Purification (e.g., Desalting Column) mix->purify final Final Conjugate purify->final cluster_imaging Live-Cell Imaging Workflow start Culture Cells label_cells Label Cell Surface Proteins with TCO-Probe start->label_cells wash1 Wash (x3) with PBS label_cells->wash1 immobilize Add Labeled Cells to Coverslip for Immobilization wash1->immobilize prep_surface Prepare MTZ-Functionalized Coverslip prep_surface->immobilize wash2 Wash to Remove Non-Adherent Cells immobilize->wash2 image Live-Cell Fluorescence Microscopy wash2->image

References

Troubleshooting & Optimization

troubleshooting low yield in Methyltetrazine-SS-NHS reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation reactions involving Methyltetrazine-SS-NHS ester. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields and other experimental setbacks.

Frequently Asked Questions (FAQs)

Q1: Why is my conjugation yield low after reacting my amine-containing molecule with this compound ester?

Low yield in the initial NHS ester conjugation step is a common issue that can often be resolved by carefully evaluating and optimizing reaction conditions. The primary competing reaction is the hydrolysis of the NHS ester, which renders it inactive.

Troubleshooting Checklist:

  • Reagent Quality and Handling: The this compound ester is moisture-sensitive.[1] Ensure the reagent vial is warmed to room temperature before opening to prevent condensation.[1] It is highly recommended to prepare stock solutions in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[1]

  • Reaction Buffer: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for reaction with the NHS ester.[1]

  • pH of Reaction: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5 to ensure that the primary amines on your molecule are deprotonated and nucleophilic, while minimizing the rate of NHS ester hydrolysis.[1]

  • Protein/Molecule Concentration: Low concentrations of the target molecule can lead to inefficient labeling because the competing hydrolysis reaction becomes more significant.[2]

Data Summary: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5A slightly basic pH is crucial for deprotonating primary amines. Above pH 8.5, the rate of NHS ester hydrolysis increases significantly.[1]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers like Tris and glycine contain primary amines and will compete with the target molecule, reducing yield.[1]
Reagent Molar Excess 10-fold to 50-foldFor protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
Reaction Time 30-60 minutes at Room Temperature or 2 hours on iceLonger incubation times may be needed for less concentrated solutions, but this also increases the risk of hydrolysis.[1]
Solvent for Reagent Anhydrous DMSO or DMFPrepare stock solutions immediately before use as the NHS ester is susceptible to hydrolysis.[1][3]

Data Summary: pH Dependence of NHS Ester Hydrolysis

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[2][4]
8.64°C10 minutes[2][4]
Q2: Could the disulfide bond in this compound be breaking during my NHS ester reaction?

It is unlikely that the disulfide bond is being cleaved during the NHS ester labeling step, provided standard protocols are being followed. Disulfide bonds are stable in the recommended buffer systems (PBS, HEPES, etc.) at the optimal pH range of 7.2-8.5.[1]

Cleavage of the disulfide bond requires the presence of reducing agents.[5]

Key Considerations:

  • Avoid Reducing Agents: Ensure that no reducing agents, such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH), are present in your reaction buffer during the NHS ester conjugation.[5] These are typically added in a separate, deliberate step when cleavage of the linker is desired.

  • Buffer Purity: While unlikely, contamination of buffers with reducing agents could be a potential source of disulfide cleavage. Use high-purity reagents for buffer preparation.

Q3: How do I confirm that the this compound has successfully conjugated to my protein and how do I determine the degree of labeling (DOL)?

Confirming successful conjugation and determining the Degree of Labeling (DOL) is crucial for the reproducibility of your experiments and the success of the subsequent tetrazine-TCO click reaction.

Analytical Methods:

  • UV-Vis Spectrophotometry: This is the most common and accessible method for determining the DOL.[6] It involves measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein and ~520 nm for the methyltetrazine moiety.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugated protein, allowing for an accurate determination of the number of attached linkers.[6]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reversed-phase HPLC can be used to separate the labeled protein from the unlabeled protein and to assess the heterogeneity of the conjugate.[6]

Experimental Protocol: Determining DOL via UV-Vis Spectrophotometry

  • Purify the Conjugate: After the labeling reaction, it is essential to remove any unreacted this compound ester. This is typically done using size-exclusion chromatography (e.g., a desalting column).[1]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A_280_) and at the absorbance maximum of the methyltetrazine (~520 nm, A_max_).

  • Calculate the Degree of Labeling (DOL):

    • First, calculate the concentration of the protein, correcting for the absorbance of the tetrazine at 280 nm.

      • Corrected A_280 = A_280_measured - (A_max * CF) where CF is the correction factor for the tetrazine at 280 nm.

      • Protein Concentration (M) = Corrected A_280 / ε_protein

    • Next, calculate the concentration of the tetrazine.

      • Tetrazine Concentration (M) = A_max / ε_tetrazine

    • Finally, calculate the DOL.

      • DOL = Tetrazine Concentration / Protein Concentration

Data Summary: Molar Extinction Coefficients for DOL Calculation

ComponentWavelength (λ_max_)Molar Extinction Coefficient (ε)
Protein ~280 nmVaries depending on amino acid composition
Methyltetrazine ~520 nm~5,000 M⁻¹cm⁻¹ (This can vary slightly between derivatives)
Q4: I have successfully labeled my protein with this compound, but the subsequent click reaction with my TCO-containing molecule is inefficient. What could be the problem?

Low efficiency in the second step, the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, can be due to several factors, often related to the properties of the initial conjugate or the TCO reagent.

Troubleshooting Checklist:

  • Degree of Labeling (DOL): An excessively high DOL can lead to steric hindrance, preventing the TCO molecule from efficiently accessing the tetrazine moieties.[7] It can also lead to protein aggregation.[7] Conversely, a very low DOL will result in a weak signal or low yield of the final product.

  • Purity of the Labeled Protein: Incomplete removal of the quenching reagent (if used) from the first step can interfere with the click reaction. Ensure thorough purification after the NHS ester reaction.

  • Steric Hindrance: The environment around the conjugated tetrazine can impact reaction kinetics. If the primary amines on your protein are located in sterically hindered regions, the subsequent reaction with a bulky TCO-molecule might be inefficient.

  • TCO Reagent Stability: While generally stable, the trans-cyclooctene (B1233481) (TCO) can isomerize to the less reactive cis-cyclooctene under certain conditions.

Visualizing the Process

Experimental Workflow

The overall process involves two main stages: the initial labeling of the amine-containing biomolecule with this compound, followed by the bioorthogonal click reaction with a TCO-functionalized molecule.

G cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Tetrazine-TCO Ligation A Biomolecule (with -NH2) C Reaction pH 7.2 - 8.5 A->C B This compound B->C D Methyltetrazine-SS-Biomolecule C->D E Purification (e.g., Desalting Column) D->E F Purified Conjugate E->F H Click Reaction (iEDDA) F->H G TCO-functionalized molecule G->H I Final Conjugate H->I G Start Low Final Yield Q1 Is DOL of Step 1 conjugate low? Start->Q1 A1_Yes Troubleshoot NHS Ester Reaction Q1->A1_Yes Yes A1_No DOL is adequate Q1->A1_No No Q2 Is TCO reaction inefficient? A1_No->Q2 A2_Yes Troubleshoot Click Reaction Q2->A2_Yes Yes A2_No Check purification and analysis methods Q2->A2_No No G A Free Amine (-NH2) C Stable Amide Bond A->C reacts with B Activated NHS Ester D Active Tetrazine C->D presents F Final Conjugate D->F clicks with E TCO

References

Technical Support Center: Preventing Protein Aggregation After Methyltetrazine-SS-NHS Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation following labeling with Methyltetrazine-SS-NHS ester.

Troubleshooting Guide: Protein Aggregation After Labeling

Protein aggregation is a common challenge during bioconjugation, potentially compromising the stability and biological activity of the labeled protein.[1] This guide provides a systematic approach to diagnosing and resolving aggregation issues encountered when using this compound.

Problem: Visible Precipitation or Turbidity During or After Labeling

Immediate Steps:

  • Centrifuge the sample: Pellet the aggregates to separate them from the soluble, labeled protein.

  • Analyze the supernatant: Carefully collect the supernatant for downstream applications, but first, characterize it to ensure the desired protein concentration and degree of labeling have been achieved.

  • Characterize the aggregates: If possible, analyze the precipitate to confirm it is your protein of interest.[1][2]

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_reagent Reagent Troubleshooting cluster_ratio Ratio Optimization cluster_buffer Buffer Optimization cluster_protein Protein Stability cluster_procedure Procedure Optimization start Protein Aggregation Observed check_reagent Step 1: Evaluate Labeling Reagent & Preparation start->check_reagent check_ratio Step 2: Optimize Molar Ratio check_reagent->check_ratio Reagent prep is correct reagent_sol Ensure fresh, high-quality This compound. check_reagent->reagent_sol reagent_dissolve Dissolve reagent in anhydrous DMSO or DMF immediately before use. check_reagent->reagent_dissolve check_buffer Step 3: Assess Buffer Conditions check_ratio->check_buffer Ratio is optimized ratio_titration Perform a titration of the labeling reagent to find the optimal molar excess. check_ratio->ratio_titration ratio_low Start with a lower molar excess (e.g., 3-5 fold). check_ratio->ratio_low check_protein Step 4: Evaluate Protein Stability check_buffer->check_protein Buffer is optimal buffer_ph Maintain pH between 7.2 and 8.5. Avoid pH close to the protein's pI. check_buffer->buffer_ph buffer_additives Consider adding stabilizing excipients (see Table 1). check_buffer->buffer_additives buffer_amine Use amine-free buffers like PBS or HEPES. check_buffer->buffer_amine check_procedure Step 5: Review Labeling & Purification Procedure check_protein->check_procedure Protein is stable protein_conc Use a protein concentration of 1-5 mg/mL. Lower if aggregation persists. check_protein->protein_conc protein_purity Ensure high protein purity to avoid contaminants that can nucleate aggregation. check_protein->protein_purity solution Soluble, Labeled Protein check_procedure->solution Procedure is optimized proc_temp Perform labeling at a lower temperature (e.g., 4°C) for a longer duration. check_procedure->proc_temp proc_mixing Add the dissolved reagent slowly with gentle mixing. check_procedure->proc_mixing proc_purification Immediately purify the labeled protein to remove unreacted reagent and byproducts. check_procedure->proc_purification

Caption: Troubleshooting workflow for protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after this compound labeling?

A1: Several factors can contribute to protein aggregation post-labeling:

  • Increased Hydrophobicity: The methyltetrazine moiety is hydrophobic.[3] Attaching multiple hydrophobic molecules to the protein surface can increase intermolecular hydrophobic interactions, leading to aggregation.[4][5]

  • Over-labeling: Excessive labeling can alter the protein's net charge and isoelectric point (pI), reducing its solubility.[4]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents can render the protein more susceptible to aggregation.[4][5][6] Proteins are often least soluble at a pH close to their pI.[6]

  • Protein Instability: The labeling process itself, including incubation times and temperatures, can destabilize sensitive proteins.[5]

  • Intermolecular Crosslinking: The this compound linker contains a disulfide bond that can be cleaved. However, if the protein has accessible thiols, unintended intermolecular disulfide bond formation could potentially occur, although this is less likely to be the primary cause of aggregation with this specific linker. A more significant concern is the NHS ester reacting with amines on different protein molecules, leading to crosslinking if the protein concentration is too high.

Q2: How can I optimize the labeling ratio to prevent aggregation?

A2: Optimizing the molar ratio of this compound to your protein is critical.

  • Perform a Titration: Conduct a series of small-scale labeling reactions with varying molar excesses of the labeling reagent (e.g., 2:1, 5:1, 10:1, 20:1 reagent:protein).

  • Analyze the Results: Evaluate the degree of labeling and the extent of aggregation for each ratio. Techniques like size-exclusion chromatography (SEC) can help quantify aggregates.[6]

  • Select the Optimal Ratio: Choose the lowest molar excess that provides a sufficient degree of labeling for your downstream application while minimizing aggregation.

Q3: What buffer conditions are recommended for labeling with this compound?

A3: The ideal buffer will maintain protein stability while allowing the NHS ester reaction to proceed efficiently.

  • Buffer Type: Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES.[4] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester.[7][8]

  • pH: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[4][8] However, if your protein is unstable at a higher pH, a lower pH (e.g., 7.2-7.5) can be used, though the reaction may be slower.[4]

  • Additives: Consider the inclusion of stabilizing additives in your buffer.

Table 1: Common Buffer Additives to Prevent Protein Aggregation

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine50-500 mMSuppresses aggregation of both folded and unfolded proteins.
L-Glutamate50-500 mMOften used in combination with L-Arginine to stabilize proteins.
Sugars (e.g., Sucrose, Trehalose)0.25-1 MAct as osmolytes, favoring the folded state of the protein.[9]
Glycerol (B35011)5-20% (v/v)A cryoprotectant that can also help stabilize proteins in solution.[6]
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.1% (v/v)Can help solubilize hydrophobic regions and prevent aggregation.[6][10]
Reducing Agents (e.g., TCEP, DTT)0.1-1 mMPrevent the formation of non-native intermolecular disulfide bonds.[5][6]

Q4: Can the reaction temperature and time be adjusted to reduce aggregation?

A4: Yes, modifying the reaction temperature and duration can be an effective strategy.

  • Lower Temperature: Performing the labeling reaction at a lower temperature, such as 4°C, can slow down the process of protein unfolding and aggregation.[4]

  • Longer Incubation: To compensate for the slower reaction rate at a lower temperature, the incubation time should be extended (e.g., 4-12 hours or overnight).[3]

Q5: How should I prepare and store the this compound reagent?

A5: Proper handling of the labeling reagent is crucial for successful conjugation.

  • Storage: Store the solid this compound at -20°C, protected from moisture.[11][12]

  • Preparation: Immediately before use, dissolve the reagent in a small amount of anhydrous organic solvent like DMSO or DMF.[4][8]

  • Addition to Reaction: Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can promote precipitation.[4]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a starting point and should be optimized for your specific protein.

1. Protein Preparation: a. Dialyze or buffer exchange your purified protein into an amine-free buffer (e.g., 1X PBS, pH 7.4-8.0). b. Adjust the protein concentration to 1-5 mg/mL.[3][4] If aggregation is a concern, start with a lower concentration.

2. Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening to prevent condensation. b. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[4]

3. Labeling Reaction: a. Add a calculated molar excess (start with 5- to 20-fold) of the dissolved this compound to the protein solution.[4] b. Incubate the reaction for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.[3][4]

4. Purification of the Labeled Protein: a. Immediately after incubation, remove unreacted labeling reagent and byproducts. b. Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the labeled protein from small molecule impurities.
  • Dialysis or Buffer Exchange: Suitable for removing impurities, but may be slower.

5. Characterization and Storage: a. Determine the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and for the methyltetrazine group (check the manufacturer's specifications for the exact wavelength and extinction coefficient). b. Analyze the labeled protein for aggregation using techniques like Dynamic Light Scattering (DLS) or analytical SEC.[2] c. For long-term storage, aliquot the purified conjugate and store at -80°C. Consider adding a cryoprotectant like glycerol (20-50% v/v).[6][9] Avoid repeated freeze-thaw cycles.[9][12]

Visualizing the Labeling Process and Aggregation Mechanism

LabelingAndAggregation cluster_labeling Labeling Reaction cluster_aggregation Aggregation Pathway Protein Protein (with Lysine -NH2) Labeled_Protein Labeled Protein (Increased Hydrophobicity) Protein->Labeled_Protein + MTZ_NHS This compound MTZ_NHS->Labeled_Protein + NHS NHS byproduct Labeled_Protein2 Labeled Protein Labeled_Protein->Labeled_Protein2 Intermolecular Hydrophobic Interactions Aggregates Protein Aggregates (Loss of Function) Labeled_Protein2->Aggregates Labeled_Protein3 Labeled Protein Labeled_Protein3->Aggregates

Caption: this compound labeling and subsequent aggregation.

References

Technical Support Center: Optimizing Methyltetrazine-SS-NHS Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Methyltetrazine-SS-NHS conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful bioconjugation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the critical parameters of your experiments, with a focus on pH optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound ester to primary amine-containing molecules.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield 1. Hydrolysis of this compound Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering it inactive. This rate of hydrolysis increases significantly with increasing pH.[1][2][3]- Work Quickly and Anhydrously: Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.[4] - Optimize pH: Perform the reaction within the recommended pH range of 7.2-8.5. A pH that is too high will accelerate hydrolysis.[1] - Sufficient Concentration: Ensure the concentration of your protein or molecule is not too low, as dilute conditions favor hydrolysis over the bimolecular conjugation reaction.[1]
2. Suboptimal Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. At acidic pH, the amine is protonated and non-nucleophilic. At very high pH, hydrolysis of the NHS ester dominates.[3][4]- Use an Amine-Free Buffer: Utilize a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5. The optimal pH is often found to be between 8.3 and 8.5.[1][4][5]
3. Incompatible Buffer: The buffer system itself contains primary amines (e.g., Tris or glycine), which compete with the target molecule for reaction with the NHS ester.- Buffer Exchange: If your molecule of interest is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, HEPES, Borate) prior to starting the conjugation reaction.
Protein Aggregation or Loss of Activity 1. Over-modification: Using a large molar excess of the this compound ester can lead to the modification of multiple lysine (B10760008) residues, which may alter the protein's structure and function.- Optimize Molar Ratio: Perform a titration of the this compound ester to your target molecule to determine the optimal molar ratio that provides sufficient labeling without compromising protein integrity. Start with a 5-20 fold molar excess.
2. pH Instability of the Protein: The required reaction pH of 7.2-8.5 may be outside the optimal stability range for your specific protein.- Shorten Reaction Time: If the protein is not stable at the optimal conjugation pH for extended periods, try reducing the reaction time. - Lower Temperature: Perform the reaction at 4°C, although this may require a longer incubation time.
Cleavage of Disulfide Bond 1. Presence of Reducing Agents: The disulfide (-SS-) bond in the linker is susceptible to cleavage by reducing agents.- Avoid Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP, or high concentrations of β-mercaptoethanol) are present in your reaction buffers or sample solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

A1: The optimal pH for the reaction is a balance between maximizing the availability of the deprotonated, nucleophilic primary amine and minimizing the hydrolysis of the NHS ester.[3] For most applications, a pH range of 7.2 to 8.5 is recommended.[1] More specifically, a pH of 8.3-8.5 is often cited as optimal for achieving high conjugation efficiency.[4][5]

Q2: Why is an amine-free buffer necessary for the conjugation reaction?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound ester. This competition will significantly reduce the yield of your desired conjugate.[1]

Q3: How does pH affect the stability of the this compound ester?

A3: The NHS ester is susceptible to hydrolysis, and the rate of this hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis also increases, leading to a shorter half-life of the reactive ester.[1][2][3] This is a critical consideration, as hydrolyzed NHS ester cannot react with your target molecule.

Q4: Is the methyltetrazine group stable across the recommended pH range?

A4: Yes, methyl-substituted tetrazines are known to be highly stable in aqueous environments, including the physiological pH range of 7.2-8.5 used for NHS ester conjugations.[6] Electron-donating groups like the methyl group enhance the stability of the tetrazine ring.[6]

Q5: What about the stability of the disulfide (-SS-) bond in the linker?

A5: The disulfide bond is generally stable under the recommended pH conditions for NHS ester conjugation (pH 7.2-8.5). Disulfide bond formation is actually favored at a slightly basic pH.[5] However, it is crucial to avoid the presence of any reducing agents, such as DTT or TCEP, as they will cleave the disulfide bond.

Q6: How can I monitor the progress of the conjugation reaction?

A6: The progress of the conjugation can be monitored by various analytical techniques. You can use SDS-PAGE to observe a shift in the molecular weight of your protein upon conjugation. For more detailed analysis, techniques like mass spectrometry (to confirm the mass of the conjugate) or HPLC can be employed to separate the conjugated product from the unconjugated starting material.

Data Presentation

The efficiency of an NHS ester conjugation is determined by the competition between the desired amidation reaction with the primary amine and the undesirable hydrolysis of the NHS ester. The rates of both reactions are influenced by pH.

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the general effect of pH on the stability of NHS esters in aqueous solution. Note that the exact half-life can vary depending on the specific molecule and buffer conditions.

pHTemperature (°C)Approximate Half-life of NHS EsterReference(s)
7.004-5 hours[1][2]
8.0Room Temp.~3.5 hours[7]
8.5Room Temp.~3 hours[7]
8.6410 minutes[1][2]
9.0Room Temp.~2 hours[7]

Data for room temperature is based on studies with porphyrin-NHS esters and serves as a general guideline.

Table 2: pH-Dependent Kinetics of Amidation vs. Hydrolysis for a Model NHS Ester

This table illustrates how the reaction rates for both amidation and hydrolysis increase with pH, with the amidation reaction being more sensitive to pH changes in this range. This demonstrates the importance of finding an optimal pH that favors amidation.

pHAmidation Half-life (t½)Hydrolysis Half-life (t½)
8.080 minutes210 minutes
8.520 minutes180 minutes
9.010 minutes125 minutes

This data is derived from a kinetic study on porphyrin-NHS esters and is presented as a representative example of the pH-dependent competition between the two reactions.[2][8]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general framework for the conjugation reaction. Optimal conditions, such as the molar excess of the labeling reagent and incubation time, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 1x PBS, pH 7.4-8.3)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Protein Solution:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[4]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[4] Protect from light if the tetrazine is conjugated to a fluorophore.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified protein conjugate. The colored methyltetrazine may allow for visual tracking.

  • Characterization and Storage:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., BCA or absorbance at 280 nm).

    • Assess the degree of labeling (DOL) using UV-Vis spectrophotometry if your molecule has a distinct absorbance, or by mass spectrometry.

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Visualizations

Workflow pH Optimization Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization cluster_scaleup Scale-Up Start Start: Prepare Protein in Amine-Free Buffer PrepareReagent Prepare Fresh Stock of This compound in Anhydrous DMSO Start->PrepareReagent SetupReaction Set up Trial Reactions at Different pH Values (e.g., pH 7.2, 7.5, 8.0, 8.3, 8.5) PrepareReagent->SetupReaction Incubate Incubate at Room Temperature (e.g., 1-2 hours) SetupReaction->Incubate Purify Purify Conjugates (e.g., Desalting Column) Incubate->Purify Analyze Analyze Conjugation Efficiency (e.g., SDS-PAGE, Mass Spec, HPLC) Purify->Analyze Decision Select Optimal pH with Highest Yield & Protein Integrity Analyze->Decision Decision->SetupReaction Further Optimization Needed ScaleUp Perform Large-Scale Conjugation at Optimal pH Decision->ScaleUp Optimal pH Found End End: Purified Conjugate ScaleUp->End

Caption: A logical workflow for optimizing the pH of a this compound conjugation reaction.

ReactionPathway This compound Conjugation Pathway cluster_products Molecule Protein-NH₂ (Target Molecule) Conjugate Protein-NH-CO-SS-Methyltetrazine (Stable Amide Bond) Molecule->Conjugate Reagent This compound HydrolyzedReagent Inactive Hydrolyzed Reagent Reagent->HydrolyzedReagent Hydrolysis (Rate increases with pH) Reagent->Conjugate Amidation (pH 7.2-8.5) Water H₂O Water->HydrolyzedReagent Byproduct NHS Byproduct

Caption: The reaction pathway for this compound conjugation, showing the desired amidation and competing hydrolysis.

References

avoiding premature cleavage of Methyltetrazine-SS-NHS disulfide bond

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyltetrazine-SS-NHS Ester

Welcome to the technical support center for this compound ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding the premature cleavage of the disulfide bond and ensuring the stability of the NHS ester for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary points of failure for the this compound reagent?

A1: The this compound ester has two chemically reactive sites susceptible to degradation if not handled properly. The N-hydroxysuccinimide (NHS) ester is prone to hydrolysis, especially in aqueous solutions with a basic pH.[1][2][3][4] The disulfide (-S-S-) bond is susceptible to cleavage by reducing agents.[5][6]

Q2: How should I store the solid this compound ester?

A2: The solid reagent should be stored at -20°C, protected from moisture and light.[6][7][] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the NHS ester.[4][7][9]

Q3: What is the best way to prepare and store stock solutions?

A3: Stock solutions should be prepared in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][11][12] These stock solutions, when stored properly at -20°C, can be stable for 1-2 months.[10][11] Avoid repeated freeze-thaw cycles.[] Aqueous solutions of the reagent are not stable and should be used immediately.[10]

Q4: What buffer systems are recommended for the conjugation reaction?

A4: The reaction of the NHS ester with primary amines is highly pH-dependent.[10][13] Use a buffer with a pH between 7.2 and 8.5.[3][14][15] Common choices include phosphate-buffered saline (PBS), borate (B1201080), or carbonate buffers.[3][10][14] The optimal pH for labeling is typically between 8.3-8.5.[10][11]

Q5: Are there any buffer components I must avoid?

A5: Yes. Avoid buffers containing primary amines, such as Tris or glycine.[3][4][10] These will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[9] Also, ensure your buffers are free from any reducing agents.[]

Q6: What can cause the disulfide bond to cleave prematurely?

A6: The disulfide bond is cleaved by reducing agents.[5] Common laboratory reagents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME) will rapidly cleave the disulfide bond.[5][6][16] Ensure all buffers and samples are free of these contaminants. Glutathione, present in cell lysates, can also reduce disulfide bonds.[17][18]

Q7: My conjugation efficiency is low. What are the likely causes related to the reagent's stability?

A7: Low efficiency is often due to either hydrolysis of the NHS ester or cleavage of the disulfide bond. Review your workflow for the following:

  • NHS Ester Hydrolysis : Was the reagent properly warmed to room temperature before opening? Was the stock solution prepared in an anhydrous solvent? Is the reaction pH too high (e.g., > 8.5-9.0), causing rapid hydrolysis?[1][2][3]

  • Disulfide Cleavage : Are any of your buffers or samples contaminated with reducing agents like DTT or TCEP?

  • Competing Amines : Are you using a buffer like Tris that contains primary amines?[10][12]

Troubleshooting Guide

This guide provides a logical approach to diagnosing and solving common issues.

Issue Potential Cause Recommended Solution
Low or No Labeling of Target Molecule 1. Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the reaction.[4][9]- Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][7] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[10] - Use aqueous solutions of the reagent immediately.[10]
2. Suboptimal pH: The reaction pH is too low (<7.2) or too high (>9.0).- Perform the labeling reaction in an amine-free buffer at pH 7.2-8.5.[3][14][15] Phosphate, borate, or bicarbonate buffers are suitable.[10][14]
3. Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).[10][12]- Switch to a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[3][10]
Loss of Tetrazine Signal Post-Purification 1. Premature Cleavage of Disulfide Bond: Contamination with reducing agents (DTT, TCEP, BME).[5][16]- Ensure all buffers, water, and equipment are free from reducing agents. - If your protein required reduction and denaturation, ensure the reducing agent is completely removed by dialysis or desalting column prior to conjugation.
Inconsistent Results Between Experiments 1. Reagent Degradation: Improper storage or handling of the solid reagent or stock solutions.- Aliquot the solid reagent upon receipt to minimize exposure to air and moisture. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[] - Protect the reagent from light.[7]

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Equilibration: Before opening, allow the vial of solid this compound ester to sit at room temperature for at least 20 minutes to prevent moisture condensation.

  • Reconstitution: Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM). Use high-quality, amine-free DMF.[10]

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into low-volume, airtight tubes. Store these aliquots at -20°C for up to 1-2 months.[10][11] Avoid light exposure.

Protocol 2: General Protein Labeling Procedure
  • Buffer Preparation: Prepare a suitable conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0). Ensure the buffer is free of primary amines and reducing agents.

  • Protein Preparation: Dissolve or exchange the protein into the conjugation buffer. The optimal protein concentration is typically 1-10 mg/mL.[10] If the protein was stored in a buffer containing amines (like Tris), it must be thoroughly removed via dialysis or buffer exchange.

  • Reaction Setup: While vortexing the protein solution gently, add the required molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[10][11] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[2]

  • Purification: Remove excess, unreacted reagent from the labeled protein using a desalting column, spin filtration, or dialysis.

Quantitative Data Summary

The stability of the this compound ester is critically dependent on pH and the presence of nucleophiles. The NHS ester moiety is the most sensitive part of the molecule in a typical conjugation workflow.

Parameter Condition Effect on Stability (Half-life of NHS Ester) Reference
pH pH 7.0 (at 0°C)4-5 hours[1][3]
pH 8.0~1 hour[2]
pH 8.5~20-125 minutes (compound dependent)[19]
pH 8.6 (at 4°C)10 minutes[1][2][3]
Buffer Components Primary Amines (Tris, Glycine)Competitively react with the NHS ester, reducing yield.[10][12]
Reducing Agents (DTT, TCEP)Cleave the disulfide (-S-S-) bond.[5][6]
Solvent for Storage Anhydrous DMSO or DMFStock solutions are stable for 1-2 months at -20°C.[10][11]
Aqueous BufferMust be used immediately due to rapid hydrolysis.[10]

Visual Guides

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purify Phase 3: Purification reagent Solid MTz-SS-NHS (Store at -20°C) equilibrate Equilibrate to RT (Prevents Condensation) reagent->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock add_reagent Add MTz-SS-NHS Stock Solution stock->add_reagent protein Protein in Amine-Free Buffer (pH 7.2-8.5) protein->add_reagent incubate Incubate RT 1-4h or 4°C Overnight add_reagent->incubate quench Optional: Quench with Tris or Glycine incubate->quench purify Purify via Desalting Column or Dialysis quench->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Standard experimental workflow for labeling a protein with MTz-SS-NHS.

G start Low or No Conjugation Yield Observed check_hydrolysis Was NHS Ester Hydrolyzed? start->check_hydrolysis check_cleavage Was Disulfide Bond Cleaved? check_hydrolysis->check_cleavage No sol_hydrolysis Root Cause: Moisture exposure or incorrect pH. Solution: Handle reagent properly, use fresh stock, check buffer pH (7.2-8.5). check_hydrolysis->sol_hydrolysis Yes check_buffer Is Buffer Composition Correct? check_cleavage->check_buffer No sol_cleavage Root Cause: Reducing agent contamination. Solution: Use fresh, high-purity buffers free of DTT, TCEP, etc. check_cleavage->sol_cleavage Yes sol_buffer Root Cause: Buffer contains primary amines (e.g., Tris). Solution: Use non-amine buffers like PBS or Borate. check_buffer->sol_buffer No

Caption: Troubleshooting logic for low conjugation yield.

G cluster_nhs NHS Ester Moiety cluster_ss Disulfide Bond reagent MTz-SS-NHS Reagent hydrolysis Hydrolysis reagent->hydrolysis amines Reaction with Competing Amines reagent->amines reduction Reduction reagent->reduction hydrolysis_cause Cause: Moisture, pH > 8.5 hydrolysis->hydrolysis_cause amines_cause Cause: Tris, Glycine Buffers amines->amines_cause reduction_cause Cause: DTT, TCEP, BME reduction->reduction_cause

Caption: Primary pathways for premature reagent degradation.

References

Technical Support Center: Purification of Methyltetrazine-SS-NHS Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Methyltetrazine-SS-NHS conjugates. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address challenges encountered during the purification of these bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a this compound conjugation reaction mixture?

A1: A typical reaction mixture will contain the desired Methyltetrazine-SS-protein conjugate, as well as several impurities that need to be removed. These include:

  • Unreacted Protein: The starting protein that did not get labeled with the this compound ester.

  • Excess this compound: Unreacted labeling reagent.

  • Hydrolyzed this compound: The NHS ester is susceptible to hydrolysis in aqueous buffers, resulting in an inactive carboxylic acid form of the linker.

  • Protein Aggregates: Conjugation can sometimes induce protein aggregation, especially if the protein is sensitive to the reaction conditions or if the linker is hydrophobic.[1]

Q2: What is the optimal pH for the conjugation reaction and how does it impact purification?

A2: The optimal pH for the reaction of an NHS ester with a primary amine on a protein is typically between 7.2 and 8.5.[2] A slightly basic pH is necessary to ensure that the lysine (B10760008) residues are deprotonated and nucleophilic. However, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to a lower yield of the desired conjugate and an increase in the hydrolyzed linker impurity that needs to be removed during purification.[3][4]

Q3: How can I determine the degree of labeling (DoL) for my Methyltetrazine-SS-protein conjugate?

A3: The degree of labeling, or the average number of linker molecules per protein, can be determined using UV-Vis spectroscopy. This is done by measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the wavelength corresponding to the tetrazine moiety (typically around 520 nm). The DoL can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the tetrazine.

Q4: Can the disulfide bond in the this compound linker be cleaved during the purification process?

A4: Yes, the disulfide bond is susceptible to cleavage by reducing agents. It is crucial to avoid the presence of reducing agents such as DTT or TCEP in your buffers during purification, unless the cleavage is intended.[5] Accidental cleavage will result in the loss of the tetrazine functionality from your protein.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Purified Conjugate Inefficient Labeling: The initial conjugation reaction may have been inefficient due to hydrolyzed NHS ester, suboptimal pH, or the presence of amine-containing buffers (e.g., Tris).- Ensure the this compound ester is fresh and has been stored properly in a desiccated environment. - Prepare the reaction buffer at a pH between 7.2 and 8.5 and confirm the pH before starting the reaction. - Use amine-free buffers such as PBS or HEPES.
Loss of Product During Purification: The chosen purification method may not be optimal for your specific conjugate, leading to product loss.- For large proteins, Size Exclusion Chromatography (SEC) is generally a good starting point.[2][3] - If your protein is stable in high salt, Hydrophobic Interaction Chromatography (HIC) can be effective for separating labeled from unlabeled protein.[6] - For smaller peptides, Reversed-Phase HPLC (RP-HPLC) often provides the best resolution.[5]
Presence of Aggregates in the Final Product Protein Instability: The protein may be prone to aggregation at the concentration or buffer conditions used for conjugation and purification.[1]- Optimize the protein concentration; lower concentrations can sometimes reduce aggregation.[7] - Add stabilizing excipients like glycerol (B35011) or arginine to the buffers.[8] - Perform the conjugation and purification steps at a lower temperature (e.g., 4°C).[8]
Hydrophobicity of the Linker: The addition of the this compound linker can increase the overall hydrophobicity of the protein, leading to aggregation.- Consider using a linker with a PEG spacer to increase hydrophilicity. - HIC can be particularly useful for removing aggregates.[6]
Unreacted Protein in the Final Product Incomplete Separation: The purification method may not have sufficient resolution to separate the labeled conjugate from the unreacted protein.- Optimize the gradient and column choice for your chromatography method. For SEC, ensure there is a sufficient size difference between the labeled and unlabeled protein. - HIC is often effective at separating based on the change in hydrophobicity upon labeling.[6]
Unexpected Cleavage of the Disulfide Bond Presence of Reducing Agents: Buffers or reagents used during purification may contain reducing agents.- Ensure all buffers are freshly prepared and free of reducing agents. - If reduction is suspected, analyze the product by mass spectrometry to confirm the presence of the intact linker.

Data Presentation

Table 1: Comparison of Common Purification Methods for Methyltetrazine-SS-Protein Conjugates

Purification Method Principle Advantages Disadvantages Best Suited For
Size Exclusion Chromatography (SEC) Separation based on molecular size.- Mild, non-denaturing conditions. - Effective for removing small molecule impurities.[3]- May not resolve labeled from unlabeled protein if the size difference is small.[9] - Can lead to sample dilution.Large proteins and antibodies where the primary goal is to remove excess linker and byproducts.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.- Can separate labeled from unlabeled protein.[6] - Non-denaturing conditions.- Requires high salt concentrations, which may not be suitable for all proteins. - Method development can be more complex.[10]Proteins that exhibit a significant change in hydrophobicity upon conjugation.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.- High resolution, capable of separating closely related species.[11] - Volatile mobile phases are compatible with mass spectrometry.- Can be denaturing for some proteins. - Requires organic solvents.Peptides and small, robust proteins.
Dialysis / Tangential Flow Filtration (TFF) Separation based on size through a semi-permeable membrane.- Simple and effective for buffer exchange and removing small molecules.[3]- Does not separate labeled from unlabeled protein or aggregates. - Can be time-consuming (dialysis).Initial cleanup step to remove excess linker before a high-resolution chromatography step.

Experimental Protocols

Protocol 1: Purification of Methyltetrazine-SS-Antibody Conjugate using Size Exclusion Chromatography (SEC)

Objective: To remove unreacted this compound and its hydrolysis byproducts from an antibody conjugation reaction.

Materials:

  • Conjugation reaction mixture

  • SEC column (e.g., Superdex 200 or equivalent)

  • HPLC or FPLC system

  • Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm filter

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of filtered and degassed Purification Buffer at a flow rate recommended by the manufacturer.

  • Sample Preparation: Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to remove any large aggregates.

  • Injection: Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[3]

  • Elution: Elute the column with Purification Buffer at the recommended flow rate.

  • Fraction Collection: Monitor the elution profile at 280 nm (for the antibody) and 520 nm (for the tetrazine). Collect fractions corresponding to the main peak, which should be the antibody conjugate. The unreacted linker and byproducts will elute later as smaller molecular weight species.

  • Analysis: Pool the fractions containing the purified conjugate and analyze for purity and concentration.

Protocol 2: Purification of Methyltetrazine-SS-Peptide Conjugate using Reversed-Phase HPLC (RP-HPLC)

Objective: To purify a Methyltetrazine-SS-peptide conjugate and separate it from unreacted peptide and linker-related impurities.

Materials:

  • Conjugation reaction mixture

  • RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) until a stable baseline is achieved.

  • Sample Preparation: Acidify the conjugation reaction mixture with a small amount of TFA to ensure compatibility with the mobile phase. Centrifuge to remove any precipitates.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will need to be determined empirically for each specific peptide conjugate.

  • Fraction Collection: Monitor the elution profile at 220 nm (for the peptide backbone) and 520 nm (for the tetrazine). Collect fractions corresponding to the desired conjugate peak.

  • Analysis: Analyze the collected fractions for purity by analytical RP-HPLC and confirm the identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

experimental_workflow start Start: Conjugation Reaction Mixture centrifuge Centrifugation (Remove Aggregates) start->centrifuge purification Purification Step centrifuge->purification sec Size Exclusion Chromatography (SEC) purification->sec For large proteins rphplc Reversed-Phase HPLC (RP-HPLC) purification->rphplc For peptides/small proteins hic Hydrophobic Interaction Chromatography (HIC) purification->hic For separating by hydrophobicity analysis Analysis of Fractions (SDS-PAGE, UV-Vis, MS) sec->analysis rphplc->analysis hic->analysis pooling Pool Pure Fractions analysis->pooling end End: Purified Conjugate pooling->end

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic start Low Purity of Final Conjugate check_impurities Identify Impurities (e.g., via MS, SDS-PAGE) start->check_impurities unreacted_protein Unreacted Protein Present? check_impurities->unreacted_protein aggregates Aggregates Present? check_impurities->aggregates linker_impurities Excess Linker/ Hydrolyzed Linker? check_impurities->linker_impurities optimize_hic Optimize HIC or IEX for better separation unreacted_protein->optimize_hic Yes optimize_sec_agg Optimize SEC or add stabilizers to buffer aggregates->optimize_sec_agg Yes optimize_sec_linker Optimize SEC or Dialysis/ TFF for better cleanup linker_impurities->optimize_sec_linker Yes end_hic Improved Purity optimize_hic->end_hic end_agg Reduced Aggregation optimize_sec_agg->end_agg end_linker Efficient Linker Removal optimize_sec_linker->end_linker

Caption: Decision-making flowchart for troubleshooting low purity issues.

References

Technical Support Center: Enhancing Solubility of Methyltetrazine-SS-NHS Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when labeling antibodies with Methyltetrazine-SS-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester and why is it used?

This compound ester is a heterobifunctional crosslinker used in bioconjugation. It contains three key components:

  • Methyltetrazine: A bioorthogonal reactive group that specifically and rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA). This "click chemistry" is highly efficient under mild, aqueous conditions.[1][2]

  • SS (Disulfide Bond): A cleavable linker that can be broken using reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or glutathione (B108866) (GSH).[1][3] This allows for the release of a conjugated molecule under specific conditions.

  • NHS Ester (N-hydroxysuccinimide ester): An amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[4]

This reagent is valuable for creating antibody-drug conjugates (ADCs), developing targeted drug delivery systems, and in advanced imaging applications.[5]

Q2: I'm observing precipitation of my antibody after labeling with this compound. What are the primary causes?

Precipitation of antibodies post-labeling with this compound is a common issue primarily driven by the increased hydrophobicity of the conjugate. Several factors can contribute to this:

  • Inherent Hydrophobicity of the Linker: The methyltetrazine moiety itself is hydrophobic. Attaching multiple linkers to the antibody surface can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[6][7]

  • Poor Solubility of the Reagent: this compound ester has poor aqueous solubility and is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] Introducing even small amounts of these organic solvents into the aqueous antibody solution can contribute to protein denaturation and aggregation.

  • High Degree of Labeling (DOL): Attaching too many hydrophobic linkers to a single antibody molecule (a high DOL) is a major cause of aggregation.[8][9]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction and storage buffers can influence antibody stability. If the buffer pH is close to the antibody's isoelectric point (pI), its solubility will be at its minimum, increasing the risk of precipitation.[8][10]

  • Antibody-Specific Properties: Some antibodies are inherently more prone to aggregation due to their amino acid composition and structural stability.[11]

Q3: How can I improve the solubility of my this compound labeled antibody?

Improving the solubility of the final conjugate often requires optimizing the labeling process and considering alternative reagents. Here are several strategies:

  • Use a PEGylated Linker: Consider using a version of the linker that includes a polyethylene (B3416737) glycol (PEG) spacer, such as Methyltetrazine-PEG4-SS-NHS ester . The hydrophilic PEG spacer can significantly improve the water solubility of both the linker and the final antibody conjugate, reducing aggregation.[12][13][14][15]

  • Use a Sulfonated NHS Ester: For applications that are intolerant to organic solvents, a water-soluble version of the linker, Methyltetrazine-Sulfo-NHS ester , is available. This allows for labeling in entirely aqueous buffers, minimizing the risk of solvent-induced precipitation.

  • Optimize the Degree of Labeling (DOL): Reduce the molar excess of the this compound ester used in the labeling reaction to achieve a lower DOL. A lower degree of modification will result in a less hydrophobic conjugate.[8]

  • Modify Buffer Conditions:

    • pH: Perform the labeling reaction at a pH of 8.0-8.5 for optimal NHS ester reactivity, but ensure this is a pH where your antibody is stable.[3][16]

    • Additives: Include solubility-enhancing excipients in your reaction and storage buffers. Common additives include sugars (e.g., sucrose), polyols (e.g., glycerol), and certain amino acids (e.g., L-arginine, L-glutamic acid).[8][9]

  • Control Reaction Conditions:

    • Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize potential protein unfolding and aggregation.[8][9]

    • Reagent Addition: Add the dissolved this compound ester solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the reagent.[9]

Q4: What are the best practices for handling and storing the this compound ester reagent?

Proper handling and storage are crucial to maintain the reactivity of the NHS ester:

  • Storage: Store the solid reagent at -20°C, protected from moisture.[1][3]

  • Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3][16] Do not store stock solutions in aqueous buffers. While some sources suggest short-term storage of DMSO/DMF stock solutions at -20°C, it is generally recommended to use fresh solutions for best results.[3]

Q5: My disulfide bond seems to be cleaving prematurely. How can I prevent this?

The disulfide bond in the linker is designed to be cleaved by reducing agents. To prevent premature cleavage:

  • Avoid Reducing Agents: Ensure that none of your buffers or reagents contain reducing agents like DTT or TCEP until you intend to cleave the linker.

  • Control Buffer pH: While disulfide bonds are generally stable, they can be more susceptible to scrambling or reduction under alkaline conditions (pH > 8).[17] If you suspect disulfide bond instability, consider performing the labeling and purification steps at a slightly lower pH (e.g., 7.2-7.5), although this may slow down the NHS ester reaction.

  • Storage Conditions: Store the purified conjugate in a buffer at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) to maximize the long-term stability of the disulfide bond.[17]

Troubleshooting Guides

Problem 1: Precipitation During the Labeling Reaction
Potential Cause Recommended Solution
Poor solubility of this compound ester. Prepare a concentrated stock solution in anhydrous DMSO or DMF. Minimize the volume of organic solvent added to the antibody solution (ideally ≤10% of the total reaction volume).[3]
High molar excess of the labeling reagent. Reduce the molar ratio of this compound ester to antibody. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[8]
Suboptimal buffer conditions. Ensure the reaction buffer pH is between 8.0 and 8.5 for efficient labeling, but adjust if your antibody is unstable at this pH.[3][16] Consider adding solubility-enhancing excipients like arginine or glycerol (B35011).[8][9]
Reaction temperature is too high. Perform the labeling reaction at 4°C for a longer incubation time (e.g., 2-4 hours or overnight) to reduce the risk of protein aggregation.[8][9]
Problem 2: Precipitation After the Labeling Reaction (During Purification or Storage)
Potential Cause Recommended Solution
High degree of labeling (DOL) leading to a hydrophobic conjugate. Decrease the molar excess of the labeling reagent in future experiments. For the current batch, try to resolubilize the conjugate in a buffer containing mild denaturants (e.g., low concentration of urea) and then dialyze into a storage buffer with stabilizing excipients.
Inefficient removal of unreacted, hydrophobic reagent. Use a robust purification method like size-exclusion chromatography (SEC) or tangential flow filtration to effectively separate the labeled antibody from excess reagent.[18]
Suboptimal storage buffer. Exchange the labeled antibody into a storage buffer that is optimal for its stability (pH, ionic strength). Add stabilizers such as glycerol (5-20%), sucrose, or amino acids (e.g., 50-100 mM L-arginine).[8][9]
Freeze-thaw cycles. Aliquot the purified labeled antibody into single-use volumes to avoid repeated freezing and thawing, which can induce aggregation.[8]

Quantitative Data Summary

Table 1: Solubility of this compound and Related Compounds

CompoundSolubility
This compound Soluble in DCM, acetonitrile, DMF, and DMSO.[1][3] Poorly soluble in aqueous buffers.
Methyltetrazine-PEG4-SS-NHS Soluble in MeOH, DMF, and DMSO. The PEG4 spacer enhances solubility in aqueous buffers.[13]
Methyltetrazine-Sulfo-NHS Ester Soluble in water, DMSO, and DMF.

Table 2: Recommended Reaction Conditions for Antibody Labeling with NHS Esters

ParameterRecommended ConditionRationale
pH 8.0 - 8.5Optimal for the reaction between NHS esters and primary amines. Lower pH protonates amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis.[3][16]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize protein aggregation and NHS ester hydrolysis but may require longer reaction times.[8][9]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, bicarbonate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[19]
Antibody Concentration 1-10 mg/mLHigher protein concentrations can improve labeling efficiency by favoring the reaction with the antibody over hydrolysis.[16][20]
Molar Excess of NHS Ester 5 to 20-foldThis is a starting point and should be optimized to achieve the desired degree of labeling without causing precipitation.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling Antibodies with this compound

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Antibody Preparation:

    • Ensure your antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution for a desired molar excess (e.g., 10-fold molar excess over the antibody).

    • Slowly add the calculated volume of the stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the labeled antibody from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer.

    • Collect fractions and measure the protein concentration (e.g., at 280 nm).

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

    • Assess the sample for aggregation using dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

    • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage. Consider adding a cryoprotectant like glycerol to 20% for frozen storage.

Visualizations

Antibody_Labeling_Workflow Antibody Labeling with this compound Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Antibody in Amine-Free Buffer C Combine Antibody and Reagent (pH 8.0-8.5, 4°C - RT) A->C B Dissolve this compound in Anhydrous DMSO B->C D Quench Reaction (e.g., Tris buffer) C->D E Purify Conjugate (e.g., SEC) D->E F Characterize (DOL, Aggregation) E->F G Labeled Antibody Conjugate F->G Troubleshooting_Aggregation Troubleshooting Antibody Aggregation cluster_solutions Potential Solutions A Precipitation Observed? B Reduce Molar Excess of Reagent A->B High DOL C Use PEGylated or Sulfonated Linker A->C Hydrophobic Linker D Add Stabilizers (Glycerol, Arginine) A->D During Storage E Lower Reaction Temperature (4°C) A->E During Reaction F Optimize Buffer (pH, Ionic Strength) A->F Suboptimal Buffer G Improve Purification (e.g., SEC) A->G Post-Reaction

References

Technical Support Center: NHS Ester-Based Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the side reactions of N-hydroxysuccinimide (NHS) esters in protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of NHS esters in protein labeling?

NHS esters react with primary amines on proteins, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, through nucleophilic acyl substitution.[1][2][3][4] This reaction forms a stable and covalent amide bond, linking the molecule of interest to the protein, and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] The reaction is most efficient in a slightly alkaline pH range (typically 7.2 to 8.5).[1][5]

Q2: What is the major side reaction that competes with the desired protein labeling?

The primary and most significant side reaction is the hydrolysis of the NHS ester.[1][2][6][7][] In the presence of water, the ester bond of the NHS ester can be cleaved, rendering it inactive and unable to react with the primary amines on the protein.[7] This hydrolysis reaction is a major competitor to the desired aminolysis (the reaction with the amine) and is a common cause of low labeling efficiency.[]

Q3: How does pH affect the efficiency of NHS ester labeling and its side reactions?

The pH of the reaction buffer is a critical parameter that influences both the desired labeling reaction and the competing hydrolysis.[5][7]

  • Amine Reactivity: The primary amines on the protein are reactive in their deprotonated state (-NH2). At acidic pH, these amines are protonated (-NH3+), making them non-nucleophilic and thus unreactive with the NHS ester.[7] As the pH increases into the alkaline range, more amines become deprotonated, increasing the rate of the desired labeling reaction.[7]

  • NHS Ester Hydrolysis: The rate of NHS ester hydrolysis is significantly accelerated at higher pH values.[1][6][7]

Therefore, an optimal pH range of 7.2 to 8.5 is recommended as a compromise to ensure sufficient amine reactivity while minimizing the rate of hydrolysis.[1][5]

Q4: Are there other potential side reactions besides hydrolysis?

Yes, while hydrolysis is the most common side reaction, NHS esters have been reported to react with other nucleophilic amino acid side chains, particularly at higher pH values. These include:

  • Tyrosine residues: The hydroxyl group on tyrosine can be acylated.

  • Serine and Threonine residues: The hydroxyl groups on serine and threonine can also react, although this is generally less frequent than with lysine.[9][10]

  • Cysteine residues: The sulfhydryl group of cysteine can react to form a thioester, which is less stable than the amide bond formed with primary amines.[4]

These side reactions are generally less efficient than the reaction with primary amines and can often be minimized by optimizing reaction conditions.[11]

Q5: Why did my protein precipitate after the labeling reaction?

Protein precipitation post-labeling can be caused by a few factors:

  • Over-labeling: The addition of too many label molecules, especially hydrophobic ones, can alter the protein's net charge, isoelectric point (pI), and overall solubility, leading to aggregation and precipitation.[5][12]

  • Hydrophobic Labels: Labeling with highly hydrophobic molecules can significantly increase the hydrophobicity of the protein, causing it to precipitate out of the aqueous solution.[5]

  • Inappropriate Buffer Conditions: Suboptimal pH or buffer composition can affect the stability of the protein, making it more prone to precipitation during the labeling process.[13]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Hydrolysis of NHS Ester - Prepare the NHS ester solution immediately before use in an anhydrous, water-miscible organic solvent like DMSO or DMF.[1][3] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the rate of hydrolysis.[5] - Ensure the NHS ester reagent has been stored properly under dry conditions to prevent degradation.[14][15]
Suboptimal pH - Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is typically 7.2-8.5.[5] - For pH-sensitive proteins, a buffer closer to neutral pH (7.2-7.5) can be used, but may require a longer reaction time.[16]
Incompatible Buffer - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[1][5] Use non-amine buffers like phosphate (B84403), bicarbonate, or HEPES.[1]
Low Reactant Concentration - Increase the concentration of the protein (a concentration of at least 2 mg/mL is recommended).[5] - Increase the molar excess of the NHS ester. A series of small-scale experiments can be performed to determine the optimal ratio.[16]
Inaccessible Amine Groups - The primary amines on the protein surface may be sterically hindered.[5] Consider using an NHS ester with a longer spacer arm to improve accessibility.[13]
Inactive NHS Ester Reagent - Use a fresh vial of the NHS ester. The reactivity of the NHS ester can be tested by measuring the absorbance of the NHS byproduct at 260-280 nm after intentional hydrolysis with a base.[1][12][14]
Issue 2: Protein Precipitation During or After Labeling

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Over-labeling - Reduce the molar excess of the NHS ester in the reaction. - Decrease the reaction time or temperature.
Hydrophobic Label - If possible, choose a more hydrophilic label. - Perform the reaction in the presence of a mild, non-ionic detergent or other additives that can help maintain protein solubility.
Suboptimal Buffer Conditions - Ensure the pH of the buffer is one at which the protein is known to be stable and soluble. - Screen different buffer systems to find one that maintains protein stability throughout the labeling process.

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH and Temperatures

The stability of NHS esters is highly dependent on the pH and temperature of the aqueous environment. The half-life is the time it takes for half of the reactive NHS ester to be hydrolyzed.

pHTemperature (°C)Half-life
7.004-5 hours[1][6]
7.0Room Temperature~1 hour[17]
8.0Room Temperature~1 hour[17]
8.5Room TemperatureMinutes
8.6410 minutes[1][6][17]
9.0Room TemperatureMinutes[14][15]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer) at a pH between 7.2 and 8.5.[1] A typical protein concentration is 1-10 mg/mL.[3][18]

    • If the protein solution contains amine-containing buffers or stabilizers (e.g., Tris, glycine, or BSA), they must be removed by dialysis or desalting column against the reaction buffer.[3]

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][18]

    • The final concentration of the organic solvent in the reaction mixture should generally not exceed 10% to avoid protein denaturation.[3]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the protein solution. Gently mix immediately.

    • Incubate the reaction at room temperature for 30 minutes to 4 hours or at 4°C overnight.[1][3] If the label is light-sensitive, protect the reaction from light.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[3] This will react with and consume any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted label and byproducts (like free NHS) from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.[16][18]

  • Characterization:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of labels per protein molecule.[3]

Protocol for Testing the Reactivity of an NHS Ester Reagent

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of the NHS leaving group upon hydrolysis.[14]

  • Weigh 1-2 mg of the NHS ester reagent into a microcentrifuge tube.

  • Dissolve the reagent in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7-8). If the reagent is not water-soluble, first dissolve it in a small amount of DMSO or DMF and then add the buffer.[14]

  • Prepare a control tube containing only the buffer (and organic solvent if used).

  • Zero a spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the NHS ester solution at 260 nm.

  • To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH to induce rapid hydrolysis.[14]

  • Vortex for 30 seconds and immediately measure the absorbance at 260 nm.[14][15]

  • Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs strongly at 260 nm.[14]

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Protein-NH2 Protein-NH₂ (Primary Amine) Labeled_Protein Protein-NH-CO-R (Stable Amide Bond) Protein-NH2->Labeled_Protein Desired Reaction (Aminolysis) NHS-Ester R-CO-O-NHS (NHS Ester) NHS-Ester->Labeled_Protein Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS-Ester->Hydrolyzed_Ester Competing Reaction (Hydrolysis) NHS NHS (Byproduct) H2O H₂O (Water) H2O->Hydrolyzed_Ester

Caption: Primary reaction pathway and competing hydrolysis side reaction.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh and stored properly? Check_Buffer->Check_Reagent Yes Change_Buffer Use non-amine buffer (e.g., PBS, HEPES) Check_Buffer->Change_Buffer No Check_Concentration Are protein and ester concentrations adequate? Check_Reagent->Check_Concentration Yes Use_New_Reagent Use fresh NHS ester Check_Reagent->Use_New_Reagent No Optimize Optimize molar excess and reaction time/temp Check_Concentration->Optimize Yes Increase_Conc Increase concentrations Check_Concentration->Increase_Conc No Success Labeling Efficiency Improved Optimize->Success Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_New_Reagent->Check_Concentration Increase_Conc->Optimize

References

Technical Support Center: Stability of Methyltetrazine-SS-NHS in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Methyltetrazine-SS-NHS, a heterobifunctional linker critical in bioconjugation and the development of antibody-drug conjugates (ADCs). Understanding and mitigating stability issues are paramount for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in aqueous buffers?

A1: The main stability challenges arise from the two reactive moieties within the linker: the N-hydroxysuccinimide (NHS) ester and the disulfide bond.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous environments, especially at neutral to high pH. This reaction renders the linker incapable of reacting with primary amines on the target molecule (e.g., protein, antibody).

  • Disulfide Bond Reduction: The disulfide bond is stable in standard buffers but can be cleaved by reducing agents. This cleavage is often a desired mechanism for payload release within the reducing environment of a cell but can be a stability issue if it occurs prematurely in the buffer.

Q2: What is the optimal pH for working with this compound?

A2: The optimal pH is a balance between maximizing the reaction with primary amines and minimizing hydrolysis of the NHS ester. For efficient conjugation to primary amines, a slightly basic pH of 7.2 - 8.5 is generally recommended.[1] However, be aware that the rate of NHS ester hydrolysis increases significantly with pH.[1]

Q3: How should I store this compound and its solutions?

A3: Proper storage is crucial to maintain the integrity of the linker.

  • Solid Form: Store the solid reagent at -20°C with a desiccant to protect it from moisture.[2]

  • Stock Solutions: It is highly recommended to prepare stock solutions in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1] Avoid storing stock solutions for extended periods, even at low temperatures.

Q4: Can I use buffers containing primary amines, like Tris?

A4: No, you should avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they will compete with your target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable alternatives.

Q5: What can cause premature cleavage of the disulfide bond?

A5: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or high concentrations of β-mercaptoethanol.[2] Ensure your buffers are free of these agents unless disulfide cleavage is the intended step.

Troubleshooting Guide

Issue 1: Low or No Labeling with the Target Molecule
Potential Cause Recommended Solution
Hydrolysis of NHS ester - Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. - Perform the labeling reaction promptly after adding the linker to the aqueous buffer.
Suboptimal pH - Ensure the reaction buffer pH is between 7.2 and 8.5. Use a calibrated pH meter to verify.
Presence of competing primary amines - Use amine-free buffers such as PBS, HEPES, or borate buffer for the conjugation reaction.
Low concentration of reactants - Increase the concentration of your target molecule or the molar excess of the this compound linker.
Issue 2: Premature Cleavage of the Disulfide Bond
Potential Cause Recommended Solution
Presence of reducing agents in the buffer - Prepare fresh buffers with high-purity reagents. - If a component of your reaction mixture is suspected to have reducing properties, test its effect on a model disulfide-containing compound.
Instability at alkaline pH - While the NHS ester reaction benefits from a slightly alkaline pH, prolonged incubation at high pH can potentially affect disulfide bond stability. If premature cleavage is suspected, consider performing the reaction at a lower pH (e.g., 7.2-7.5) for a longer duration.

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Source: Data compiled from general NHS ester stability studies.[1]

Experimental Protocols

Protocol 1: Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the indirect monitoring of NHS ester hydrolysis by measuring the release of N-hydroxysuccinimide (NHS), which absorbs at approximately 260 nm.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Add a small volume of the stock solution to the pre-warmed aqueous buffer in a cuvette to achieve the desired final concentration (e.g., 100 µM).

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • The rate of increase in absorbance corresponds to the rate of NHS release and therefore the hydrolysis of the NHS ester.

Protocol 2: Monitoring Disulfide Bond Stability using a Thiol-Reactive Probe

This protocol can be used to indirectly assess the stability of the disulfide bond by detecting the appearance of free thiols upon reduction.

Materials:

  • This compound conjugated to a carrier molecule (e.g., a peptide).

  • Buffer of interest (e.g., PBS, pH 7.4).

  • Reducing agent (e.g., DTT) as a positive control.

  • Thiol-reactive fluorescent probe (e.g., maleimide-based dye).

  • Fluorescence plate reader.

Procedure:

  • Prepare solutions of the this compound conjugate in the buffer of interest.

  • Prepare a positive control by adding a reducing agent (e.g., 10 mM DTT) to a sample of the conjugate.

  • Incubate the samples under the desired experimental conditions (e.g., 37°C for several hours).

  • At various time points, add the thiol-reactive fluorescent probe to aliquots of the samples.

  • Measure the fluorescence intensity. An increase in fluorescence indicates the presence of free thiols resulting from disulfide bond cleavage.

Protocol 3: Stability Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to simultaneously monitor the degradation of this compound and the formation of its degradation products.

General Method Parameters:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Detection: UV detection at multiple wavelengths (e.g., 260 nm for the NHS and tetrazine moieties, and another wavelength specific to the parent molecule).

  • Forced Degradation: To identify potential degradation products, the linker can be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) and the resulting chromatograms analyzed.[3] LC-MS/MS can be used to identify the mass of the degradation products.[4][5][6][7]

Visualizations

Degradation Pathway of this compound in Aqueous Buffer A This compound B Hydrolysis (H₂O, OH⁻) A->B pH > 7 E Reduction (e.g., DTT, GSH) A->E Reducing Agent C Methyltetrazine-SS-Carboxylate (Inactive for Amine Coupling) B->C D N-hydroxysuccinimide (NHS) B->D F Methyltetrazine-Thiol + NHS-ester-Thiol E->F

Caption: Degradation pathways of this compound.

Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use PBS, HEPES, or Borate Check_Buffer->Change_Buffer No Check_Reagent Is reagent fresh? (Stored at -20°C with desiccant?) Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent New_Reagent Use fresh reagent Check_Reagent->New_Reagent No Check_Stock Was stock solution prepared fresh in anhydrous DMSO/DMF? Check_Reagent->Check_Stock Yes New_Reagent->Check_Stock New_Stock Prepare fresh stock solution Check_Stock->New_Stock No Increase_Conc Consider increasing reactant concentrations or molar excess Check_Stock->Increase_Conc Yes New_Stock->Increase_Conc Success Improved Yield Increase_Conc->Success

Caption: Troubleshooting workflow for low conjugation yield.

Factors Affecting this compound Stability Stability This compound Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Buffer_Comp Buffer Composition Buffer_Comp->Stability Reducing_Agents Presence of Reducing Agents Reducing_Agents->Stability Moisture Moisture Moisture->Stability Storage_Time Storage Time of Solutions Storage_Time->Stability

Caption: Key factors influencing the stability of the linker.

References

Technical Support Center: Methyltetrazine-SS-NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-SS-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this reagent, with a specific focus on quenching unreacted this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the this compound reaction?

Quenching is the process of deactivating any unreacted this compound ester after the desired reaction with your primary amine-containing molecule (e.g., protein, antibody) is complete. This is a critical step to prevent the non-specific labeling of other molecules in subsequent steps of your experiment. By adding a quenching reagent, you ensure that the highly reactive NHS ester is consumed, providing better control over your conjugation process.

Q2: How does quenching work?

The quenching process involves adding a small molecule with a primary amine, such as Tris or glycine (B1666218), in a concentration that is in large molar excess to the unreacted this compound.[1][2] These small amine-containing molecules react rapidly with the NHS ester, effectively capping it and rendering it inert towards your target molecules.[3]

Q3: What are the common reagents used for quenching this compound?

Several reagents can be used to quench unreacted this compound. The most common are:

  • Tris(hydroxymethyl)aminomethane (Tris) : Often used as a buffer (e.g., Tris-buffered saline or TBS).[1][3][4]

  • Glycine : Another common amino acid-based quenching reagent.[3][4][5]

  • Hydroxylamine : This reagent is also effective at quenching NHS esters.[5][6]

  • Ethanolamine : A primary amine that can be used for quenching.[5]

Q4: Is there an alternative to using a chemical quenching reagent?

Yes, you can quench the reaction by promoting the hydrolysis of the NHS ester.[5] By increasing the pH of the reaction mixture to above 8.5, the rate of hydrolysis of the NHS ester significantly increases.[5][7] This process consumes the unreacted NHS ester, converting it to an unreactive carboxyl group. However, be mindful that your target molecule must be stable at the elevated pH.

Q5: Will the quenching step affect the tetrazine moiety or the disulfide bond?

The quenching reagents and conditions are mild and are not expected to affect the tetrazine ring or the cleavable disulfide bond within the this compound linker.[8] The subsequent tetrazine-TCO ligation is a bioorthogonal reaction, meaning it is highly specific and will not be impacted by the presence of the quenched NHS ester or the quenching reagent itself.[9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-specific labeling in downstream applications Incomplete quenching of unreacted this compound.- Ensure the quenching reagent is added at a sufficient molar excess (typically 20-100 mM final concentration).[3][4][5][12] - Increase the incubation time for the quenching step to 15-30 minutes at room temperature.[4][12][13] - Confirm the activity of your quenching reagent, as old solutions may be less effective.
Low yield of the final conjugate The quenching reagent was added prematurely or at too high a concentration, competing with the target molecule.- Ensure the primary conjugation reaction has proceeded for the recommended time before adding the quenching reagent. - Optimize the concentration of the quenching reagent; a very high concentration is not always necessary.
Precipitation of the protein after adding the quenching reagent The addition of a highly concentrated quenching buffer may have altered the solution conditions, causing the protein to precipitate.- Prepare the quenching reagent in a buffer that is compatible with your protein. - Add the quenching reagent dropwise while gently vortexing to avoid localized high concentrations.
Unexpected side reactions The choice of quenching reagent may have unintended consequences. For example, some quenchers might be less suitable for certain downstream analytical techniques.- For most applications, Tris or glycine are safe and effective choices.[2] - If you suspect an issue, consider switching to an alternative quenching reagent or using the pH-mediated hydrolysis method.

Experimental Protocols

Protocol 1: Quenching with a Primary Amine Reagent

This protocol describes a general method for quenching unreacted this compound using a primary amine-containing solution.

Materials:

  • Reaction mixture containing your molecule labeled with this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

  • Following the completion of the labeling reaction with this compound, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[13]

  • Incubate the reaction for 15 minutes at room temperature with gentle mixing.[13]

  • The quenched reaction is now ready for the removal of excess reagent and byproducts through methods such as desalting columns, dialysis, or size-exclusion chromatography.

Protocol 2: Quenching by Hydrolysis

This protocol provides an alternative method for quenching by accelerating the hydrolysis of the unreacted NHS ester.

Materials:

  • Reaction mixture containing your molecule labeled with this compound.

  • A basic, amine-free buffer such as 0.1 M sodium phosphate, pH 8.5-9.0.

Procedure:

  • After the labeling reaction is complete, adjust the pH of the reaction mixture to 8.5-9.0 by adding the basic, amine-free buffer.

  • Incubate the reaction mixture for 15-30 minutes at room temperature. The half-life of an NHS ester at pH 8.6 is approximately 10 minutes.[5][7]

  • Proceed with the purification of your labeled molecule to remove the hydrolyzed linker and other byproducts.

Quantitative Data Summary

The following table summarizes the recommended concentrations and incubation times for common quenching reagents.

Quenching Reagent Recommended Final Concentration Typical Incubation Time Notes
Tris 20-100 mM5-15 minutesA widely used and effective quenching reagent.[4][5][12]
Glycine 20-100 mM5-15 minutesA common alternative to Tris.[4][5]
Hydroxylamine 10-50 mM5-15 minutesResults in the formation of a hydroxamic acid.[5]
pH-mediated Hydrolysis N/A (pH > 8.5)15-30 minutesAn alternative to chemical quenching; ensure your molecule is stable at the elevated pH.[5][7]

Visualizations

cluster_workflow Quenching Workflow start Completed This compound Labeling Reaction add_quencher Add Quenching Reagent (e.g., Tris, Glycine) or Adjust pH > 8.5 start->add_quencher incubate Incubate (15-30 min at RT) add_quencher->incubate purify Purify Labeled Molecule (Desalting, Dialysis) incubate->purify end Quenched & Purified Tetrazine-Labeled Molecule purify->end cluster_reaction Quenching Chemical Reaction reagent Unreacted this compound NHS Ester product Quenched Product Stable Amide Bond reagent:f1->product:f0 + quencher Quenching Reagent R-NH2 (e.g., Tris, Glycine) quencher:f1->product:f0 byproduct N-hydroxysuccinimide product->byproduct +

References

dealing with steric hindrance in tetrazine-TCO ligation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrazine-TCO Ligation

Welcome to the technical support center for tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance in this bioorthogonal reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield or slow reaction rates in my tetrazine-TCO ligation?

A1: While several factors can contribute, steric hindrance is a common culprit. This occurs when bulky molecules or substituents near the tetrazine or TCO moieties physically obstruct their ability to react. Other potential causes include suboptimal stoichiometry, hydrolyzed reagents, or inappropriate reaction conditions.[1][2]

Q2: How can I minimize steric hindrance in my experiments?

A2: A highly effective strategy is to use reagents incorporating long, flexible linkers, such as polyethylene (B3416737) glycol (PEG) spacers.[3] These linkers create physical distance between the reactive groups and any bulky molecules (e.g., proteins, antibodies), thereby reducing steric clash and improving reaction efficiency.[3]

Q3: What is the optimal stoichiometry for the tetrazine-TCO reaction?

A3: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (typically 1.05 to 1.5-fold) relative to the TCO-functionalized molecule is recommended as a starting point.[1][3] However, the ideal ratio can vary depending on the specific reactants and should be determined empirically for your system.[1]

Q4: What are the recommended reaction buffers and pH for this ligation?

A4: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers over a pH range of 6 to 9.[1][4] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] When labeling primary amines (e.g., on proteins) with an NHS-ester functionalized tetrazine or TCO, a pH range of 7-9 is recommended for the initial labeling step.[3]

Q5: How do substituents on the tetrazine ring affect the reaction rate?

A5: The electronic properties of substituents on the tetrazine ring significantly impact the reaction rate. Electron-withdrawing groups generally increase the rate of the inverse-electron-demand Diels-Alder reaction, while electron-donating groups tend to decrease it.[5] However, steric effects from bulky substituents can also play a crucial role in reducing reactivity.[5][6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Steric Hindrance: Bulky groups near the tetrazine or TCO are preventing the reaction.[1][2]Utilize reagents with long, flexible PEG linkers (e.g., PEG4, PEG8, PEG12) to increase the distance between the reactive moieties and the biomolecules.[3][8]
Suboptimal Stoichiometry: Incorrect molar ratio of tetrazine to TCO.[1]Empirically optimize the molar ratio. Start with a 1.05-1.5 fold molar excess of the tetrazine reagent.[1][3]
Hydrolyzed NHS-ester: If using NHS-ester chemistry to attach the tetrazine or TCO, the ester may have hydrolyzed.Prepare NHS-ester solutions immediately before use in an anhydrous solvent like DMSO or DMF.[3] Ensure protein solutions are in an amine-free buffer.[1][3]
High Background or Non-Specific Binding Excess Unreacted Reagent: Residual TCO or tetrazine reagents can cause non-specific interactions.Purify the labeled biomolecule using a desalting column or dialysis to remove excess, unreacted NHS-ester reagent before the ligation step.[1]
Hydrophobic Interactions: Some tetrazine or TCO reagents are hydrophobic and can bind non-specifically.Use reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific binding.[1][3]
Precipitation of Protein During Labeling High Protein Concentration: Labeling at high protein concentrations can lead to aggregation.Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[1]
Aggregation of Labeled Protein: The addition of hydrophobic bioorthogonal handles can sometimes cause protein aggregation.Use reagents with hydrophilic PEG spacers to help maintain the solubility of the labeled protein.[1]

Quantitative Data

Table 1: Influence of Tetrazine Substituents on Reaction Rates

The second-order rate constants (k₂) for the inverse electron demand Diels-Alder (iEDDA) reaction are highly dependent on the substituents on the tetrazine ring and the structure of the dienophile (TCO).

Tetrazine SubstituentDienophileRate Constant (k₂ in M⁻¹s⁻¹)Key Observation
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~2000The pyridyl groups are electron-withdrawing, leading to a very fast reaction.[9]
3-phenyl-1,2,4,5-tetrazine (monosubstituted)TCOSignificantly higher than di-substituted phenyl tetrazinesReduced steric hindrance with only one substituent leads to a ~70-fold increased activity compared to many di-substituted tetrazines.[7]
3,6-diphenyl-s-tetrazines-TCO160-fold increase compared to TCOIncreased ring strain in s-TCO enhances reactivity.[5]
DHP₂-tetrazineTCO-PEG₄69,400Dihydropyran (DHP) substituents increase reactivity through intramolecular repulsion without sacrificing stability.[10]
Me₂Tz (dimethyl)TCOSlower than Ph₂Tz and TzAlkyl groups are weakly electron-donating and can have steric effects.[6]
Ph₂Tz (diphenyl)TCOSlower than TzPhenyl groups are bulkier and can increase Pauli repulsion, slowing the reaction compared to the unsubstituted tetrazine.[6]
Tz (unsubstituted)TCOFastest among Me₂Tz and Ph₂TzThe small size of hydrogen atoms minimizes steric repulsion, leading to the highest reactivity in this comparison.[6]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol outlines the steps for conjugating two proteins using TCO-NHS ester and Tetrazine-NHS ester.

  • Protein Preparation:

    • Dissolve Protein 1 and Protein 2 in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[1]

  • Activation of Protein 1 with TCO-NHS Ester:

    • Prepare a 10-20 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[4]

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the solution of Protein 1.[4]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8]

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired reaction buffer (e.g., PBS).[8]

  • Activation of Protein 2 with Tetrazine-NHS Ester:

    • Repeat step 2 using Tetrazine-PEG-NHS ester and Protein 2.

  • Tetrazine-TCO Ligation:

    • Mix the TCO-labeled Protein 1 with the tetrazine-labeled Protein 2 in a suitable reaction buffer. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein may be beneficial.[1]

    • Incubate the reaction for 30-60 minutes at room temperature.[3]

    • The reaction progress can be monitored by observing the disappearance of the tetrazine's characteristic color and absorbance peak (around 520 nm).[4]

  • Purification (Optional):

    • If necessary, purify the final conjugate from any unreacted components using size-exclusion chromatography.[1]

Visualizations

experimental_workflow cluster_protein1 Protein 1 Activation cluster_protein2 Protein 2 Activation cluster_ligation Ligation p1 Protein 1 mix1 Incubate (RT, 30-60 min) p1->mix1 tco_nhs TCO-PEG-NHS Ester tco_nhs->mix1 purify1 Purify (Desalting Column) mix1->purify1 p1_tco TCO-Labeled Protein 1 purify1->p1_tco mix3 Mix & Incubate (RT, 30-60 min) p1_tco->mix3 p2 Protein 2 mix2 Incubate (RT, 30-60 min) p2->mix2 tz_nhs Tetrazine-PEG-NHS Ester tz_nhs->mix2 purify2 Purify (Desalting Column) mix2->purify2 p2_tz Tetrazine-Labeled Protein 2 purify2->p2_tz p2_tz->mix3 conjugate Protein 1-Protein 2 Conjugate mix3->conjugate

Caption: Workflow for protein-protein conjugation using tetrazine-TCO ligation.

Caption: Effect of PEG linkers on reducing steric hindrance in tetrazine-TCO ligation.

References

impact of reducing agents on Methyltetrazine-SS-NHS stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-SS-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this cleavable bifunctional linker. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic mechanism of action for this compound Ester?

A1: this compound Ester is a heterobifunctional crosslinker that facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[1] This reaction is most efficient at a slightly basic pH (7.2-8.5).[1] Second, the methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO) functionalized molecule via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[2] The linker contains a disulfide bond (-S-S-) that can be cleaved by reducing agents, allowing for the release of the conjugated molecules.[2]

Q2: What are the recommended storage and handling conditions for this compound Ester?

A2: It is crucial to store this compound Ester at -20°C in a sealed container, protected from light.[2] The NHS ester is sensitive to moisture and should be allowed to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[3] For optimal reactivity, it is recommended to use freshly prepared solutions of the linker.[3]

Q3: Which reducing agents can be used to cleave the disulfide bond, and what are the key differences between them?

A3: The disulfide bond in the this compound linker can be cleaved using common reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and glutathione (B108866) (GSH).[2]

  • TCEP is often preferred as it is a more potent reducing agent than DTT, especially at acidic pH.[4][5] It is also more stable, odorless, and does not contain thiols, which can interfere with subsequent thiol-reactive conjugations.[6][7]

  • DTT is a widely used and effective reducing agent, particularly at neutral to slightly basic pH.[8] However, it is prone to air oxidation and its reducing power is limited to pH values above 7.[9]

  • GSH can also be used and is relevant for studies mimicking intracellular reducing environments.[10]

Q4: Can residual reducing agent from the cleavage step interfere with the tetrazine-TCO ligation?

A4: While the tetrazine-TCO ligation itself does not require reducing agents, the presence of high concentrations of certain reducing agents, particularly thiol-based ones like DTT, could potentially interact with the tetrazine ring.[11] However, the primary concern is the potential for the reducing agent to interfere with other functional groups on the biomolecules of interest. It is good practice to remove excess reducing agent after cleavage, for example, by using a desalting column, especially if further conjugation steps are planned.[12]

Q5: How does pH affect the stability of the NHS ester?

A5: The stability of the NHS ester is highly dependent on pH. It undergoes hydrolysis in aqueous solutions, a reaction that competes with the desired amidation reaction. The rate of hydrolysis increases significantly with increasing pH.[13] At a pH above 8.5, the hydrolysis of the NHS ester becomes very rapid, which can lead to low conjugation yields.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation to primary amines Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.Always allow the reagent vial to equilibrate to room temperature before opening. Prepare solutions fresh in anhydrous DMSO or DMF.
Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2) for efficient amine reactivity or too high (above 8.5), leading to rapid hydrolysis of the NHS ester.Use a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer within the optimal pH range of 7.2-8.5.[1]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.Use a buffer that does not contain primary amines. If quenching is needed, Tris or glycine can be added after the conjugation reaction is complete.
Inefficient cleavage of the disulfide bond Insufficient Reducing Agent: The concentration of the reducing agent is too low or has degraded.Increase the concentration of the reducing agent. Use a freshly prepared solution of DTT or TCEP. For TCEP, a final concentration of 5-50 mM is often effective.[7] For DTT, a concentration of 10-100 mM is commonly used.[10]
Suboptimal Reaction Conditions: The incubation time is too short or the temperature is too low.Increase the incubation time (e.g., 30-60 minutes) and/or temperature (e.g., 37°C) for the cleavage reaction.[10][14]
Inactivated Reducing Agent: DTT is prone to oxidation. TCEP can be unstable in phosphate (B84403) buffers at neutral pH over extended periods.[6][9]Use a fresh stock of the reducing agent. If using TCEP in PBS, prepare the working solution immediately before use.[6]
Low yield in the tetrazine-TCO ligation step Degraded Tetrazine Moiety: Although methyltetrazines are relatively stable, prolonged exposure to harsh conditions could lead to degradation.Store the this compound ester and the conjugated intermediate protected from light. Perform the TCO ligation step as soon as practical after the NHS ester conjugation.
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing efficient reaction between the tetrazine and TCO.Consider using a linker with a longer spacer arm to reduce steric hindrance.
Residual Quenching Agent: If a quenching agent with a TCO-reactive group was used, it could compete with the TCO-labeled molecule.Ensure that any quenching agent used after the NHS ester reaction does not contain a TCO group.

Data Summary

Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage

Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Optimal pH Range 1.5 - 9.0[9][14]7.0 - 8.5[14]
Reaction Rate Rapid, often complete in < 5 minutes at room temperature[4][6]Slower, especially at lower pH[14]
Stability in Air Highly stable[6][14]Prone to oxidation[14]
Reaction Irreversible[14]Reversible[14]
Odor Odorless[4]Slight sulfur smell[9]
Interference Does not contain thiols, less interference with subsequent maleimide (B117702) chemistry[5]Contains thiols, may interfere with subsequent thiol-reactive chemistry

Table 2: Half-life of NHS Ester Hydrolysis at Room Temperature

pH Approximate Half-life
7.04-5 hours
8.01 hour
8.5~30 minutes[15]
9.0~10 minutes[15]

Note: These are general values for NHS esters; the exact half-life can vary depending on the specific molecule and buffer conditions.[15]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound Ester
  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.

    • Ensure the protein concentration is appropriate for the desired labeling ratio.

  • This compound Ester Preparation:

    • Allow the vial of this compound Ester to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound Ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Remove excess, unreacted linker using a desalting column or dialysis.

Protocol 2: Cleavage of the Disulfide Bond
  • Prepare Reducing Agent:

    • For TCEP: Prepare a fresh stock solution (e.g., 200 mM) in water.

    • For DTT: Prepare a fresh stock solution (e.g., 1 M) in water.

  • Cleavage Reaction:

    • To the solution containing the Methyltetrazine-SS-conjugated molecule, add the reducing agent to the desired final concentration (e.g., 10-50 mM DTT or 5-20 mM TCEP).

    • Incubate at room temperature or 37°C for 30-60 minutes.

  • Removal of Reducing Agent (if necessary):

    • If the presence of the reducing agent interferes with downstream applications, remove it using a desalting column or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: Disulfide Cleavage cluster_step4 Step 4: Final Products a Protein with Primary Amines d Conjugation (1-2h, RT) a->d b This compound (in DMSO/DMF) b->d c Amine-free Buffer (pH 7.2-8.5) c->d e Methyltetrazine-SS- Protein Conjugate d->e Labeled Protein f Purification (Desalting Column) e->f g Purified Conjugate f->g Purified Conjugate i Cleavage (30-60 min, 37°C) g->i h Reducing Agent (DTT or TCEP) h->i j Methyltetrazine- Thiol Linker i->j k Thiol-modified Protein i->k

Figure 1. Experimental workflow for labeling and cleavage.

disulfide_cleavage Methyltetrazine_SS_Protein Methyltetrazine-S-S-Protein Cleavage_Step Nucleophilic Attack & Disulfide Reduction Methyltetrazine_SS_Protein->Cleavage_Step Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Cleavage_Step Thiol_Linker Methyltetrazine-SH Cleavage_Step->Thiol_Linker Thiol_Protein HS-Protein Cleavage_Step->Thiol_Protein

Figure 2. Disulfide bond cleavage by a reducing agent.

References

Technical Support Center: Optimizing Methyltetrazine-SS-NHS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time and other critical parameters for Methyltetrazine-SS-NHS ester reactions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of primary amine-containing molecules with this compound ester.

Issue Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2]- Allow the this compound ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3] - Avoid repeated freeze-thaw cycles of the reagent.
Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine is protonated and non-reactive, while at high pH, the ester hydrolyzes rapidly.[1][2]- Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5.[1] Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers are recommended.[2]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.[1]- Use amine-free buffers for the reaction. If necessary, exchange the buffer of your sample to an appropriate one (e.g., PBS) using dialysis or a desalting column.
Low Reactant Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.- If possible, increase the concentration of your protein or molecule to be labeled. A protein concentration of at least 1-2 mg/mL is often recommended.[3]
Inconsistent Labeling Results Inaccurate Reagent Quantification: The actual amount of active NHS ester may be lower than expected due to hydrolysis during storage.- For precise control over the degree of labeling, it is recommended to determine the concentration of the active NHS ester solution by measuring the absorbance of the hydrolyzed NHS byproduct at 260 nm.
Variable Incubation Time and Temperature: Reaction kinetics are influenced by both time and temperature.- For consistent results, standardize the incubation time and temperature. Reactions are typically performed for 1-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can minimize hydrolysis but may require longer incubation.[1]
Precipitation of Labeled Protein High Degree of Labeling: Excessive labeling can alter the physicochemical properties of the protein, leading to aggregation and precipitation.[3]- Optimize the molar ratio of this compound ester to your protein. A 5- to 20-fold molar excess of the NHS ester is a common starting point, but empirical titration is recommended.[1]
Organic Solvent Concentration: The use of organic solvents like DMSO or DMF to dissolve the NHS ester can cause protein precipitation if the final concentration is too high.- Keep the final concentration of the organic solvent in the reaction mixture below 10-15%.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for a this compound reaction?

The optimal incubation time can vary depending on the specific molecule being labeled, its concentration, and the desired degree of labeling. A general guideline is to incubate for 1 to 4 hours at room temperature or overnight at 4°C .[1] For sensitive proteins, incubation at 4°C is recommended to minimize potential degradation and reduce the rate of NHS ester hydrolysis.[1] Some protocols have reported successful labeling with incubation times as short as 60 minutes at room temperature.[4]

Q2: How does pH affect the labeling efficiency?

The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically 7.2 to 8.5 .[1]

  • Below pH 7.2: The primary amines on the target molecule are increasingly protonated (-NH3+), making them poor nucleophiles and slowing down the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the yield.[1]

Q3: What is the impact of temperature on the reaction?

Temperature affects the rates of both the labeling reaction and the competing hydrolysis.

  • Room Temperature (20-25°C): Allows for a faster reaction, typically completed within 1-4 hours.[1]

  • 4°C: Slows down both the labeling and hydrolysis reactions. This is often preferred for temperature-sensitive proteins and can help to minimize the hydrolysis of the NHS ester, potentially leading to a better yield over a longer incubation period (e.g., overnight).[1]

Q4: Can I use Tris buffer for my reaction?

No, you should avoid buffers containing primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the this compound ester, leading to significantly lower labeling efficiency.[1] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[1]

Q5: How do I stop the labeling reaction?

The reaction can be stopped by adding a quenching buffer that contains primary amines. A common method is to add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes. The unreacted NHS ester can then be removed by purification methods like desalting columns, dialysis, or size-exclusion chromatography.

Q6: How can I determine the degree of labeling (DOL)?

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength corresponding to the tetrazine tag (around 520 nm for methyltetrazine).[4] The DOL is calculated using the Beer-Lambert law, correcting for the absorbance of the tag at 280 nm.[4][5]

Quantitative Data

The following tables summarize key quantitative data for optimizing your this compound reactions.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1]
Temperature 4°C to Room TemperatureLower temperatures reduce hydrolysis but require longer incubation times.[1]
Incubation Time 1 - 4 hours at RT or overnight at 4°CThe optimal time should be determined empirically for each specific application.[1]
Buffer Amine-free (e.g., PBS, Borate)Buffers with primary amines like Tris or glycine will compete with the reaction.[1]
Molar Excess of NHS Ester 5 - 20 fold over the proteinThe ideal ratio depends on the number of available primary amines and should be optimized.[1][4]

Table 2: Effect of pH on NHS Ester Hydrolysis

This table illustrates the relationship between pH and the stability of the NHS ester in an aqueous solution. As the pH increases, the rate of hydrolysis accelerates, reducing the half-life of the reactive ester.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes

(Data adapted from general NHS ester characteristics)[2]

Experimental Protocols

Protocol for Labeling a Protein with this compound Ester

This protocol provides a general procedure for labeling a protein with this compound ester. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.4)

  • This compound ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or other purification system

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[3] If necessary, perform a buffer exchange.

  • Prepare the this compound Ester Stock Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6] Vortex to ensure it is fully dissolved.

  • Calculate the Amount of NHS Ester to Add:

    • Determine the desired molar excess of the NHS ester over the protein (e.g., 10-fold).

    • Use the following formula to calculate the volume of the stock solution to add: Volume of NHS Ester (µL) = (Molar Excess * [Protein Concentration (M)] * Protein Volume (µL) * MW of NHS Ester ( g/mol )) / [NHS Ester Stock Concentration (g/L)]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the this compound ester stock solution to the protein solution.

    • Mix gently by pipetting or vortexing briefly. Ensure the final DMSO/DMF concentration does not exceed 10-15%.[3]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[1]

  • Quench the Reaction (Optional but Recommended):

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

    • Collect the protein-containing fractions.

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling using spectrophotometry.

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction Combine and Incubate (1-4h at RT or overnight at 4°C) protein_prep->reaction nhs_prep Prepare this compound Stock Solution (in DMSO/DMF) nhs_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting column) quench->purify characterize Characterize and Store purify->characterize

Caption: Experimental workflow for protein labeling with this compound ester.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-SS-Methyltetrazine (Stable Amide Bond) protein->conjugate Desired Reaction (pH 7.2-8.5) methyltetrazine This compound methyltetrazine->conjugate hydrolyzed Inactive NHS Ester methyltetrazine->hydrolyzed Hydrolysis (competing reaction, increases with pH) water H2O (Water) water->hydrolyzed

Caption: Reaction pathways for this compound ester with a primary amine.

References

Technical Support Center: Characterization of Methyltetrazine-SS-NHS Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals characterizing Methyltetrazine-SS-NHS ester conjugates using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of my protein/peptide after conjugation with this compound ester?

A1: To calculate the expected mass of your conjugate, you need to add the mass of the Methyltetrazine-SS- moiety to the mass of your unmodified protein or peptide. The NHS (N-hydroxysuccinimide) ester is a leaving group during the conjugation reaction with a primary amine (e.g., the epsilon-amine of a lysine (B10760008) residue) and is not part of the final conjugate.

Table 1: Mass Addition of Methyltetrazine-SS- Linker

FeatureChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
This compound EsterC₂₀H₂₂N₆O₅S₂490.1093490.56
NHS Leaving GroupC₄H₅NO₃115.0269115.09
Mass Added by Linker C₁₆H₁₇N₅O₂S₂ 375.0827 375.47

Note: Always use monoisotopic masses for high-resolution mass spectrometry analysis.

Q2: What are the most common adducts I might see in the mass spectrum of my conjugate?

A2: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts, which are ions formed by the association of the analyte with other molecules in the sample or mobile phase.

Table 2: Common Adducts in ESI-MS (Positive Ion Mode)

AdductMass Shift (Da)Common Sources
Sodium ([M+Na]⁺)+22.9892Glassware, buffers, solvents
Potassium ([M+K]⁺)+38.9632Glassware, buffers, solvents
Ammonium (B1175870) ([M+NH₄]⁺)+18.0338Ammonium-containing buffers (e.g., ammonium acetate)
Acetonitrile ([M+ACN+H]⁺)+42.0338Acetonitrile in the mobile phase
Water ([M+H₂O+H]⁺)+19.0184Water in the mobile phase

Q3: How does the disulfide bond in the linker behave during mass spectrometry analysis?

A3: The disulfide bond is relatively labile and can be cleaved under certain mass spectrometry conditions. In collision-induced dissociation (CID), the disulfide bond may or may not fragment, depending on the collision energy and the overall stability of the conjugate. In contrast, electron-transfer dissociation (ETD) is known to efficiently cleave disulfide bonds, resulting in two separate peptide chains.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of your this compound conjugates.

Problem 1: I don't see the expected mass for my conjugate.

Possible Cause 1.1: Incomplete Conjugation Reaction

  • Symptom: The mass spectrum is dominated by the peak corresponding to the unmodified protein/peptide.

  • Solution:

    • Review your conjugation protocol. Ensure the pH of the reaction buffer is in the optimal range for NHS ester reactivity (typically pH 7.5-8.5).

    • Increase the molar excess of the this compound ester.

    • Increase the reaction time or temperature.

    • Ensure the this compound ester is not hydrolyzed. Prepare a fresh solution of the ester in a dry organic solvent (e.g., DMSO or DMF) immediately before use.

Possible Cause 1.2: Hydrolysis of the NHS Ester

  • Symptom: You observe a peak corresponding to your protein/peptide plus the mass of the hydrolyzed linker (mass of linker - mass of NHS + mass of H₂O = 393.48 Da).

  • Solution:

    • Minimize the exposure of the dissolved this compound ester to aqueous conditions before adding it to your protein/peptide solution.

    • Ensure your reaction buffers are free of extraneous nucleophiles.

Possible Cause 1.3: Multiple Conjugations

  • Symptom: You observe a distribution of peaks corresponding to your protein/peptide with one, two, three, or more linker molecules attached.

  • Solution:

    • This is expected if your protein/peptide has multiple primary amines (lysine residues, N-terminus).

    • To control the degree of labeling, you can reduce the molar excess of the this compound ester or shorten the reaction time.

Table 3: Troubleshooting Unexpected Masses

Observed MassPossible IdentitySuggested Action
Mass of Unmodified PeptideUnreacted starting materialOptimize conjugation reaction conditions.
[Mass of Peptide + 393.48 Da]Conjugate with hydrolyzed linkerEnsure fresh, dry reagents and minimize pre-reaction hydrolysis.
Series of peaks with mass differences of ~375.47 DaMultiple conjugationsExpected for proteins with multiple amines. Adjust stoichiometry to control.
[Mass of Conjugate + 22.99 Da]Sodium adductExpected. Confirm by checking for other adducts.
Problem 2: My mass spectrum is too complex, and I see many unexpected peaks.

Possible Cause 2.1: In-source Fragmentation

  • Symptom: You observe fragment ions in your full MS spectrum (MS1), especially fragments corresponding to the cleavage of the disulfide bond.

  • Solution:

    • Reduce the in-source fragmentation energy (e.g., cone voltage, capillary voltage).

    • Optimize the desolvation gas temperature and flow rate.

Possible Cause 2.2: Contaminants

  • Symptom: You observe peaks that do not correspond to your conjugate, fragments, or known adducts.

  • Solution:

    • Ensure high-purity solvents and reagents are used for both the conjugation reaction and the LC-MS analysis.

    • Clean the mass spectrometer's ion source.

    • Include a desalting or purification step (e.g., zip-tipping, dialysis, or size-exclusion chromatography) after the conjugation reaction.

Problem 3: I am having trouble interpreting my MS/MS (fragmentation) spectrum.

Possible Cause 3.1: Complex Fragmentation Pattern

  • Symptom: The MS/MS spectrum shows a mixture of peptide backbone fragments (b- and y-ions) and linker-specific fragments.

  • Solution:

    • Look for characteristic fragment ions of the Methyltetrazine-SS-linker. Cleavage of the disulfide bond is a common fragmentation pathway.

    • Use ETD or other alternative fragmentation methods to simplify the spectrum and specifically target the disulfide bond.

    • Use mass spectrometry software to help annotate the spectrum with potential fragment ions.

Table 4: Expected Fragment Ions from the Methyltetrazine-SS- Linker

Fragmentation SiteFragment StructureMonoisotopic Mass (Da)
Cleavage of S-S bond (thiol side)-S-CH₂-CH₂-CO-PeptideVaries with peptide
Cleavage of S-S bond (tetrazine side)Methyltetrazine-C₆H₄-CH₂-S-221.0500
Cleavage of C-S bond (thiol side)-CH₂-CH₂-CO-PeptideVaries with peptide
Cleavage of C-S bond (tetrazine side)Methyltetrazine-C₆H₄-CH₂-189.0779

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound Ester to a Peptide
  • Peptide Preparation: Dissolve the peptide containing a primary amine (e.g., a lysine residue or a free N-terminus) in a suitable buffer at a concentration of 1-5 mg/mL. A common buffer is phosphate-buffered saline (PBS) at pH 7.5-8.0.

  • Linker Preparation: Immediately before use, dissolve this compound ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound ester to the peptide solution. Vortex briefly to mix.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or reverse-phase HPLC.

  • Analysis: Analyze the purified conjugate by LC-MS.

Protocol 2: Suggested LC-MS Method for Analysis of a Methyltetrazine-SS-Peptide Conjugate
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD).

    • Collision Energy (for CID): Start with a collision energy of 20-30 eV and optimize as needed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis peptide Peptide in Buffer (pH 7.5-8.0) conjugation Conjugation Reaction peptide->conjugation linker This compound in DMSO linker->conjugation purification Purification (e.g., HPLC) conjugation->purification lc Reversed-Phase LC purification->lc Inject ms ESI-MS lc->ms msms MS/MS (CID/ETD) ms->msms data_analysis Data Analysis msms->data_analysis

Caption: Experimental workflow for conjugation and LC-MS/MS analysis.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron-Transfer Dissociation (ETD) parent Conjugate Precursor Ion [M+H]+ b_ions b-ions parent->b_ions Peptide Backbone Fragmentation y_ions y-ions parent->y_ions Peptide Backbone Fragmentation intact_linker_frags Fragments with Intact Linker parent->intact_linker_frags Peptide Backbone Fragmentation thiol_peptide Thiol-containing Peptide Fragment parent->thiol_peptide Disulfide Bond Cleavage tetrazine_peptide Tetrazine-containing Peptide Fragment parent->tetrazine_peptide Disulfide Bond Cleavage

Caption: Fragmentation pathways of this compound conjugates in MS/MS.

References

Technical Support Center: Post-Reaction Purification of Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Methyltetrazine-SS-NHS ester for bioconjugation. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in removing excess reagent post-reaction, ensuring the purity of your labeled biomolecule.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound ester after the labeling reaction?

Excess this compound ester and its hydrolysis byproducts can interfere with downstream applications.[1] Unreacted NHS esters can compete in subsequent conjugation steps or lead to non-specific labeling. Furthermore, the presence of these small molecules can affect the accuracy of analytical techniques used to characterize the final conjugate.

Q2: What are the most common methods for removing unreacted this compound ester?

The most widely used techniques for purifying protein conjugates after an NHS ester reaction are size exclusion chromatography (SEC), dialysis, and precipitation.[1][2] The choice of method depends on factors like the size of the biomolecule, the required purity, and the scale of the reaction.[1]

Q3: Can I use a quenching reagent to stop the reaction before purification?

Yes, quenching the reaction is a recommended step. Buffers containing primary amines, such as Tris or glycine, can be added to react with and consume any remaining active NHS ester.[3][4] This prevents further labeling of your target molecule during the purification process.

Q4: How can I confirm that the excess reagent has been successfully removed?

The removal of excess reagent can be monitored using techniques like UV-Vis spectroscopy by comparing the absorbance at 280 nm (for the protein) and the specific wavelength for the methyltetrazine group.[1] High-performance liquid chromatography (HPLC) can also be employed to analyze the purity of the final conjugate.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of the labeled biomolecule after purification. Protein precipitation: The biomolecule may have precipitated during the purification process, especially with methods like acetone (B3395972) or ethanol (B145695) precipitation.[2]- Ensure the precipitation protocol is optimized for your specific protein. - Consider alternative methods like size exclusion chromatography or dialysis which are generally milder.
Non-specific binding: The biomolecule may be binding to the purification matrix (e.g., SEC resin or dialysis membrane).- Pre-treat the purification device according to the manufacturer's instructions to block non-specific binding sites. - Choose a matrix with low protein binding characteristics.
Residual unreacted NHS ester detected in the final product. Inefficient purification: The chosen purification method may not be suitable for the complete removal of small molecules.- For dialysis, ensure a sufficient number of buffer changes with a large volume of dialysis buffer (at least 200-500 times the sample volume).[1][5] - For SEC, ensure the column size is appropriate for the sample volume (sample volume should not exceed 2-5% of the total column volume for optimal resolution).[1]
Hydrolysis during purification: The NHS ester may hydrolyze during a lengthy purification process, and the byproducts may be difficult to remove.- Perform purification steps at a lower temperature (e.g., 4°C) to minimize hydrolysis.[1][5] - Opt for faster purification methods like spin desalting columns.[6]
Conjugate appears aggregated after purification. Over-labeling: Excessive labeling with the hydrophobic methyltetrazine moiety can lead to protein aggregation.- Optimize the molar ratio of this compound ester to the biomolecule during the labeling reaction. A 10- to 20-fold molar excess is a common starting point.[1]
Harsh purification conditions: Certain purification methods or buffer conditions can induce aggregation.- Use buffers with appropriate pH and ionic strength to maintain protein stability. - Avoid vigorous vortexing or agitation that can denature the protein.

Experimental Protocols

Size Exclusion Chromatography (SEC) / Desalting

This method separates molecules based on their size.[7][8] Larger conjugated biomolecules will elute first, while smaller, unreacted this compound ester and byproducts are retained in the porous beads of the column.[8][9]

Methodology:

  • Column Equilibration: Equilibrate the desalting column (e.g., a PD-10 or Zeba™ spin desalting column) with the desired buffer (e.g., PBS).[3][6]

  • Sample Loading: Apply the reaction mixture to the top of the equilibrated column.

  • Elution:

    • For gravity-flow columns, allow the sample to enter the column bed and then add elution buffer, collecting the fractions.

    • For spin columns, centrifuge the column according to the manufacturer's protocol to collect the purified sample.[3]

  • Analysis: Monitor the protein concentration in the collected fractions using a method like a Bradford assay or by measuring absorbance at 280 nm.

Workflow for Size Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Equilibrate Equilibrate SEC Column Load Load Reaction Mixture Equilibrate->Load Ready Elute Elute with Buffer Load->Elute Start Collect Collect Fractions Elute->Collect Separation Analyze Analyze Purified Conjugate Collect->Analyze Characterize Dialysis_Workflow cluster_setup Setup cluster_dialysis Dialysis Process cluster_recovery Recovery Prepare_Membrane Prepare Dialysis Membrane Load_Sample Load Sample Prepare_Membrane->Load_Sample Immerse Immerse in Buffer Load_Sample->Immerse Stir Gentle Stirring Immerse->Stir Buffer_Change Change Buffer (Multiple Times) Stir->Buffer_Change Diffusion Buffer_Change->Stir Repeat Recover Recover Purified Conjugate Buffer_Change->Recover Complete Precipitation_Workflow cluster_precipitate Precipitation cluster_separate Separation cluster_finalize Final Product Add_Solvent Add Cold Solvent Incubate Incubate at Low Temperature Add_Solvent->Incubate Centrifuge Centrifuge to Pellet Incubate->Centrifuge Wash Wash Pellet Centrifuge->Wash Remove Supernatant Resuspend Resuspend Pellet Wash->Resuspend

References

Technical Support Center: Bioorthogonal Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing bioorthogonal labeling techniques. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during bioorthogonal labeling experiments, including low labeling efficiency, high background signals, and concerns about cell viability.

Low Labeling Efficiency

Question: Why am I observing low or no signal in my bioorthogonal labeling experiment?

Answer: Low labeling efficiency can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here are the primary causes and troubleshooting steps:

  • Inactive Reagents:

    • Copper(I) Oxidation (CuAAC): The active catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure the use of a fresh reducing agent, such as sodium ascorbate, to maintain copper in its +1 oxidation state.[1][2] Using a copper-chelating ligand like THPTA or BTTAA can also protect the catalyst.[1][2]

    • Reagent Degradation: Bioorthogonal reagents can be sensitive to light, temperature, and pH. Store all reagents according to the manufacturer's instructions. Prepare fresh solutions of dyes and catalysts immediately before use.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: The molar ratio of the bioorthogonal partners (e.g., azide (B81097) and alkyne) is crucial. A common starting point is a 10- to 20-fold molar excess of the detection reagent.

    • Insufficient Incubation Time: Reaction kinetics vary depending on the specific bioorthogonal reaction, reactants, and cell type. If you suspect incomplete labeling, try extending the incubation time. For example, some live-cell SPAAC reactions may require 30-60 minutes, while others could be longer.[3]

    • Inappropriate pH: For reactions like NHS ester conjugations to introduce a reactive handle, a pH of 8.3-8.5 is often optimal.

  • Issues with Metabolic Labeling:

    • Inefficient Incorporation: The efficiency of metabolic incorporation of unnatural sugars (e.g., Ac₄ManNAz) can vary between cell lines.[4] It may be necessary to optimize the concentration of the unnatural sugar and the incubation time (typically 2-3 days).

    • Competition with Natural Sugars: Endogenous pools of natural sugars can compete with the unnatural analogs, leading to poor incorporation.[4]

  • Steric Hindrance: The bioorthogonal handle on your biomolecule of interest may be in a sterically hindered location, preventing the detection reagent from accessing it. This is a protein-specific issue that may require re-engineering the placement of the unnatural amino acid or sugar.

High Background Signal

Question: What are the common causes of high background fluorescence in my imaging experiments?

Answer: High background can obscure your specific signal and lead to false positives. The primary culprits are typically related to non-specific binding of reagents.

  • Excess Unconjugated Probe: Insufficient washing after the labeling step is a common cause of high background. Ensure you are performing an adequate number of washes with an appropriate buffer (e.g., PBS) to remove any unbound fluorescent probes.

  • Non-Specific Binding of Reagents:

    • Hydrophobic Interactions: Some fluorescent dyes are hydrophobic and can non-specifically associate with cellular membranes or proteins. Consider using more hydrophilic dyes or including a small percentage of a non-ionic detergent like Tween-20 in your wash buffers (for fixed cells).

    • Reactivity of Probes: Certain strained alkynes, like cyclooctynes, have been reported to react with thiols on biomolecules, leading to off-target labeling.[5] Similarly, tetrazine probes can sometimes exhibit non-specific reactivity.[5] Using reagents with improved stability and selectivity can mitigate this.

  • Poor Reagent Solubility: If your fluorescent probe has poor aqueous solubility, it may precipitate and form fluorescent aggregates that are difficult to wash away.[6] Ensure your reagents are fully dissolved in a compatible solvent (like DMSO) before diluting into your aqueous reaction buffer.[6]

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence. Ensure you have an unlabeled control to assess the level of autofluorescence and, if necessary, use imaging software to subtract this background.

Cell Viability and Toxicity

Question: My cells are dying after the bioorthogonal labeling procedure. What could be the cause and how can I improve cell viability?

Answer: Cell toxicity is a critical concern in live-cell bioorthogonal labeling. Several components of the reaction mixture can be cytotoxic if not used under optimized conditions.

  • Copper Catalyst (CuAAC): Copper(I) is known to be cytotoxic, partly due to the generation of reactive oxygen species (ROS).[7][8][9]

    • Minimize Copper Concentration: Use the lowest effective concentration of copper. Concentrations as low as 10–40 µM have been used successfully in live cells.[8]

    • Use Chelating Ligands: Water-soluble ligands like THPTA and BTTAA not only accelerate the reaction but also chelate the copper, reducing its toxicity.[1][2]

    • Reduce Incubation Time: Shorter incubation times with the copper catalyst will reduce its toxic effects. CuAAC reactions on live cells can often be completed in as little as 5-10 minutes.[2][9][10]

  • Reagent Concentration: High concentrations of any labeling reagent, including unnatural sugars, alkynes, azides, or tetrazines, can be detrimental to cells. It is essential to perform dose-response experiments to determine the optimal concentration that provides good labeling with minimal toxicity.

  • Solvent Toxicity: The solvent used to dissolve your reagents (commonly DMSO) can be toxic to cells at high concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%).

  • Metabolic Stress: The introduction of unnatural metabolic precursors can sometimes stress the cells. Monitor cell morphology and proliferation during the metabolic labeling period.

Quantitative Data for Experimental Parameters

The following tables provide a summary of typical quantitative parameters for common bioorthogonal labeling reactions. These values should be used as a starting point for optimization in your specific experimental system.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

ParameterRecommended RangeCell Line ExamplesCitation(s)
CuSO₄ Concentration 10 - 100 µMHEK293T, OVCAR5, HeLa, CHO, Jurkat[7][9][10][11]
Ligand (e.g., THPTA) 5-fold excess to CuHEK293T, HeLa, CHO, Jurkat[7][11]
Sodium Ascorbate 500 µM - 1 mMOVCAR5, HeLa, CHO, Jurkat[10][11]
Alkyne/Azide Probe 1 - 100 µMOVCAR5, HeLa, CHO, Jurkat[10][11]
Incubation Time 5 - 30 minutesOVCAR5, HeLa, CHO, Jurkat[9][10][11]

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

ParameterRecommended RangeCell Line ExamplesCitation(s)
Cyclooctyne Probe Conc. 3 - 100 µMJurkat, CHO[2]
Azide-labeled Biomolecule Dependent on expressionJurkat, CHO[2]
Incubation Time 30 - 60 minutesJurkat, CHO[3]

Table 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation in Live Cells

ParameterRecommended RangeCell Line ExamplesCitation(s)
Tetrazine Probe Conc. 1 - 10 µMHeLa[3]
TCO/Norbornene Probe Conc. Dependent on expressionHeLa[3]
Incubation Time 5 - 60 minutesHeLa[3]

Experimental Protocols

Here are detailed methodologies for key bioorthogonal labeling experiments.

Protocol 1: Metabolic Glycoprotein Labeling with Ac₄ManNAz and SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycoproteins, followed by fluorescent labeling using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • Mammalian cells of choice (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes) and allow them to adhere overnight.

    • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

    • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.[12]

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Gently wash the cells twice with warm PBS to remove residual medium and unincorporated Ac₄ManNAz.

    • Dilute the DBCO-dye stock solution in fresh, pre-warmed cell culture medium or PBS to a final concentration of 10-50 µM.

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently wash the cells three times with warm PBS to remove the unreacted fluorescent probe.

    • Add fresh medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Live-Cell Labeling using Tetrazine Ligation (IEDDA)

This protocol outlines the labeling of a protein of interest (POI) containing a genetically encoded trans-cyclooctene (B1233481) (TCO) unnatural amino acid with a tetrazine-conjugated fluorescent dye.

Materials:

  • Mammalian cells expressing the TCO-containing POI

  • Complete cell culture medium

  • Tetrazine-functionalized fluorescent dye (e.g., Me-Tet-Sulfo-Cy5)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Protein Expression:

    • Culture mammalian cells expressing the TCO-modified POI in a suitable imaging dish.

    • Induce protein expression if necessary, according to your specific expression system.

  • Tetrazine Ligation:

    • Prepare a stock solution of the tetrazine-dye in DMSO.

    • Gently wash the cells once with warm PBS.

    • Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to a final concentration in the low micromolar range (e.g., 1-10 µM).

    • Add the labeling solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal time will depend on the specific tetrazine-TCO pair.

  • Washing and Imaging:

    • Gently wash the cells two to three times with warm PBS or fresh medium to remove the unreacted dye.

    • Add fresh imaging medium to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope.

Diagrams of Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate common experimental workflows and troubleshooting logic in bioorthogonal labeling.

Troubleshooting_Low_Signal Start Low/No Signal Observed CheckReagents Check Reagent Integrity Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckMetabolic Assess Metabolic Incorporation Start->CheckMetabolic ReagentDeg Reagent Degradation? CheckReagents->ReagentDeg CatalystInactive Inactive Catalyst (CuAAC)? CheckReagents->CatalystInactive Stoichiometry Incorrect Stoichiometry? CheckConditions->Stoichiometry Incubation Insufficient Incubation Time? CheckConditions->Incubation StericHindrance Steric Hindrance? CheckConditions->StericHindrance IncorporationEff Low Incorporation Efficiency? CheckMetabolic->IncorporationEff Solution1 Use Fresh Reagents ReagentDeg->Solution1 Solution2 Add Fresh Reducing Agent CatalystInactive->Solution2 Solution3 Optimize Molar Ratios Stoichiometry->Solution3 Solution4 Increase Incubation Time Incubation->Solution4 Solution5 Optimize Sugar Concentration/Time IncorporationEff->Solution5 Solution6 Re-design Construct StericHindrance->Solution6

Troubleshooting logic for low signal in bioorthogonal labeling.

General_Workflow Step1 Step 1: Introduce Bioorthogonal Handle (e.g., Metabolic Labeling or Unnatural Amino Acid) Step2 Step 2: Bioorthogonal Reaction (e.g., Click Chemistry or Tetrazine Ligation) Step1->Step2 Step3 Step 3: Wash to Remove Excess Probe Step2->Step3 CuAAC CuAAC Step2->CuAAC SPAAC SPAAC Step2->SPAAC IEDDA IEDDA Step2->IEDDA Step4 Step 4: Imaging or Analysis Step3->Step4 Microscopy Fluorescence Microscopy Step4->Microscopy Flow Flow Cytometry Step4->Flow WB Western Blot Step4->WB Metabolic Metabolic Labeling with Unnatural Sugar (e.g., Ac4ManNAz) Metabolic->Step1 Genetic Genetic Encoding of Unnatural Amino Acid (e.g., TCO-Lys) Genetic->Step1

A generalized experimental workflow for bioorthogonal labeling.

Signaling_Impact Reagents Bioorthogonal Reagents (e.g., Copper, Unnatural Sugars) ROS Reactive Oxygen Species (ROS) Generation (CuAAC) Reagents->ROS MetabolicPathways Interference with Metabolic Pathways Reagents->MetabolicPathways CellStress Cellular Stress Response ROS->CellStress Glycosylation Altered Glycosylation MetabolicPathways->Glycosylation LipidMetabolism Changes in Lipid Metabolism MetabolicPathways->LipidMetabolism Apoptosis Apoptosis CellStress->Apoptosis Signaling Downstream Signaling (e.g., MAPK, Akt) CellStress->Signaling Glycosylation->Signaling LipidMetabolism->Signaling

References

Validation & Comparative

A Head-to-Head Comparison of Methyltetrazine-SS-NHS and DBCO-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient linking of molecules is paramount for applications ranging from therapeutic development to advanced cellular imaging. Among the arsenal (B13267) of tools available to researchers, "click chemistry" reactions have gained prominence for their reliability and biocompatibility. This guide provides a detailed comparison of two widely used amine-reactive reagents: Methyltetrazine-SS-NHS ester and DBCO-NHS ester. Both reagents leverage the reactivity of N-hydroxysuccinimide (NHS) esters to target primary amines on biomolecules, but they employ distinct and highly selective bioorthogonal ligation chemistries. This compound participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition, while DBCO-NHS ester is utilized in strain-promoted alkyne-azide cycloaddition (SPAAC).

This guide will delve into the fundamental differences in their reaction mechanisms, kinetics, and the stability of the resulting conjugates. Furthermore, it will provide researchers with the necessary experimental protocols and quantitative data to make an informed decision on which reagent is best suited for their specific research needs.

Quantitative Performance Comparison

The choice between this compound and DBCO-NHS ester often hinges on the desired reaction speed, the stability of the final linkage, and the specific requirements of the biological system under investigation. The following table summarizes the key quantitative parameters for each reagent.

FeatureThis compound EsterDBCO-NHS EsterReferences
Bioorthogonal Reaction Inverse Electron Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]
Reactive Partner Strained alkenes (e.g., trans-cyclooctene (B1233481), TCO)Azides[1][2]
Second-Order Rate Constant (k₂) 1 - 10⁶ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹[3][4][5][6]
Linkage Formed Dihydropyridazine (with disulfide)1,2,3-Triazole[7][8]
Linkage Stability Cleavable under reducing conditions (e.g., DTT, GSH)Highly stable[8][9][10]
Reaction Conditions Aqueous buffer, physiological pH, room temperatureAqueous buffer, physiological pH, room temperature[1][7]
Catalyst Required NoNo[1][7]

Reaction Mechanisms and Workflow

The fundamental difference between these two reagents lies in their bioorthogonal reaction partners and mechanisms.

This compound Ester: The iEDDA Pathway

This compound first reacts with a primary amine on a biomolecule (e.g., a protein) via its NHS ester. The resulting tetrazine-modified biomolecule can then rapidly and specifically react with a molecule bearing a strained alkene, such as trans-cyclooctene (TCO), through an iEDDA reaction. This reaction is exceptionally fast and releases nitrogen gas as the only byproduct.[5] The "SS" in the name indicates a disulfide bond within the linker, which can be cleaved by reducing agents like DTT or glutathione, a feature that is particularly useful for drug delivery applications.[9][11]

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein-NH2 Protein-NH₂ Protein-MeTet Protein-Methyltetrazine (with SS linker) Protein-NH2->Protein-MeTet NHS ester reaction (pH 7.2-8.5) MeTet-SS-NHS Methyltetrazine- SS-NHS Ester MeTet-SS-NHS->Protein-MeTet Conjugate Final Conjugate (Cleavable) Protein-MeTet->Conjugate iEDDA Reaction TCO-Molecule TCO-Molecule TCO-Molecule->Conjugate

This compound bioconjugation workflow.
DBCO-NHS Ester: The SPAAC Pathway

Similar to its tetrazine counterpart, DBCO-NHS ester first functionalizes a biomolecule through an amine-NHS ester reaction. The resulting DBCO-modified biomolecule is then ready for the SPAAC reaction. This involves a [3+2] cycloaddition with an azide-functionalized molecule. While generally slower than the iEDDA reaction, SPAAC is still highly efficient and bioorthogonal.[12] The resulting triazole linkage is extremely stable and not cleavable under biological conditions.[8][10]

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein-NH2 Protein-NH₂ Protein-DBCO Protein-DBCO Protein-NH2->Protein-DBCO NHS ester reaction (pH 7.2-8.5) DBCO-NHS DBCO-NHS Ester DBCO-NHS->Protein-DBCO Conjugate Final Conjugate (Stable) Protein-DBCO->Conjugate SPAAC Reaction Azide-Molecule Azide-Molecule Azide-Molecule->Conjugate

DBCO-NHS ester bioconjugation workflow.

Experimental Protocols

The following are generalized protocols for the use of this compound and DBCO-NHS ester in bioconjugation. It is important to note that optimal reaction conditions, such as the molar excess of the labeling reagent and incubation times, may vary depending on the specific biomolecule and should be empirically determined.

Protocol for this compound Ester Bioconjugation

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • TCO-functionalized molecule

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Amine Labeling:

    • Add a 10-20 fold molar excess of the this compound ester stock solution to the biomolecule solution.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound ester using a desalting column equilibrated with the appropriate buffer.

  • Bioorthogonal Ligation:

    • Add the TCO-functionalized molecule to the purified tetrazine-labeled biomolecule, typically at a 1.5-5 fold molar excess.

    • Incubate for 1-4 hours at room temperature or 4-12 hours at 4°C.

  • Final Purification (Optional):

    • If necessary, purify the final conjugate to remove any excess TCO-functionalized molecule.

Protocol for DBCO-NHS Ester Bioconjugation

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Azide-functionalized molecule

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Amine Labeling:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the biomolecule solution.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column.

  • Bioorthogonal Ligation:

    • Add the azide-functionalized molecule to the purified DBCO-labeled biomolecule, typically at a 1.5-5 fold molar excess.

    • Incubate for 1-4 hours at room temperature or 4-12 hours at 4°C.

  • Final Purification (Optional):

    • If necessary, purify the final conjugate to remove any excess azide-functionalized molecule.

Conclusion

Both this compound and DBCO-NHS ester are powerful reagents for bioconjugation, each with a distinct set of advantages. The choice between them should be guided by the specific experimental requirements.

This compound ester is the preferred choice when:

  • Extremely fast reaction kinetics are required, especially for labeling low-abundance targets.[5]

  • A cleavable linker is necessary for applications such as payload release in a reducing intracellular environment.[9]

DBCO-NHS ester is advantageous when:

  • A highly stable, non-cleavable linkage is desired for long-term tracking or imaging studies.[8][10]

  • The reaction partner is an azide-modified molecule.

By understanding the quantitative differences and experimental considerations outlined in this guide, researchers can confidently select the optimal tool to advance their work in drug development, diagnostics, and fundamental biological research.

References

A Comparative Guide to Methyltetrazine-SS-NHS and SMCC Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is paramount to the efficacy, stability, and safety of the final product. This guide provides an objective comparison of two widely utilized heterobifunctional linkers: Methyltetrazine-SS-NHS, a modern bioorthogonal and cleavable linker, and Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a conventional non-cleavable linker. This comparison is supported by a summary of available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureThis compound LinkerSMCC Linker
Conjugation Chemistry Two-step: 1) NHS ester reaction with amines. 2) Bioorthogonal inverse electron demand Diels-Alder cycloaddition (iEDDA) between Methyltetrazine and a trans-cyclooctene (B1233481) (TCO) modified molecule.Two-step: 1) NHS ester reaction with amines. 2) Maleimide (B117702) reaction with sulfhydryls (thiols).
Cleavability Cleavable: Contains a disulfide (-S-S-) bond.Non-cleavable: Forms a stable thioether bond.
Payload Release Mechanism Reductive cleavage of the disulfide bond in the high glutathione (B108866) (GSH) environment of the cell cytoplasm.[1][2]Proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]
Reaction Kinetics iEDDA reaction is extremely fast and highly specific, occurring under mild, physiological conditions.[1][2]Maleimide-thiol reaction is efficient but can be prone to side reactions and requires careful pH control.
Specificity & Selectivity High: Bioorthogonal nature minimizes off-target reactions with endogenous biomolecules.[1][2]Moderate: Maleimides can react with other nucleophiles, and NHS esters can hydrolyze.
"Bystander" Killing Effect Potential for high bystander effect: Released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.Low to negligible bystander effect: The released payload remains attached to an amino acid residue, limiting its cell permeability.[3]
Plasma Stability Generally considered to have good plasma stability, but the disulfide bond is susceptible to premature cleavage in the reducing environment of plasma. Stability can be modulated by steric hindrance around the disulfide bond.High plasma stability: The thioether bond is highly stable in circulation, minimizing premature drug release.[4][]

Quantitative Performance Comparison

While direct head-to-head studies comparing this compound and SMCC are limited in publicly available literature, the following tables summarize representative data for ADCs constructed with disulfide-based cleavable linkers and non-cleavable thioether linkers. It is important to note that these results are from different studies and may not be directly comparable due to variations in antibodies, payloads, and experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

Linker TypeConjugation StrategyAchieved Average DARReference
Disulfide (similar to this compound)Site-specific conjugation to engineered cysteines1.8 - 2.0[6]
SMCC (Non-cleavable)Lysine conjugation~3.5[7]
SMCC (Non-cleavable)Lysine conjugation2 - 10[8]

Table 2: Representative Plasma Stability Data

Linker TypeADC ModelTime Point% Intact ADC / DARSpeciesReference
Disulfide (unhindered)Trastuzumab-DM17 days~10% drug remainingMouse[6]
Disulfide (hindered)Anti-CD22-DM17 days>50% drug remainingMouse[9]
SMCC (Non-cleavable)Trastuzumab-DM17 days~71% of initial DARMouse[3]

Table 3: Representative In Vitro Cytotoxicity Data

Linker TypeADC ModelTarget Cell LineIC50 (pM)Reference
Disulfide (cleavable)Anti-HER2-PBDHER2+ cell lineSimilar to peptide-linked ADCN/A
SMCC (Non-cleavable)Trastuzumab-DM1HER2+ breast cancer cells~33 pM[9]
SMCC (Non-cleavable)J2898A-SMCC-DM1EGFR-expressing cellsDAR-dependent[8]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound (Two-Step Bioorthogonal Approach)

This protocol first involves the modification of a payload with a TCO-NHS ester, followed by modification of the antibody with this compound, and finally the bioorthogonal conjugation.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload with a primary amine group

  • TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

Procedure:

  • Payload-TCO Modification: a. Dissolve the amine-containing payload and a 1.5-fold molar excess of TCO-NHS ester in anhydrous DMSO. b. Incubate for 1-2 hours at room temperature. c. Purify the TCO-modified payload using reverse-phase HPLC.

  • Antibody-Tetrazine Modification: a. Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer. b. Prepare a 10 mM stock solution of this compound ester in anhydrous DMSO immediately before use. c. Add a 10- to 20-fold molar excess of the this compound ester stock solution to the antibody solution. The molar excess will depend on the antibody concentration and the desired degree of labeling. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, non-reacted this compound ester using a desalting column equilibrated with Reaction Buffer.

  • Bioorthogonal Conjugation: a. To the purified tetrazine-modified antibody, add a 3- to 5-fold molar excess of the TCO-modified payload. b. Incubate for 1 hour at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics of the iEDDA reaction. c. Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted payload.

  • Characterization: a. Determine the protein concentration by measuring absorbance at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, HIC-HPLC, or LC-MS.

Protocol 2: Antibody Conjugation with SMCC Linker (Two-Step)

This protocol involves modifying the antibody with the SMCC linker first, followed by conjugation to a thiol-containing payload.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Thiol-containing payload (e.g., DM1)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0

Procedure:

  • Antibody-SMCC Modification: a. Prepare the antibody at a concentration of 1-10 mg/mL in Reaction Buffer. b. Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use. c. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • ADC Conjugation: a. Dissolve the thiol-containing payload in DMSO. b. Add a 1.5- to 3-fold molar excess of the payload solution to the maleimide-activated antibody. c. Incubate for 2-4 hours at room temperature or overnight at 4°C. d. Quench the reaction by adding a final concentration of 1 mM N-acetylcysteine and incubating for 20 minutes. e. Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted payload and quenching reagent.

  • Characterization: a. Determine the protein concentration by measuring absorbance at 280 nm. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, HIC-HPLC, or LC-MS.[10]

Visualization of Workflows and Mechanisms

This compound Conjugation Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Modification cluster_step3 Step 3: Bioorthogonal Ligation Antibody Antibody (with Lysine) Antibody_MeTet Tetrazine-Modified Antibody Antibody->Antibody_MeTet NHS ester reaction (pH 7.2-7.5) MeTet This compound MeTet->Antibody_MeTet ADC_MeTet Final ADC Antibody_MeTet->ADC_MeTet iEDDA Reaction (fast, specific) Payload Payload (with Amine) Payload_TCO TCO-Modified Payload Payload->Payload_TCO NHS ester reaction (pH 7.2-7.5) TCO TCO-NHS ester TCO->Payload_TCO Payload_TCO->ADC_MeTet

Caption: Workflow for ADC synthesis using the this compound linker.

SMCC Conjugation Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine) Antibody_Maleimide Maleimide-Activated Antibody Antibody->Antibody_Maleimide NHS ester reaction (pH 7.2-7.5) SMCC_linker SMCC Linker SMCC_linker->Antibody_Maleimide ADC_SMCC Final ADC Antibody_Maleimide->ADC_SMCC Thiol-Maleimide reaction (pH 6.5-7.5) Payload Payload (with Thiol) Payload->ADC_SMCC

Caption: Workflow for ADC synthesis using the SMCC linker.

Payload Release Mechanisms cluster_MeTet This compound (Cleavable) cluster_SMCC SMCC (Non-cleavable) ADC_in_cell ADC in Cytoplasm Released_Payload Free Payload ADC_in_cell->Released_Payload Disulfide Cleavage GSH Glutathione (GSH) GSH->Released_Payload ADC_in_lysosome ADC in Lysosome Released_Payload_Adduct Payload-Linker-Amino Acid Adduct ADC_in_lysosome->Released_Payload_Adduct Antibody Degradation Proteases Lysosomal Proteases Proteases->Released_Payload_Adduct

Caption: Comparison of payload release mechanisms for the two linkers.

Summary of Advantages: this compound over SMCC

  • Bioorthogonal Reactivity: The inverse electron demand Diels-Alder cycloaddition is exceptionally fast and proceeds with high selectivity in complex biological environments.[1][2] This "click chemistry" approach minimizes side reactions that can occur with the maleimide chemistry of SMCC, potentially leading to a more homogeneous and well-defined final conjugate.

  • Cleavable Design and Bystander Effect: The intracellular cleavage of the disulfide bond in the this compound linker releases the payload in its native, potent form. This allows the drug to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect."[11][12] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen. In contrast, the payload released from an SMCC-linked ADC remains attached to an amino acid, which can limit its cell permeability and bystander killing potential.[3]

  • Controlled Payload Release: The release mechanism is triggered by the high intracellular concentration of glutathione, providing a more specific release at the target site compared to the complete degradation of the antibody required for SMCC-linked ADCs. This can potentially lead to a better therapeutic window.

  • Versatility in Conjugation Strategy: The bioorthogonal nature of the tetrazine-TCO ligation allows for modular and flexible conjugation strategies. For instance, the antibody and payload can be modified separately and then "clicked" together, which can be advantageous when working with sensitive biomolecules.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs). These complex biopharmaceuticals leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. A critical component dictating the efficacy and safety of an ADC is the linker, the chemical bridge connecting the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and overall therapeutic index. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational ADC design and development.

At a Glance: Key Distinctions Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione)Relies on the complete proteolytic degradation of the antibody backbone within the lysosome
Released Payload Typically the unmodified, potent parent drugPayload attached to the linker and an amino acid residue
"Bystander Effect" High potential; the released, often membrane-permeable drug can kill neighboring antigen-negative tumor cellsLow to negligible; the released payload-amino acid complex is typically charged and membrane-impermeable
Plasma Stability Generally lower, with a potential for premature payload releaseGenerally higher, leading to a more stable ADC in circulation and potentially reduced off-target toxicity
Ideal Tumor Target Heterogeneous tumors with variable antigen expressionHomogeneous tumors with high and consistent antigen expression
Examples of Approved ADCs Brentuximab vedotin (Adcetris®), Trastuzumab deruxtecan (B607063) (Enhertu®)Ado-trastuzumab emtansine (Kadcyla®)

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in how the cytotoxic payload is liberated.

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[1][2] This controlled release can be engineered to respond to:

  • Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor cells, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[3]

  • pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.0) can hydrolyze acid-labile linkers such as hydrazones.[2]

  • Glutathione (B108866): The high intracellular concentration of reducing agents like glutathione can break disulfide bonds within the linker.[2]

A key advantage of this targeted release is the potential for a "bystander effect," where the liberated, membrane-permeable payload can diffuse out of the target cell and kill adjacent antigen-negative cancer cells, which is particularly beneficial for treating heterogeneous tumors.[2]

cluster_cleavable Cleavable Linker Mechanism ADC_circ ADC in Circulation (Stable) ADC_bound ADC Binds to Tumor Antigen ADC_circ->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Endosome/ Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome->Cleavage Payload_release Active Payload Released Cleavage->Payload_release Target_kill Target Cell Killing Payload_release->Target_kill Bystander_effect Bystander Killing of Neighboring Cells Payload_release->Bystander_effect Diffusion

Mechanism of a cleavable linker ADC.

Non-cleavable linkers , in contrast, form a highly stable bond, typically a thioether linkage, between the antibody and the payload.[4] The release of the cytotoxic agent is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody component after the ADC is internalized into the lysosome.[5] This process results in the liberation of the payload still attached to the linker and a single amino acid residue from the antibody.[6]

The resulting charged payload-linker-amino acid complex is generally not membrane-permeable, which significantly limits the bystander effect.[4] However, this high stability in circulation can lead to a more favorable safety profile with reduced off-target toxicity.[6]

cluster_non_cleavable Non-Cleavable Linker Mechanism ADC_circ_nc ADC in Circulation (Highly Stable) ADC_bound_nc ADC Binds to Tumor Antigen ADC_circ_nc->ADC_bound_nc Tumor Targeting Internalization_nc Internalization (Endocytosis) ADC_bound_nc->Internalization_nc Lysosome_nc Lysosome Internalization_nc->Lysosome_nc Degradation_nc Antibody Degradation Lysosome_nc->Degradation_nc Payload_release_nc Payload-Linker-Amino Acid Complex Released Degradation_nc->Payload_release_nc Target_kill_nc Target Cell Killing Payload_release_nc->Target_kill_nc No_bystander No Bystander Effect Payload_release_nc->No_bystander

Mechanism of a non-cleavable linker ADC.

Comparative Performance Data

The choice of linker technology has a direct impact on the in vitro and in vivo performance of an ADC. The following tables summarize representative data from comparative studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate greater potency.

ADC ConfigurationLinker TypePayloadTarget Cell Line (HER2 Expression)IC50 (ng/mL)
Trastuzumab-vc-MMAECleavable (valine-citrulline)MMAENCI-N87 (High)95.3[7]
Trastuzumab-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1NCI-N87 (High)568.2[7]
Anti-CD22-MC-vc-PAB-MMAECleavable (valine-citrulline)MMAERamos (B-cell lymphoma)-
Anti-CD22-MC-MMAFNon-cleavableMMAFRamos (B-cell lymphoma)-

Note: Direct comparison of IC50 values should be interpreted with caution as the payload (MMAE vs. DM1) also differs in the first example. The second example highlights a comparison where the antibody and target are the same, but the payload and linker differ.

In Vivo Efficacy: Tumor Growth Inhibition

Xenograft models in mice are commonly used to evaluate the in vivo efficacy of ADCs. Tumor growth inhibition is a key endpoint.

ADCTarget AntigenTumor ModelDosingOutcome
Trastuzumab-vc-MMAEHER2NCI-N87 Gastric Cancer XenograftSingle 5 or 10 mg/kg doseSustained tumor inhibition[7]
Trastuzumab-DM1 (Kadcyla®)HER2JIMT-1 Breast Cancer Xenograft (Low HER2)-Less effective than a DAR 4 vc-MMAE ADC[8]
Anti-CD79b-MC-vc-PAB-MMAECD79bRamos NHL Xenograft~2.5 mg/kg-
Anti-CD79b-MC-MMAFNon-cleavableRamos NHL Xenograft~2.5 mg/kg-

Note: The data indicates that in certain models, cleavable linker ADCs can demonstrate superior efficacy.

Plasma Stability

The stability of an ADC in plasma is crucial to prevent premature release of the payload, which can lead to off-target toxicity.

ADC Linker TypePlasma SourceIncubation Time% Intact ADC / Stability Metric
Cleavable (valine-citrulline)Mouse-Unstable due to carboxylesterase 1c (Ces1c) activity[1]
Cleavable (valine-citrulline)Human7 daysStable, MMAE release below limit of quantitation[9]
Non-cleavable (PEG6-C2-MMAD)Mouse4.5 daysStable[10]

Note: The stability of some cleavable linkers can be species-dependent, highlighting the importance of careful preclinical model selection.

Experimental Protocols

Detailed and robust experimental methodologies are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the treatments to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical in vivo model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SKOV3 for ovarian cancer) into the flank of the mice.[11]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC, vehicle control, and other relevant controls (e.g., unconjugated antibody) via an appropriate route (typically intravenous).[11]

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (%TGI) and assess for statistically significant differences between treatment and control groups.

Plasma Stability Assay by LC-MS/MS

Objective: To quantify the amount of intact ADC and released payload in plasma over time.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse) at 37°C.[4]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120 hours).

  • Sample Preparation:

    • Intact ADC: Use immunocapture techniques (e.g., using anti-human IgG coated magnetic beads) to isolate the ADC from the plasma.[12]

    • Released Payload: Perform a protein precipitation or liquid-liquid extraction to separate the small molecule payload from plasma proteins.

  • LC-MS/MS Analysis:

    • Intact ADC: Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

    • Released Payload: Quantify the concentration of the free payload in the extracted samples using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

  • Data Analysis: Plot the average DAR or the concentration of intact ADC and the concentration of released payload over time to determine the stability profile of the ADC.

cluster_workflow General Experimental Workflow for ADC Evaluation start ADC Candidate in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity binding Antigen Binding Assay in_vitro->binding internalization Internalization Assay in_vitro->internalization in_vivo In Vivo Evaluation in_vitro->in_vivo Promising Candidates pk Pharmacokinetics & Plasma Stability in_vivo->pk efficacy Tumor Growth Inhibition (Xenograft Model) in_vivo->efficacy toxicology Toxicology Studies in_vivo->toxicology clinical Clinical Development in_vivo->clinical Lead Candidate Selection

A typical experimental workflow for ADC evaluation.

Conclusion

The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the design of an antibody-drug conjugate. Cleavable linkers offer the potential for a potent bystander effect, making them well-suited for heterogeneous tumors, but this can come at the cost of reduced plasma stability.[4] Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect, making them more suitable for homogeneous tumors with high antigen expression.[4] A thorough understanding of the tumor biology, antigen expression patterns, and the physicochemical properties of the payload is paramount to making an informed choice. The experimental data and detailed methodologies provided in this guide serve as a foundation for the rational design and rigorous evaluation of the next generation of safe and effective antibody-drug conjugates.

References

A Comparative Guide to the In Vivo and In Vitro Performance of Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chemical linker is critical to the success of bioconjugate-based therapeutics and diagnostics, such as antibody-drug conjugates (ADCs). The Methyltetrazine-SS-NHS ester is a heterobifunctional linker designed for advanced bioconjugation strategies, offering a unique combination of amine reactivity, bioorthogonal click chemistry, and cleavability. This guide provides an objective comparison of its performance in both laboratory (in vitro) and biological (in vivo) settings, supported by experimental data and protocols.

The linker features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: Enables covalent attachment to primary amines (e.g., lysine (B10760008) residues) on proteins and antibodies.

  • Disulfide Bond (-SS-): Provides a cleavable linkage that can be broken under specific reducing conditions.

  • Methyltetrazine: A highly reactive moiety that participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This is a form of "click chemistry".[1][2]

This design allows for a powerful two-step "pre-targeting" approach where a targeting molecule (like an antibody) is first administered and allowed to accumulate at the desired site, followed by a second, smaller molecule (like a drug or imaging agent) that rapidly "clicks" onto it in vivo. The disulfide bond then allows for the release of this payload inside the target cell.

In Vitro Performance Characteristics

In a controlled laboratory environment, the linker's performance is predictable and highly efficient. The key reactions—amine conjugation, tetrazine-TCO ligation, and disulfide cleavage—are well-characterized.

Reaction Efficiency and Kinetics

The NHS ester reaction with primary amines is a standard and robust method for protein modification. The subsequent bioorthogonal tetrazine-TCO ligation is known for its exceptional speed, proceeding efficiently under mild, aqueous conditions without the need for a catalyst.[1][3] The disulfide bond can be readily cleaved with common laboratory reducing agents.[2]

ParameterConditionTypical Value/ObservationCitation
NHS Ester-Amine Reaction pH 7.0 - 9.0, Room Temp>90% efficiency (protein dependent)[4]
Tetrazine-TCO Ligation Aqueous buffer, 25-37°CSecond-order rate constants: 100 - 70,000 M⁻¹s⁻¹[3]
Disulfide Cleavage 10-20 mM DTT or TCEPComplete cleavage within minutes to hours[2]
Disulfide Cleavage 1-10 mM Glutathione (B108866) (GSH)Slower cleavage, mimicking intracellular conditions[5][6]
Visualization of In Vitro Reactions

The following diagram illustrates the two-step conjugation and subsequent cleavage process typical in an in vitro setting.

in_vitro_workflow cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Cleavage Antibody Antibody (with Lysine -NH2) Labeled_Ab Antibody-SS- Methyltetrazine Antibody->Labeled_Ab NHS Ester Reaction (pH 7-9) Linker Methyltetrazine- SS-NHS Linker->Labeled_Ab Conjugate Antibody-SS-Payload (Final Conjugate) Labeled_Ab->Conjugate Tetrazine-TCO Click Reaction TCO_Payload TCO-Payload (Drug, Dye, etc.) TCO_Payload->Conjugate Released_Payload Released Payload Conjugate->Released_Payload Disulfide Bond Reduction Cleaved_Ab Cleaved Antibody Conjugate->Cleaved_Ab Reducing_Agent Reducing Agent (DTT, TCEP, GSH) Reducing_Agent->Released_Payload

Caption: Workflow for in vitro bioconjugation and cleavage.

In Vivo Performance Characteristics

The performance of the this compound linker in a living system is far more complex, governed by a trade-off between stability in circulation and efficient cleavage at the target site.[5]

Stability and Cleavage in a Biological Context

An ideal linker must be stable enough to prevent premature release of its payload in the bloodstream, which could cause off-target toxicity.[] Disulfide bonds are designed to be relatively stable in the oxidizing environment of plasma but are susceptible to cleavage in the highly reducing environment inside a cell, where concentrations of glutathione (GSH) are significantly higher.[6][8]

However, simple disulfide bonds can exhibit instability in plasma, leading to premature drug release. To counteract this, modern linkers often incorporate steric hindrance (e.g., by adding methyl groups) adjacent to the disulfide bond to protect it from reduction in the bloodstream while still allowing for cleavage within the target cell.[9][10]

ParameterIn Vivo EnvironmentObservationCitation
Plasma Stability Bloodstream (low GSH)Stability is variable; sterically hindered linkers show significantly increased stability and longer half-life.[5][9]
Intracellular Cleavage Cytosol (high GSH, 1-10 mM)Efficient cleavage of the disulfide bond releases the payload.[6][8]
Tetrazine/TCO Stability CirculationTetrazine and TCO moieties can have limited stability; TCO may isomerize in the presence of serum proteins.[11][12]
Overall Efficacy Tumor Xenograft ModelsEfficacy depends on a balance; linkers with intermediate stability often show the best therapeutic outcomes.[9]
Comparison of Linker Fate: In Vivo vs. In Vitro

The diagram below contrasts the expected behavior of the disulfide conjugate in the bloodstream versus inside a target cell.

in_vivo_fate cluster_circulation In Circulation (Bloodstream) cluster_cell Inside Target Cell Circ_Conjugate Antibody-SS-Payload (Intact Conjugate) Circ_Outcome Desired Outcome: Remains Stable Circ_Conjugate->Circ_Outcome Low GSH Steric Hindrance Circ_Risk Potential Risk: Premature Cleavage Circ_Conjugate->Circ_Risk Thiol Exchange (e.g., with Albumin) Cell_Conjugate Internalized Antibody-SS-Payload Cell_Mechanism Disulfide Reduction Cell_Conjugate->Cell_Mechanism High GSH (1-10 mM) Cell_Outcome Payload Released Cell_Mechanism->Cell_Outcome

Caption: Fate of the disulfide conjugate in vivo.

Comparison with Alternative Linkers

The this compound linker's performance should be evaluated in the context of other available linker technologies.

Linker TypeMechanismProsCons
Disulfide (e.g., -SS-) Reductively cleaved by high intracellular GSH.Targeted intracellular release.Potential for instability in plasma; may require steric hindrance for optimal performance.[5][9]
Non-Cleavable (e.g., SMCC) Stable thioether bond; payload is released after lysosomal degradation of the antibody.High plasma stability and tolerance; reduced off-target toxicity.[13][14]Relies entirely on antibody degradation; payload remains attached to an amino acid, which may affect its activity.[14]
Peptide (e.g., Val-Cit) Cleaved by specific lysosomal proteases (e.g., Cathepsin B).High plasma stability; specific cleavage mechanism inside the cell.Efficacy is dependent on the expression level of the target proteases.[6]
Hydrazone Acid-labile; cleaved in the low pH of endosomes and lysosomes.Utilizes the acidic environment of intracellular compartments.Can have limited stability in systemic circulation (pH 7.4).[6]

Experimental Protocols

Protocol 1: Two-Step Antibody Labeling and Conjugation (In Vitro)

This protocol describes the modification of an antibody first with the this compound linker, followed by conjugation to a TCO-functionalized payload.

Materials:

  • Antibody of interest in amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • This compound (store at -20°C, desiccated).

  • TCO-functionalized payload.

  • Anhydrous DMSO or DMF.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation: Allow this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Antibody Labeling: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Incubate for 60 minutes at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS. The product is now Antibody-SS-Methyltetrazine.

  • TCO Conjugation: To the purified, tetrazine-labeled antibody, add a 3- to 5-fold molar excess of the TCO-functionalized payload.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.

  • Final Purification: Remove excess TCO-payload via a desalting column or size-exclusion chromatography to yield the final Antibody-SS-Payload conjugate.

Protocol 2: In Vivo Pre-targeting Workflow

This workflow is conceptual and illustrates how the linker is used in a typical in vivo pre-targeting experiment for imaging or therapy.

in_vivo_protocol cluster_protocol Pre-targeting Experimental Workflow p1 1. Administration of Antibody-SS-Methyltetrazine p2 2. Accumulation and Clearance (24-72 hours) p1->p2 p3 Antibody localizes to target site (e.g., tumor). Unbound antibody clears from circulation. p2->p3 p4 3. Administration of TCO-Payload (Imaging/Therapeutic Agent) p3->p4 p5 4. In Vivo Ligation and Imaging/Therapy p4->p5 p6 TCO-Payload rapidly binds to localized antibody. Unbound payload clears quickly due to small size. p5->p6 p7 5. Internalization and Payload Release p6->p7 p8 Conjugate is internalized by target cell. Disulfide bond is cleaved, releasing the payload. p7->p8

Caption: A typical workflow for an in vivo pre-targeting study.

References

A Head-to-Head Comparison: Methyltetrazine-SS-NHS and Other Leading Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the choice of click chemistry reagents is paramount to the success of research and therapeutic development. This guide provides an in-depth comparison of Methyltetrazine-SS-NHS ester with other prominent click chemistry reagents, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and ideal applications. We will delve into the performance characteristics, supported by experimental data, and provide detailed protocols for their use.

At a Glance: Key Players in Click Chemistry

Click chemistry has revolutionized the way biomolecules are modified and conjugated, thanks to its high efficiency, specificity, and biocompatibility. Among the most utilized reactions are the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and the strain-promoted alkyne-azide cycloaddition (SPAAC).

This compound is a heterobifunctional linker that leverages the iEDDA reaction. It contains a methyltetrazine moiety that rapidly reacts with a trans-cyclooctene (B1233481) (TCO) group, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on biomolecules like antibodies.[1][2] A key feature of this reagent is the inclusion of a disulfide (-SS-) bond, which allows for the cleavage of the conjugated molecules under reducing conditions.[2][3]

DBCO (Dibenzocyclooctyne)-based reagents , such as DBCO-NHS ester, are workhorses of the SPAAC reaction. The DBCO group reacts with azide-modified molecules without the need for a copper catalyst, which is a significant advantage for in vivo applications due to copper's cytotoxicity.[4]

TCO (trans-cyclooctene)-based reagents , like TCO-NHS ester, are the reaction partners for tetrazines in the iEDDA reaction. Their high strain energy drives the rapid reaction with tetrazines.[4]

Performance Comparison: A Data-Driven Analysis

The efficacy of a click chemistry reaction is primarily judged by its kinetics, stability, and biocompatibility. The following table summarizes the key performance metrics for the most common click chemistry pairings.

FeatureMethyltetrazine + TCODBCO + Azide
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 800 - 30,000[5][6]~0.3 - 2.1[7][8]
Biocompatibility Excellent (copper-free)[2][6]Excellent (copper-free)[4]
Catalyst Required No[2][6]No[4]
Cleavable Linker Option Yes (e.g., this compound)[1]Yes (can be incorporated synthetically)
Stability of Reagents Tetrazines can be sensitive to reducing agents.[2]DBCO is generally stable but can react with thiols.

The Reaction Mechanism: A Closer Look

The power of Methyltetrazine-TCO ligation lies in its unique reaction mechanism.

G cluster_0 Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction Methyltetrazine Methyltetrazine Cycloaddition [4+2] Cycloaddition Methyltetrazine->Cycloaddition TCO trans-Cyclooctene (TCO) TCO->Cycloaddition Intermediate Unstable Bicyclic Intermediate Cycloaddition->Intermediate Retro-DA Retro-Diels-Alder Intermediate->Retro-DA Dihydropyridazine Stable Dihydropyridazine Adduct Retro-DA->Dihydropyridazine N2 Nitrogen Gas (N₂) Retro-DA->N2

Mechanism of the Tetrazine-TCO iEDDA reaction.

Experimental Workflows: From Conjugation to Cleavage

A typical application of this compound is in the creation of antibody-drug conjugates (ADCs), where a therapeutic payload is attached to a targeting antibody.

G cluster_workflow Antibody-Drug Conjugate (ADC) Workflow Antibody Antibody with Primary Amines (-NH₂) Labeling NHS Ester Reaction (pH 7.2-8.5) Antibody->Labeling Reagent This compound Reagent->Labeling Tz_Antibody Tetrazine-labeled Antibody Labeling->Tz_Antibody Click_Reaction iEDDA Click Reaction Tz_Antibody->Click_Reaction TCO_Payload TCO-modified Payload TCO_Payload->Click_Reaction ADC Antibody-Drug Conjugate (ADC) Click_Reaction->ADC

General workflow for ADC preparation.[3]

The cleavable disulfide bond allows for the controlled release of the payload within the target cell, which has a more reducing environment.

G cluster_release Payload Release Mechanism ADC_Internalized ADC in Reducing Environment (e.g., cytoplasm) Cleavage Disulfide Bond Cleavage ADC_Internalized->Cleavage Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Cleavage Released_Payload Released Payload Cleavage->Released_Payload Antibody_Linker Antibody-Linker Fragment Cleavage->Antibody_Linker

Disulfide linker cleavage and payload release.

Detailed Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the modification of an antibody with the this compound linker to introduce the tetrazine moiety.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution in the reaction buffer to a final concentration of 2 mg/mL.[9]

  • Reagent Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 15-fold molar excess of the this compound solution to the antibody solution.[9]

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the tetrazine at its characteristic wavelength (typically around 520-540 nm).

Protocol 2: Click Reaction with a TCO-modified Molecule

This protocol outlines the reaction between the tetrazine-labeled antibody and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled antibody (from Protocol 1)

  • TCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-labeled antibody and the TCO-functionalized molecule in the reaction buffer.

  • Click Reaction: Mix the tetrazine-labeled antibody and the TCO-functionalized molecule at a desired molar ratio (a 1.1 to 2-fold excess of the TCO-molecule is often used).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For very dilute solutions, the incubation time may need to be extended.

  • Analysis: The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by analytical techniques such as SDS-PAGE or mass spectrometry.[9]

Protocol 3: Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide linker to release the conjugated molecule.

Materials:

  • Disulfide-linked conjugate

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Conjugate Preparation: Prepare a solution of the disulfide-linked conjugate in the reaction buffer.

  • Reducing Agent Preparation: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).

  • Cleavage Reaction: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.[10]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Analysis: The cleavage can be confirmed by analytical techniques such as HPLC, SDS-PAGE (under reducing vs. non-reducing conditions), or mass spectrometry to detect the released molecule and the antibody-linker fragment.

Conclusion

This compound stands out as a powerful tool in the click chemistry toolbox, particularly for applications requiring rapid, catalyst-free bioconjugation with the option for subsequent cleavage. Its exceptionally fast reaction kinetics with TCO make it ideal for in vivo imaging and the construction of complex bioconjugates like ADCs. While other reagents like DBCO offer excellent biocompatibility for SPAAC reactions, the sheer speed of the iEDDA reaction involving tetrazines often makes it the preferred choice for time-sensitive applications and when working with low concentrations of reactants. The choice of reagent will ultimately depend on the specific requirements of the experiment, but the data and protocols presented here provide a solid foundation for making an informed decision.

References

A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the rapidly advancing field of targeted cancer therapy, the design and selection of linkers for Antibody-Drug Conjugates (ADCs) are critical determinants of therapeutic success. This guide provides an in-depth comparison of the most common cleavable linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their efficiency. Supported by experimental data and detailed protocols, this document aims to facilitate the informed selection of linkers for next-generation ADCs.

Introduction to Cleavable Linkers in ADCs

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] They consist of a monoclonal antibody specific to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[2] The linker's role is paramount: it must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then efficiently release the cytotoxic agent upon reaching the target tumor cells.[1][2]

Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, such as low pH, high concentrations of certain enzymes, or a reducing environment.[2][3] This triggered release mechanism is a key advantage, as it can enhance the potency of the ADC and enable the "bystander effect," where the released payload can diffuse and kill neighboring antigen-negative tumor cells.[4]

Comparative Analysis of Cleavable Linkers

The selection of a cleavable linker is a strategic decision that influences the ADC's stability, efficacy, and safety profile. The following table summarizes the key characteristics of the most widely used cleavable linkers to aid in this critical selection process.

Linker TypeCleavage Mechanism & SitePlasma StabilityCleavage RateBystander EffectAdvantagesDisadvantagesExample ADCs (Payload)
Hydrazone (pH-Sensitive) Acid-catalyzed hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]Moderate; can exhibit gradual hydrolysis in circulation, leading to potential off-target toxicity.[4][5]Rapid in acidic conditions.HighWell-established technology; effective in acidic intracellular compartments.Potential for instability in circulation; has been largely superseded by more stable chemistries.[4]Gemtuzumab ozogamicin (B1678132) (Calicheamicin)[6], Inotuzumab ozogamicin (Calicheamicin)[7]
Disulfide (Redox-Sensitive) Reduction in the presence of high intracellular concentrations of glutathione (B108866) (GSH), primarily in the cytoplasm.[8][]Generally high, but can be susceptible to premature cleavage. Stability can be enhanced by introducing steric hindrance around the disulfide bond.[8][10]Dependent on intracellular GSH concentration.HighExploits the significant difference in reducing potential between the extracellular and intracellular environments.Susceptibility to premature cleavage can vary; limited to certain payloads.[]Maytansinoid-based ADCs
Peptide (Enzyme-Sensitive) Cleavage by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][13]High in human plasma, but can be less stable in rodent plasma due to enzymes like carboxylesterase 1C.[13][14]Rapid upon exposure to target proteases in lysosomes.[15]HighHigh stability in circulation and specific release mechanism.[15]Can be susceptible to premature cleavage by other proteases, such as neutrophil elastase.[13][14]Brentuximab vedotin (MMAE)[10], Trastuzumab deruxtecan (B607063) (DXd)[3]
β-Glucuronide (Enzyme-Sensitive) Cleavage by β-glucuronidase, an enzyme abundant in lysosomes and the tumor microenvironment of some solid tumors.[5][16]High; the linker is also hydrophilic, which can reduce ADC aggregation.[16][17]Efficient upon exposure to β-glucuronidase.HighHigh plasma stability and hydrophilicity.[16][17]Efficacy is dependent on the expression levels of β-glucuronidase in the target tumor.Investigational ADCs with payloads like auristatins and camptothecin.[16]

Visualizing ADC Mechanisms and Workflows

To further elucidate the processes involved in ADC therapy and evaluation, the following diagrams, created using the DOT language, illustrate key pathways and workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Internalization Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5a. Induces Apoptosis Bystander Bystander Effect (Neighboring Cell Killing) Payload->Bystander 5b. Diffusion

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Cleavage_Mechanisms cluster_hydrazone Hydrazone Linker (pH-Sensitive) cluster_disulfide Disulfide Linker (Redox-Sensitive) cluster_peptide Peptide Linker (Enzyme-Sensitive) Hydrazone_ADC ADC-Hydrazone-Payload Low_pH Low pH (Endosome/Lysosome) Hydrazone_ADC->Low_pH Hydrolysis Released_Payload_H Released Payload Low_pH->Released_Payload_H Disulfide_ADC ADC-S-S-Payload GSH High Glutathione (GSH) (Cytoplasm) Disulfide_ADC->GSH Reduction Released_Payload_D Released Payload GSH->Released_Payload_D Peptide_ADC ADC-Peptide-Payload Cathepsin Cathepsin B (Lysosome) Peptide_ADC->Cathepsin Proteolysis Released_Payload_P Released Payload Cathepsin->Released_Payload_P

Caption: Cleavage mechanisms of common cleavable linkers for ADCs.

Experimental_Workflow start ADC Candidate stability Plasma Stability Assay (LC-MS or ELISA) start->stability cleavage In Vitro Cleavage Assay (e.g., Cathepsin B Assay) start->cleavage cytotoxicity Cell-Based Cytotoxicity Assay (e.g., MTT Assay) stability->cytotoxicity cleavage->cytotoxicity bystander Bystander Killing Assay (Co-culture) cytotoxicity->bystander in_vivo In Vivo Efficacy Studies (Xenograft Models) bystander->in_vivo end Lead Candidate Selection in_vivo->end

Caption: Experimental workflow for evaluating the efficiency of ADC linkers.

Experimental Protocols

Accurate evaluation of linker efficiency is paramount for the development of safe and effective ADCs. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma, predicting its behavior in systemic circulation.

  • Objective: To quantify the amount of intact ADC remaining over time when incubated in plasma.

  • Materials:

    • Test ADC

    • Human and/or rodent plasma

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • LC-MS/MS system or ELISA plate reader

    • Protein A or G affinity chromatography materials (for LC-MS)

    • Anti-payload antibody (for ELISA)

  • Procedure:

    • Incubate the ADC at a final concentration of 1 µM in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

    • For LC-MS analysis, capture the ADC from the plasma samples using Protein A or G affinity chromatography. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).[18]

    • For ELISA-based quantification, coat a microtiter plate with an antigen specific to the ADC's antibody. Add diluted plasma samples, followed by an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.[19]

    • Measure the signal, which is proportional to the amount of intact ADC.[19]

    • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[18]

Protocol 2: Cathepsin B Cleavage Assay

This protocol evaluates the cleavage of a protease-sensitive linker by the lysosomal enzyme Cathepsin B.

  • Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.

  • Materials:

    • ADC with a protease-sensitive linker (e.g., Val-Cit)

    • Recombinant human Cathepsin B

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT)

    • Quenching solution (e.g., 2% formic acid)

    • LC-MS/MS system

    • Incubator at 37°C

  • Procedure:

    • Prepare a reaction mixture containing the ADC (e.g., 1 µM) and Cathepsin B (e.g., 20 nM) in the assay buffer.[18]

    • Incubate the reaction mixture at 37°C.

    • At various time points, withdraw an aliquot and stop the reaction by adding an equal volume of quenching solution.[18]

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

    • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 3: In Vitro Bystander Effect Assay (Co-Culture Method)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

  • Objective: To evaluate the bystander killing effect of an ADC in a mixed population of antigen-positive and antigen-negative cells.

  • Materials:

    • Antigen-positive (Ag+) target cancer cell line

    • Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for differentiation)

    • Cell culture medium and supplements

    • 96-well plates

    • Test ADC

    • Plate reader or high-content imaging system

  • Procedure:

    • Seed a 96-well plate with a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1). Total cell number should be kept constant.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells but sub-toxic to the Ag- cells in monoculture.[20]

    • Incubate for a period sufficient to induce cell death (e.g., 72-120 hours).

    • Assess the viability of the Ag- (GFP-positive) cell population using a plate reader or by imaging.

    • Compare the viability of the Ag- cells in the co-culture to their viability in a monoculture treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[21]

Conclusion and Future Perspectives

The choice of a cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While significant progress has been made, the development of novel linkers with improved stability and more specific cleavage mechanisms remains an active area of research.[14] Future innovations may include linkers that respond to multiple triggers within the tumor microenvironment or those that can be cleaved by enzymes specifically expressed in certain tumor types, further enhancing the precision and efficacy of ADC therapies.[14] This guide serves as a foundational resource for navigating the complexities of cleavable linker selection, empowering researchers to develop the next generation of highly effective and safe cancer therapeutics.

References

A Comparative Guide to the Stability of Methyltetrazine Derivatives in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles has become a cornerstone of bioorthogonal chemistry, enabling researchers to study biological processes in living systems with remarkable specificity.[1] The stability of the tetrazine moiety in physiological environments is a critical parameter that dictates the success of in vivo applications. This guide provides an objective comparison of the stability of methyltetrazine and other key tetrazine derivatives in biological media, supported by experimental data.

The Stability-Reactivity Trade-Off

A fundamental principle in tetrazine chemistry is the trade-off between reactivity and stability. Generally, electron-withdrawing substituents on the tetrazine ring increase its reactivity towards dienophiles but decrease its stability in aqueous or biological media due to accelerated degradation by nucleophiles.[2] Conversely, more electron-rich tetrazines exhibit greater stability but lower reaction rates.[3] Methyltetrazine often represents an optimal balance, providing good stability while maintaining a respectable reaction rate for bioorthogonal ligations.[1][4]

Quantitative Stability Comparison

The stability of various tetrazine derivatives has been assessed by incubating them in biological media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), at 37°C. The percentage of the intact tetrazine is then monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

The following table summarizes the stability data for several common tetrazine derivatives.

Tetrazine Derivative% Remaining after 12h in DMEM + 10% FBS% Remaining after 24h in DMEM + 10% FBS% Remaining after 48h in DMEM + 10% FBSKey Characteristics
Methyltetrazine (Me-Tz) >92%[5]~80%[4]>63%[5]Good balance of stability and reactivity.[1]
H-Tetrazine (H-Tz) -<20%[4]<13%[5]High reactivity, but low stability.[1]
Phenyltetrazine (Ph-Tz) >75%[3]~70%[4]-Moderate stability and reactivity.
Pyridyltetrazine (Py-Tz) <50%[4]<20%[4]<13%[5]High reactivity, but poor stability.[2]
Triazolyl-tetrazine (Ta-Tz) >92%[5]~85%[4]>63%[5]High stability and good reactivity.[4]
Dipyridyl-s-tetrazine ~15-40%[3]--Relatively unstable.[3]
Pyrimidyl-substituted tetrazine ~15-40%[3]--Relatively unstable.[3]

Note: The stability can be influenced by the specific substituents on the phenyl or pyridyl rings and the overall structure of the conjugate.

Experimental Protocol: In Vitro Tetrazine Stability Assay in Serum

This protocol outlines a general procedure for assessing the stability of a tetrazine derivative in biological media.

Materials:

  • Tetrazine derivative of interest

  • Fetal Bovine Serum (FBS) or human serum

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Incubator set to 37°C

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the tetrazine derivative in DMSO at a concentration of 10 mM.

  • Working Solution Preparation: Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM. Ensure thorough mixing. A parallel control can be prepared in PBS.

  • Incubation: Incubate the prepared solutions at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching and Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) to the aliquot to precipitate proteins. Centrifuge the sample to pellet the precipitated proteins and collect the supernatant for analysis.

  • HPLC/LC-MS Analysis: Analyze the supernatant using a suitable HPLC or LC-MS method to quantify the amount of the remaining intact tetrazine derivative. The degradation is monitored by the decrease in the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm).[3]

  • Data Analysis: Calculate the percentage of the remaining tetrazine derivative at each time point relative to the amount at time zero. The half-life (t₁/₂) can be determined by plotting the percentage of remaining tetrazine versus time and fitting the data to a first-order decay model.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the stability of methyltetrazine derivatives in biological media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_stock Prepare Tetrazine Stock (10 mM in DMSO) prep_working Prepare Working Solution (100 µM in DMEM + 10% FBS) prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Collect Aliquots at Time Points (0-48h) incubate->sampling quench Quench & Precipitate Proteins (Cold Acetonitrile) sampling->quench analyze Analyze by HPLC or LC-MS quench->analyze quantify Quantify Remaining Tetrazine analyze->quantify calculate Calculate % Stability and Half-life (t½) quantify->calculate

Experimental workflow for assessing tetrazine stability.

Conclusion

The choice of a tetrazine derivative for in vivo applications requires careful consideration of the balance between reaction kinetics and stability in biological media. While highly reactive tetrazines can be advantageous for rapid labeling, their poor stability may limit their utility in studies requiring longer incubation times. Methyltetrazine and the more recently developed triazolyl-tetrazines offer a favorable compromise, exhibiting enhanced stability in serum-containing media, making them robust tools for a wide range of bioorthogonal applications in complex biological systems.[1][5]

References

Assessing the Bystander Effect: A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect is a critical attribute of Antibody-Drug Conjugates (ADCs), enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells, thereby enhancing therapeutic efficacy in heterogeneous tumors.[1] This guide provides a comprehensive comparison of ADCs featuring cleavable and non-cleavable linkers in mediating this effect, supported by experimental data and detailed protocols.

At a Glance: Cleavable vs. Non-Cleavable Linkers and the Bystander Effect

The fundamental difference in the bystander effect between cleavable and non-cleavable linkers lies in the properties of the released cytotoxic payload.[2] Cleavable linkers are designed to release the payload in its original, potent, and often membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[2][3] In contrast, non-cleavable linkers release the payload with an attached amino acid residue from the degraded antibody, which is typically charged and membrane-impermeable, thus largely confining the cytotoxic effect to the target cell.[1][4]

Quantitative Performance Data

The following tables summarize preclinical data from various studies, offering a comparative overview of the bystander effect mediated by ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Bystander Killing Efficacy

ADC ExampleLinker TypePayloadAntigen-Positive CellsAntigen-Negative CellsCo-culture Ratio (Ag+:Ag-)% Viability of Antigen-Negative CellsReference
Trastuzumab-vc-MMAECleavable (vc)MMAEN87 (HER2+)GFP-MCF7 (HER2-)1:1Decreased with increasing Ag+ fraction[1]
T-DXd (Enhertu®)Cleavable (GGFG)DXdSK-BR-3 (HER2+)U-87 MG (HER2-)Not specifiedSignificant cytotoxicity observed[5]
T-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1SK-BR-3 (HER2+)U-87 MG (HER2-)Not specifiedNo significant cytotoxicity observed[5]
huC242-DM1Cleavable (disulfide)DM1COLO 205 (CanAg+)Namalwa (CanAg-)1:1Significant necrosis in Ag- cells[6]
huC242-SMCC-DM1Non-cleavable (SMCC)DM1COLO 205 (CanAg+)Namalwa (CanAg-)1:1Minimal effect on Ag- cells[6]

Table 2: In Vivo Bystander Effect in Admixed Tumor Models

ADC ExampleLinker TypePayloadTumor Model% Antigen-Positive CellsTumor Growth InhibitionReference
cAC10-vcMMAECleavable (vc)MMAEKarpas 299 (CD30+)/Karpas-35R (CD30-)50%Potent bystander killing observed[7]
cAC10-vcMMAFCleavable (vc)MMAF (less permeable)Karpas 299 (CD30+)/Karpas-35R (CD30-)50%Limited bystander killing[7]
T-DXd (Enhertu®)Cleavable (GGFG)DXdGastric & Breast Cancer PDXNot specified~3-fold higher than T-DM1[8]
T-DM1 (Kadcyla®)Non-cleavable (SMCC)DM1Gastric & Breast Cancer PDXNot specifiedLess effective than T-DXd[8]

Mechanism of Action: A Visual Comparison

The mechanism by which cleavable and non-cleavable linkers mediate their effects, including the bystander phenomenon, is distinct.

Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC Cleavable_ADC Cleavable ADC Antigen_Positive_Cell_C Antigen-Positive Cell Cleavable_ADC->Antigen_Positive_Cell_C Binding Internalization_C Internalization Antigen_Positive_Cell_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage_C Enzymatic Cleavage Lysosome_C->Cleavage_C Payload_Release_C Membrane-Permeable Payload Release Cleavage_C->Payload_Release_C Cell_Death_C Target Cell Death Payload_Release_C->Cell_Death_C Diffusion_C Payload Diffusion Payload_Release_C->Diffusion_C Bystander Effect Antigen_Negative_Cell_C Antigen-Negative Cell Diffusion_C->Antigen_Negative_Cell_C Bystander_Killing_C Bystander Cell Death Antigen_Negative_Cell_C->Bystander_Killing_C Non_Cleavable_ADC Non-Cleavable ADC Antigen_Positive_Cell_NC Antigen-Positive Cell Non_Cleavable_ADC->Antigen_Positive_Cell_NC Binding Internalization_NC Internalization Antigen_Positive_Cell_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Charged Payload-Linker- Amino Acid Complex Degradation_NC->Payload_Release_NC Cell_Death_NC Target Cell Death Payload_Release_NC->Cell_Death_NC No_Diffusion_NC No Diffusion Payload_Release_NC->No_Diffusion_NC Experimental Workflow: In Vitro Co-Culture Bystander Assay Start Start Cell_Prep Prepare Ag+ and fluorescently labeled Ag- cells Start->Cell_Prep Seeding Seed cells in monoculture and co-culture ratios Cell_Prep->Seeding Treatment Treat with ADCs and controls Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Measurement Measure fluorescence intensity Incubation->Measurement Analysis Calculate % viability of Ag- cells and determine bystander effect Measurement->Analysis End End Analysis->End

References

A Comparative Guide to Cleavable Linkers: Validation of Methyltetrazine-SS-NHS Target Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cleavable linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the disulfide-based Methyltetrazine-SS-NHS linker with common alternatives, supported by experimental data. Detailed methodologies for the validation of target cleavage are also presented to facilitate informed decision-making in bioconjugation strategies.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates three key functionalities: a methyltetrazine group for bioorthogonal click chemistry reactions with strained alkenes (e.g., trans-cyclooctene, TCO), an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines, and a disulfide bond that allows for cleavage in a reducing environment.[1][2] This combination of features makes it a versatile tool for creating cleavable bioconjugates. The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[3]

Comparison of Cleavable Linkers

The choice of a cleavable linker significantly impacts the stability, potency, and overall therapeutic index of a bioconjugate. The following table summarizes key quantitative data for different classes of cleavable linkers. It is important to note that the data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[3]

Linker TypeLinker ExampleCleavage TriggerHalf-life in Human PlasmaCleavage Conditions/Rate
Disulfide-based This compoundReducing agents (DTT, TCEP, GSH)[1]Variable, dependent on steric hindrance[4]Cleavage with 10-50 mM DTT for 30-60 min at RT; 5-10 mM GSH for 1-3 hours at 37°C.[5]
Enzyme-cleavable Valine-Citrulline (Val-Cit)Cathepsin B[6]> 230 days[4]Cleavage with cathepsin B (e.g., 20 nM) at 37°C; rate is dependent on enzyme and substrate concentration.[6]
pH-sensitive HydrazoneAcidic pH (endosomes/lysosomes)[]~2 days[3]Hydrolysis at pH 4.5-5.5; half-life can be as short as 2.4 minutes at pH 5.0.[8]
Enzyme-cleavable β-glucuronideβ-glucuronidase[9]Highly stable; extrapolated half-life of 81 days in rat plasma.[4][10]Efficiently cleaved by β-glucuronidase.[4]
Enzyme-cleavable Sulfatase-cleavableSulfatase[9]High stability (> 7 days in mouse plasma)[9]Rapidly cleaved by sulfatase (t½ = 24 min).[9]

Experimental Protocols for Validation of Target Cleavage

Robust and detailed experimental protocols are essential for the characterization and selection of optimal cleavable linkers.

Protocol 1: In Vitro Cleavage Assay for this compound

Objective: To determine the rate of payload release from a bioconjugate containing a this compound linker in the presence of a reducing agent.

Materials:

  • Bioconjugate with this compound linker

  • Dithiothreitol (DTT) or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., N-ethylmaleimide (NEM) for DTT)

  • High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (MS)

Procedure:

  • Prepare a stock solution of the bioconjugate in PBS.

  • Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 100 mM GSH) in PBS.

  • In a microcentrifuge tube, combine the bioconjugate solution with PBS to the desired final concentration.

  • Initiate the cleavage reaction by adding the reducing agent to the bioconjugate mixture. Typical final concentrations are 10-50 mM for DTT or 5-10 mM for GSH.[5]

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a quenching solution to cap any unreacted thiols.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload and remaining intact bioconjugate.

  • Plot the concentration of the released payload over time to determine the cleavage rate.

Protocol 2: Analysis of Cleavage Products by SDS-PAGE

Objective: To visually confirm the cleavage of the disulfide bond by observing a shift in molecular weight.

Materials:

  • Bioconjugate with this compound linker

  • Reducing agent (e.g., DTT)

  • SDS-PAGE loading buffer (with and without reducing agent)

  • SDS-PAGE gel and electrophoresis system

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Set up two reactions as described in Protocol 1, one with the reducing agent and one without (control).

  • After a sufficient incubation time to allow for cleavage, take aliquots from both reactions.

  • Mix the aliquot from the control reaction with non-reducing SDS-PAGE loading buffer.

  • Mix the aliquot from the cleavage reaction with reducing SDS-PAGE loading buffer.

  • Heat the samples as required for your specific protein.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Stain the gel to visualize the protein bands.

  • Expected Result: The sample treated with the reducing agent should show bands corresponding to the cleaved components of the bioconjugate (e.g., the antibody heavy and light chains, and the released payload if it is large enough to be visualized). The untreated sample will show a single band corresponding to the intact bioconjugate.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for validating the target cleavage of a bioconjugate linked with this compound.

G cluster_prep Sample Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis of Cleavage cluster_results Data Interpretation prep Prepare Bioconjugate (e.g., Antibody-Drug Conjugate) react Incubate Bioconjugate with Reducing Agent at 37°C prep->react reduc Prepare Reducing Agent (DTT or GSH) reduc->react sampling Collect Aliquots at Different Time Points react->sampling quench Quench Reaction (e.g., with NEM) sampling->quench hplc HPLC / LC-MS Analysis (Quantitative) quench->hplc sds SDS-PAGE Analysis (Qualitative) quench->sds rate Determine Cleavage Rate and Half-life hplc->rate confirm Confirm Molecular Weight Shift sds->confirm

Workflow for validating the cleavage of this compound.

Conclusion

The selection of a cleavable linker is a critical aspect of bioconjugate design, with significant implications for therapeutic efficacy and safety. This compound offers a versatile platform for creating reducible bioconjugates that can be cleaved under specific physiological conditions. While disulfide-based linkers are a well-established technology, alternatives such as enzyme-cleavable and pH-sensitive linkers provide a broader range of options with distinct advantages in terms of stability and release mechanisms. The experimental protocols provided in this guide offer a framework for the systematic evaluation of linker cleavage, enabling researchers to make data-driven decisions for their specific applications.

References

A Head-to-Head Comparison of Tetrazine Ligation and SPAAC Reactions for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bioorthogonal reaction is critical for the success of applications ranging from live-cell imaging to the construction of antibody-drug conjugates. This guide provides a direct comparison of two leading copper-free click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as tetrazine ligation, and strain-promoted azide-alkyne cycloaddition (SPAAC).

The advent of bioorthogonal chemistry has provided powerful tools for selectively modifying biomolecules in complex biological environments.[1][2] Among these, tetrazine ligation and SPAAC have emerged as prominent methods due to their excellent biocompatibility, obviating the need for cytotoxic copper catalysts.[3][4] This guide delves into a head-to-head comparison of their performance, supported by experimental data, to inform the selection of the optimal reaction for specific research and development needs.

Quantitative Performance Comparison

The efficacy of bioorthogonal reactions can be evaluated based on several key parameters, most notably the second-order rate constant (k₂), which reflects the reaction speed. Tetrazine ligation, particularly the reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), consistently demonstrates significantly faster kinetics than SPAAC.[1][2][3]

FeatureTetrazine Ligation (e.g., Tz-TCO)SPAAC (e.g., Azide-DBCO)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[3]~1 to 2.3[3][5]
Biocompatibility Excellent (copper-free)[1][3]Excellent (copper-free)[3][4]
Reaction Conditions Aqueous media, room temperature[3]Aqueous media, room temperature[5]
Primary Reactants Tetrazine and a strained alkene (e.g., TCO)[6]Azide (B81097) and a strained alkyne (e.g., DBCO)[6]
Primary Product Dihydropyridazine (stable)[7]Triazole (stable)[6]
Key Advantage Extremely rapid kinetics, ideal for low concentrations and in vivo applications[4][8]Well-established, with a wide variety of commercially available reagents[9]
Potential Limitation Some tetrazines can have limited stability in aqueous media[10][11]Slower kinetics may be inefficient at very low reactant concentrations[5]

Reaction Mechanisms and Workflow

The fundamental difference between tetrazine ligation and SPAAC lies in their reaction mechanisms. Tetrazine ligation is an inverse-electron-demand Diels-Alder reaction where the tetrazine acts as the electron-deficient diene and the strained alkene (like TCO) is the dienophile.[6] SPAAC, on the other hand, is a [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), driven by the release of ring strain in the alkyne.[9]

Tetrazine_Ligation Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) TCO->TransitionState Dihydropyridazine Dihydropyridazine TransitionState->Dihydropyridazine Nitrogen N₂ Dihydropyridazine->Nitrogen +

Caption: Mechanism of Tetrazine-TCO Ligation.

SPAAC_Reaction Azide Azide TransitionState [3+2] Cycloaddition Azide->TransitionState Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Triazole TransitionState->Triazole

Caption: Mechanism of SPAAC Reaction.

The experimental workflow for both reactions is conceptually similar, involving the preparation of the biomolecule of interest with one reactive handle and the molecule to be conjugated with the complementary handle, followed by mixing and purification.

Bioconjugation_Workflow cluster_tetrazine Tetrazine Ligation cluster_spaac SPAAC T_Start Biomolecule-TCO T_Mix Mix in Buffer T_Start->T_Mix T_Reactant Tetrazine Probe T_Reactant->T_Mix T_Incubate Incubate (seconds to minutes) T_Mix->T_Incubate T_Purify Purification T_Incubate->T_Purify T_Product Conjugate T_Purify->T_Product S_Start Biomolecule-Azide S_Mix Mix in Buffer S_Start->S_Mix S_Reactant Cyclooctyne Probe S_Reactant->S_Mix S_Incubate Incubate (minutes to hours) S_Mix->S_Incubate S_Purify Purification S_Incubate->S_Purify S_Product Conjugate S_Purify->S_Product

Caption: Comparative Bioconjugation Workflow.

Experimental Protocols

While specific protocols vary depending on the biomolecules and reagents used, the following provides a generalized methodology for a typical bioconjugation experiment.

Objective: To conjugate a fluorescent probe to a target protein functionalized with either a TCO (for tetrazine ligation) or an azide (for SPAAC).

Materials:

  • Target protein functionalized with TCO or azide.

  • Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-Cy5).

  • Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Cy5).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reactant Preparation:

    • Dissolve the functionalized protein in PBS to a final concentration of 1-10 µM.

    • Prepare a stock solution of the tetrazine or cyclooctyne probe in a compatible solvent (e.g., DMSO) at a concentration 10-100 times higher than the protein.

  • Reaction Initiation:

    • Add the probe stock solution to the protein solution to achieve a final molar excess of the probe (typically 1.5 to 5 equivalents).

    • Gently mix the solution.

  • Incubation:

    • For Tetrazine Ligation: Incubate the reaction mixture at room temperature or 37°C for 5-60 minutes. The extremely fast kinetics often lead to near-complete conversion in a short time.[2]

    • For SPAAC: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific cyclooctyne used and the reactant concentrations.[5]

  • Monitoring (Optional):

    • The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE to observe the formation of the higher molecular weight conjugate.

  • Purification:

    • Remove the unreacted probe and any byproducts by passing the reaction mixture through an SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the purified protein-probe conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the labeling efficiency using spectrophotometry (measuring absorbance of the protein and the fluorescent dye) and/or mass spectrometry.

Applications in Drug Development and Research

Both tetrazine ligation and SPAAC are powerful tools in drug development and biomedical research. However, their distinct kinetic profiles make them suitable for different applications.

  • Tetrazine Ligation: The unparalleled speed of tetrazine ligation makes it the reaction of choice for applications where rapid conjugation is essential or when reactant concentrations are very low.[8] This includes:

    • In vivo pretargeted imaging: An antibody modified with TCO is administered first, allowed to accumulate at the target site, and then a fast-clearing, tetrazine-labeled imaging agent is injected, which rapidly reacts with the antibody.[8][10] This strategy enhances the target-to-background signal.

    • Live-cell imaging: Rapid labeling of cellular components with minimal perturbation to the biological system.[2][12]

    • Drug delivery systems: Formation of drug-biopolymer conjugates for controlled release.[13]

  • SPAAC: While slower than tetrazine ligation, SPAAC is highly robust and has been widely adopted.[4] Its moderate kinetics can be an advantage in certain contexts.[14] Applications include:

    • Ex vivo bioconjugation: When reaction time is not a critical limiting factor, SPAAC provides a reliable method for creating antibody-drug conjugates, PEGylated proteins, and other modified biomolecules.[15]

    • Surface modification: Immobilizing biomolecules on surfaces for biosensors and arrays.

    • Dual-labeling experiments: The orthogonality of SPAAC and tetrazine ligation allows for their simultaneous use to label two different biomolecules in the same system.[9][12]

Conclusion

Tetrazine ligation, particularly with TCO, offers a significant kinetic advantage over SPAAC, making it the superior choice for time-sensitive applications and in vivo studies where low reactant concentrations are common.[1][2] Its speed and high specificity have established it as a state-of-the-art tool in chemical biology.[2] SPAAC, while slower, remains a highly valuable and widely used bioorthogonal reaction due to its excellent stability, biocompatibility, and the extensive availability of reagents.[4][14] The choice between these two powerful chemistries will ultimately depend on the specific requirements of the experiment, including the desired reaction speed, the biological environment, and the concentration of the reactants.

References

A Researcher's Guide to Bioorthogonal Labeling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this powerful concept allows for the specific labeling and manipulation of biomolecules—such as proteins, glycans, and lipids—in their natural environment.[1] The typical bioorthogonal strategy involves two key steps: first, a biomolecule of interest is tagged with a "chemical reporter," a small, inert functional group (e.g., an azide).[1] Second, a probe carrying a complementary functional group (e.g., an alkyne) is introduced, which then selectively reacts with the reporter, forming a stable covalent bond.[1][2] This guide provides a comparative overview of the most prominent bioorthogonal ligation techniques, offering quantitative data and experimental insights to aid researchers in selecting the optimal strategy for their specific needs.

Core Bioorthogonal Ligation Techniques: A Head-to-Head Comparison

The field of bioorthogonal chemistry has produced a diverse toolkit of reactions, each with a unique profile of reaction kinetics, biocompatibility, and stability. The four most widely adopted strategies are the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the tetrazine ligation.

1. Staudinger Ligation

The Staudinger ligation was the first reaction to be developed with completely abiotic functional groups, effectively launching the field of bioorthogonal chemistry.[1][3] It is based on the classic Staudinger reaction, modified to form a stable amide bond between an azide (B81097) and an engineered triarylphosphine.[3][4] Its primary advantage is the formation of a native-like amide linkage and the complete absence of a metal catalyst.[4] However, its utility is often limited by slow reaction kinetics and the susceptibility of phosphine (B1218219) reagents to air oxidation.[1][2][4]

Staudinger_Ligation Staudinger Ligation Mechanism Azide Biomolecule-N₃ (Azide) AzaYlide Aza-ylide Intermediate Azide->AzaYlide + Phosphine Phosphine Engineered Phosphine (e.g., with ester trap) Product Labeled Biomolecule (Amide Bond) AzaYlide->Product Intramolecular Cyclization & Hydrolysis

A simplified diagram of the Staudinger ligation reaction.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the CuAAC reaction between an azide and a terminal alkyne offers exceptionally high reaction rates and efficiency.[4][5] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] While its speed is a major advantage for in vitro applications like labeling purified proteins or cell lysates, the requisite copper(I) catalyst exhibits significant cytotoxicity, limiting its use in live cells and whole organisms.[4]

CuAAC_Mechanism CuAAC Mechanism Azide Biomolecule-N₃ (Azide) Product Labeled Biomolecule (1,2,3-Triazole) Azide->Product Cycloaddition Alkyne Probe-Alkyne (Terminal) Alkyne->Product Cycloaddition Catalyst Copper(I) Catalyst Catalyst->Product

The copper-catalyzed azide-alkyne cycloaddition (CuAAC).

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a biocompatible alternative to CuAAC, SPAAC eliminates the need for a toxic metal catalyst.[1][6] The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145) derivative, which readily undergoes cycloaddition with an azide to form a stable triazole.[6][7] SPAAC is ideal for labeling in live cells and in vivo due to its high biocompatibility and moderate to fast kinetics.[4] The main drawback is that the bulky cyclooctyne group may cause steric hindrance.[4]

SPAAC_Mechanism SPAAC Mechanism Azide Biomolecule-N₃ (Azide) Product Labeled Biomolecule (1,2,3-Triazole) Azide->Product + Cyclooctyne Cyclooctyne Probe-Cyclooctyne (Strained Alkyne) Cyclooctyne->Product Tetrazine_Ligation Tetrazine Ligation Mechanism Tetrazine Probe-Tetrazine Intermediate Diels-Alder Adduct Tetrazine->Intermediate + Dienophile Dienophile Biomolecule-Dienophile (e.g., TCO, Norbornene) Dienophile->Intermediate Product Labeled Biomolecule (Stable Conjugate) Intermediate->Product Retro-Diels-Alder (-N₂ gas) Experimental_Workflow General Bioorthogonal Labeling Workflow A Step 1: Introduce Bioorthogonal Handle (e.g., via metabolic labeling with an azido-sugar or incorporation of a non-canonical amino acid) B Step 2: Incubate with Probe (e.g., a cyclooctyne-fluorophore conjugate) A->B C Step 3: Bioorthogonal Reaction (Ligation occurs in situ on the target biomolecule) B->C D Step 4: Wash & Analyze (Remove excess probe and perform downstream analysis) C->D E Analysis Methods (e.g., Confocal Microscopy, SDS-PAGE, Proteomics) D->E

References

A Researcher's Guide to Selecting the Optimal Crosslinker for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of proteins is paramount for a wide range of applications, from the development of antibody-drug conjugates (ADCs) to the creation of diagnostic reagents. The choice of a chemical crosslinker is a critical determinant of the efficiency, stability, and functionality of the resulting conjugate. This guide provides an objective comparison of common crosslinking chemistries, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific research needs.

Understanding the Landscape of Protein Crosslinkers

Crosslinkers are molecules that contain two or more reactive groups capable of forming covalent bonds with specific functional groups on proteins.[1] The selection of a crosslinker depends on several factors, including the target functional groups on the protein, the desired distance between the conjugated molecules (defined by the spacer arm length), and whether the linkage needs to be permanent or reversible (cleavable).[2]

Crosslinkers can be broadly categorized based on the reactivity of their functional groups and their overall structure. The most common reactive groups target primary amines (the N-terminus and lysine (B10760008) residues), sulfhydryls (cysteine residues), carboxyl groups (aspartic and glutamic acid residues, and the C-terminus), and carbonyls (aldehydes and ketones).[3][4][5]

Structurally, crosslinkers are classified as:

  • Homobifunctional: Possess two identical reactive groups. These are typically used in one-step reactions to polymerize molecules or form intramolecular crosslinks.[3][6]

  • Heterobifunctional: Contain two different reactive groups, allowing for sequential, controlled conjugation of two different molecules. This minimizes undesirable self-conjugation.[3][6]

  • Zero-Length: Mediate the direct covalent bonding of two molecules without becoming part of the final linkage.

The following diagram illustrates the basic decision-making process for choosing a crosslinker type.

Caption: Logical workflow for selecting a crosslinker type.

Comparison of Common Crosslinking Chemistries

The choice of conjugation chemistry is critical and depends on the available functional groups on the proteins of interest and the desired properties of the final conjugate. Below is a comparison of the most common crosslinking chemistries.

Amine-Reactive Crosslinkers (NHS Esters)

N-hydroxysuccinimide (NHS) esters are widely used to target primary amines. They react to form stable amide bonds.[7]

Table 1: Comparison of Common Amine-Reactive (NHS Ester) Crosslinkers

CrosslinkerTypeSpacer Arm Length (Å)Cleavable?Water Soluble?Key Features
DSS (Disuccinimidyl suberate)Homobifunctional11.4NoNoMembrane permeable, common for intracellular crosslinking.[2]
BS3 (Bis(sulfosuccinimidyl) suberate)Homobifunctional11.4NoYesWater-soluble version of DSS, ideal for cell surface crosslinking.
DSG (Disuccinimidyl glutarate)Homobifunctional7.7NoNoShorter spacer arm than DSS, for probing closer interactions.[2]
DSP (Dithiobis(succinimidyl propionate))Homobifunctional12.0Yes (Disulfide)NoCleavable with reducing agents like DTT.
DTSSP (Dithiobis(sulfosuccinimidyl propionate))Homobifunctional12.0Yes (Disulfide)YesWater-soluble and cleavable, useful for reversible crosslinking.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional8.3NoNoAmine- and sulfhydryl-reactive, widely used in ADC development.[4]
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional8.3NoYesWater-soluble version of SMCC.[4]
Sulfhydryl-Reactive Crosslinkers (Maleimides)

Maleimides react specifically with sulfhydryl groups on cysteine residues to form stable thioether bonds. This reaction is highly efficient and specific at neutral pH (6.5-7.5).[4]

Table 2: Comparison of Common Sulfhydryl-Reactive (Maleimide) Crosslinkers

CrosslinkerTypeSpacer Arm Length (Å)Cleavable?Water Soluble?Key Features
BMOE (Bis-maleimidoethane)Homobifunctional8.0NoNoShort spacer arm for linking closely spaced sulfhydryls.[6]
BM(PEG)2 (1,8-Bis-maleimido-diethyleneglycol)Homobifunctional13.6NoYesPEG spacer enhances solubility.
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)Heterobifunctional7.3NoNoAmine- and sulfhydryl-reactive.
Sulfo-MBS (m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester)Heterobifunctional7.3NoYesWater-soluble version of MBS.
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)Heterobifunctional6.8Yes (Disulfide)NoAmine- and sulfhydryl-reactive, cleavable linkage.
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate)Heterobifunctional15.7Yes (Disulfide)YesLong-chain, water-soluble, and cleavable.
Zero-Length Crosslinkers (Carbodiimides)

Carbodiimides, such as EDC, mediate the formation of an amide bond between a carboxyl group and a primary amine without being incorporated into the final product.

Table 3: Comparison of Common Zero-Length Crosslinkers

CrosslinkerTypeSpacer Arm Length (Å)Reactive GroupsKey Features
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Zero-Length0Carboxyls and AminesWater-soluble, often used with NHS or Sulfo-NHS to increase efficiency.
DCC (N,N'-Dicyclohexylcarbodiimide)Zero-Length0Carboxyls and AminesSoluble in organic solvents.

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful protein conjugation. Below are protocols for three common crosslinking chemistries.

Protocol 1: Amine-Reactive Crosslinking using an NHS Ester

This protocol describes the conjugation of two proteins using a homobifunctional NHS ester crosslinker.

NHS_protocol cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification prep_protein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 7.2-8.5) prep_crosslinker 2. Prepare Crosslinker Solution (e.g., 10 mM in DMSO or DMF) prep_protein->prep_crosslinker add_crosslinker 3. Add crosslinker to protein solution (10-50 fold molar excess) prep_crosslinker->add_crosslinker incubate 4. Incubate (30-60 min at room temperature or 2 hours at 4°C) add_crosslinker->incubate quench 5. Quench Reaction (Add Tris or glycine (B1666218) to a final concentration of 20-50 mM) incubate->quench purify 6. Purify Conjugate (Dialysis or size-exclusion chromatography) quench->purify

Caption: Workflow for amine-reactive crosslinking.

Materials:

  • Protein to be conjugated

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester crosslinker (e.g., DSS)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Immediately before use, prepare a stock solution of the NHS ester crosslinker in DMSO or DMF.

  • Add the crosslinker solution to the protein solution at a 10- to 50-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Stop the reaction by adding the quenching solution and incubate for an additional 15 minutes.

  • Remove excess crosslinker and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography.

Protocol 2: Sulfhydryl-Reactive Crosslinking using a Maleimide (B117702)

This protocol details the conjugation of a protein containing a free sulfhydryl group with a maleimide-activated molecule.

Maleimide_protocol cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification prep_protein 1. Prepare Protein Solution (1-5 mg/mL in thiol-free buffer, pH 6.5-7.5) reduce_disulfides 2. (Optional) Reduce Disulfides (Add TCEP to 10-fold molar excess, incubate 30 min) prep_protein->reduce_disulfides prep_maleimide 3. Prepare Maleimide Reagent (10 mM in DMSO or DMF) reduce_disulfides->prep_maleimide add_maleimide 4. Add maleimide reagent to protein (10-20 fold molar excess) prep_maleimide->add_maleimide incubate 5. Incubate (1-2 hours at room temperature or overnight at 4°C) add_maleimide->incubate purify 6. Purify Conjugate (Dialysis or size-exclusion chromatography) incubate->purify

Caption: Workflow for sulfhydryl-reactive crosslinking.

Materials:

  • Protein with free sulfhydryl groups

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-containing reagent

  • (Optional) Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Dissolve the protein in the thiol-free buffer.

  • (Optional) If the sulfhydryl groups are in disulfide bonds, add a reducing agent like TCEP and incubate for 30 minutes at room temperature.

  • Prepare a stock solution of the maleimide reagent in DMSO or DMF.

  • Add the maleimide solution to the protein solution at a 10- to 20-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the conjugate to remove unreacted maleimide and byproducts.

Protocol 3: Zero-Length Crosslinking using EDC and NHS

This protocol outlines a two-step process for conjugating two proteins using EDC in the presence of NHS to improve efficiency.

EDC_NHS_protocol cluster_activation Activation of Protein 1 cluster_conjugation Conjugation to Protein 2 cluster_cleanup Quenching & Purification prep_protein1 1. Prepare Protein 1 Solution (in MES buffer, pH 4.7-6.0) add_edc_nhs 2. Add EDC and NHS/Sulfo-NHS (molar excess) prep_protein1->add_edc_nhs incubate_activation 3. Incubate (15 min at room temperature) add_edc_nhs->incubate_activation add_protein2 4. Add Protein 2 (in PBS, pH 7.2-8.5) incubate_activation->add_protein2 incubate_conjugation 5. Incubate (2 hours at room temperature) add_protein2->incubate_conjugation quench 6. Quench Reaction (Add hydroxylamine (B1172632) to 10 mM) incubate_conjugation->quench purify 7. Purify Conjugate (Dialysis or size-exclusion chromatography) quench->purify

Caption: Workflow for zero-length crosslinking with EDC/NHS.

Materials:

  • Protein 1 (with carboxyl groups)

  • Protein 2 (with primary amines)

  • Activation buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Conjugation buffer (e.g., PBS, pH 7.2-8.5)

  • EDC

  • NHS or Sulfo-NHS

  • Quenching solution (e.g., 1 M Hydroxylamine, pH 8.5)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Dissolve Protein 1 in the activation buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the Protein 1 solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add Protein 2, dissolved in the conjugation buffer, to the activated Protein 1 solution.

  • Incubate for 2 hours at room temperature.

  • Stop the reaction by adding the quenching solution.

  • Purify the conjugate to remove excess reagents and byproducts.

Performance Comparison: Cleavable vs. Non-Cleavable Crosslinkers

In applications such as ADCs, the choice between a cleavable and non-cleavable linker is critical for the therapeutic efficacy and safety of the conjugate.[8][9]

Table 4: Performance Characteristics of Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Payload Release Mechanism Triggered by specific conditions in the target environment (e.g., low pH, high glutathione, specific enzymes).[10]Requires degradation of the antibody backbone in the lysosome.[9]
Plasma Stability Generally lower, with a risk of premature payload release.[8]Higher stability in circulation, reducing off-target toxicity.[10]
"Bystander Effect" Can kill neighboring antigen-negative tumor cells if the payload is membrane-permeable.[9]Generally no bystander effect as the payload-linker complex is often charged and not membrane-permeable.[8]
Toxicity Potentially higher due to the bystander effect and premature payload release.[8]Generally lower off-target toxicity.[9]
Versatility Prized for their versatility and multiple mechanisms of action.[8]Development can be more challenging due to the need to match the linker and payload without altering payload activity.[8]

Conclusion

The selection of an appropriate crosslinker is a multifaceted process that requires careful consideration of the target proteins, the desired characteristics of the final conjugate, and the specific application. By understanding the different types of crosslinkers, their reactive chemistries, and key performance attributes, researchers can make informed decisions to optimize their protein conjugation strategies for successful outcomes. This guide provides a foundational framework for this selection process, empowering scientists to advance their research in drug development and diagnostics.

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-SS-NHS: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of reactive chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Methyltetrazine-SS-NHS is a compound featuring three key functional groups: a methyltetrazine moiety, a disulfide bond, and an N-hydroxysuccinimide (NHS) ester. Each of these groups has distinct reactivity that must be addressed for safe disposal. This guide provides a step-by-step procedure for the chemical inactivation and subsequent disposal of this compound.

The primary strategy for the safe disposal of this compound from a laboratory setting involves a two-step chemical quenching process to neutralize its reactive functional groups, followed by collection and disposal as hazardous chemical waste through a licensed professional service.

Summary of Chemical Inactivation and Disposal Protocol

StepActionReagentsPurpose
1 Quenching of the NHS Ester 1 M Tris buffer, pH 8.0-8.5To inactivate the amine-reactive NHS ester by hydrolysis and aminolysis, preventing unintended reactions.
2 Reduction of the Disulfide Bond Dithiothreitol (DTT)To cleave the disulfide bond, breaking the molecule into smaller, less complex components.
3 Waste Collection and Labeling N/ATo safely contain the treated chemical waste for professional disposal.
4 Final Disposal N/ATo ensure the waste is managed in accordance with all federal, state, and local environmental regulations.

Experimental Protocol for Chemical Inactivation

This protocol is designed for the treatment of small quantities of this compound waste, typically in the milligram to low gram range, often present in solution after a reaction.

Materials:

  • Waste solution containing this compound

  • 1 M Tris (tris(hydroxymethyl)aminomethane) buffer, pH 8.0-8.5

  • Dithiothreitol (DTT)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Designated hazardous chemical waste container

Procedure:

  • Preparation: Conduct all procedures in a certified chemical fume hood. Ensure your designated hazardous waste container is properly labeled and accessible.

  • Quenching the NHS Ester:

    • To the waste solution containing this compound, add 1 M Tris buffer (pH 8.0-8.5) to a final concentration of 20-50 mM.[1]

    • The primary amine in Tris will react with the NHS ester, and the basic pH will promote its hydrolysis.[1][2] NHS esters have a short half-life at a pH of 8.6 or higher, which leads to the regeneration of the original carboxyl group.[2]

    • Allow the mixture to stand for at least 30 minutes at room temperature to ensure complete quenching of the NHS ester.

  • Reducing the Disulfide Bond:

    • To the same solution, add DTT to a final concentration of 10-100 mM.[3][4][5]

    • DTT is a strong reducing agent that will cleave the disulfide bond.[3]

    • Let the solution incubate for a minimum of 30 minutes at room temperature. For more stable disulfide bonds, gentle heating (e.g., 37°C) can be applied.[3]

  • Waste Collection:

    • After the chemical treatment, carefully transfer the resulting solution to a designated hazardous chemical waste container.

    • Ensure the container is compatible with the solvents used in the solution.

    • Properly label the waste container with "Hazardous Waste," the chemical names of the contents (including the reaction byproducts), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[6][7] All disposal must be in accordance with local, state, and federal regulations.[6]

Logical Workflow for Disposal

cluster_0 Chemical Inactivation Steps cluster_1 Final Disposal start Waste this compound quench_nhs Quench NHS Ester (Tris buffer, pH 8.0-8.5) start->quench_nhs Step 1 reduce_ss Reduce Disulfide Bond (DTT) quench_nhs->reduce_ss Step 2 collect_waste Collect in Hazardous Waste Container reduce_ss->collect_waste Step 3 professional_disposal Dispose via Licensed Professional Service collect_waste->professional_disposal Step 4

References

Essential Safety and Handling Guide for Methyltetrazine-SS-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling reactive chemical compounds like Methyltetrazine-SS-NHS ester. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Disclaimer: This information is for guidance purposes only and should not replace the official Safety Data Sheet (SDS) and your institution's established safety protocols. Always consult the specific SDS for the product you are using and adhere to your local safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound ester and similar compounds are classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards include:

  • Acute oral toxicity [1]

  • Skin corrosion/irritation [1]

  • Serious eye damage/eye irritation [1]

  • Specific target organ toxicity (single exposure), respiratory tract irritation [1]

To mitigate these risks, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation[1][2].
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes that can cause serious eye irritation[1][2][3].
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.To protect against skin contact and chemical splashes[2].
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.To avoid respiratory tract irritation from dust or vapors[1][4].

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound ester and ensure the safety of laboratory personnel.

Handling:

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials[5].

  • Ventilation: Always handle the compound in a well-ventilated area to minimize inhalation exposure[1][4][6].

  • Avoid Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prevent contact with skin and eyes[1][2].

  • Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].

  • Solvent Use: NHS esters are often dissolved in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Use high-quality, amine-free DMF to prevent degradation of the NHS ester[7][8][9].

Storage:

  • Temperature: Store in a tightly closed container in a well-ventilated place, often at -20°C[1][10].

  • Incompatibility: Keep away from moisture, as NHS esters are susceptible to hydrolysis[11]. Store separately from incompatible materials[4][6].

  • Security: Store in a locked-up area[1].

Experimental Workflow: General Protocol for NHS Ester Labeling

The following diagram outlines a typical workflow for labeling biomolecules with an NHS ester.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_nhs Dissolve NHS Ester in Anhydrous Solvent mix Mix Solutions and Vortex dissolve_nhs->mix dissolve_bio Dissolve Biomolecule in Reaction Buffer (pH 8.3-8.5) dissolve_bio->mix incubate Incubate (e.g., 1-4h at RT or overnight on ice) mix->incubate purify Purify Conjugate (e.g., Gel Filtration, Chromatography) incubate->purify

A general workflow for biomolecule labeling with NHS esters.

Disposal Plan

Proper disposal of this compound ester and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: Collect waste in suitable, closed containers clearly labeled for chemical waste[2].

  • Inactivation: Unused NHS ester can be hydrolyzed by adding it to a basic solution (pH > 9) for several minutes before disposal, though this should be done with caution and in accordance with institutional guidelines[11].

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, regional, national, and international regulations[1]. Do not let the chemical enter drains[2].

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse[1].

By adhering to these safety and handling protocols, researchers can minimize risks and create a safer laboratory environment for the development of innovative therapeutics.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。